Ozarelix

Catalog No.
S548652
CAS No.
295350-45-7
M.F
C72H96ClN17O14
M. Wt
1459.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ozarelix

CAS Number

295350-45-7

Product Name

Ozarelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C72H96ClN17O14

Molecular Weight

1459.1 g/mol

InChI

InChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1

InChI Key

KATZUZNTRINHDT-HALMFYTRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-NMe-Tyr-D-Hcit-Nle-Arg-Pro-D-Ala-NH2, ozarelix

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

The exact mass of the compound Ozarelix is 1457.70112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ozarelix mechanism of action GnRH receptor modulator

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix Experimental Data Summary

Aspect Details
Drug Class Fourth-generation GnRH antagonist (peptidomimetic) [1] [2] [3].
Primary MoA Competitive blockade of the GnRH receptor in the pituitary, preventing gonadotropin release [4] [2] [3].
Direct Anti-Cancer Effect Demonstrated in androgen-independent prostate cancer cells (DU145, PC3) [1].

| Key Findings | • Induces G2/M cell cycle arrest. • Induces apoptosis (programmed cell death) [1]. | | Apoptosis Pathway | Caspase-8-dependent caspase-3 activation; modulation of death receptors (DR4/5, Fas) and down-regulation of c-FLIP (L) [1]. | | Sensitization Effect | Sensitizes TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. |

Detailed Experimental Protocols

The following methodologies are adapted from the key study investigating this compound's direct effects on prostate cancer cells [1].

Cell Culture and Treatment
  • Cell Lines: Androgen receptor-negative, hormone-refractory human prostate cancer cells (DU145 and PC3).
  • Culture Conditions: Grown in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ atmosphere.
  • Treatment: this compound was added to the culture media at various concentrations (dose-ranging studies were performed) for defined periods (e.g., 24-72 hours). Control cultures received vehicle only.
Assessment of Cell Viability and Toxicity
  • Method: MTT assay or similar colorimetric assay.
  • Procedure: After treatment, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the culture wells. Living cells metabolize MTT into purple formazan crystals. The crystals are dissolved, and the solution's absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.
Analysis of Cell Cycle Distribution
  • Method: Flow cytometry after propidium iodide (PI) staining.
  • Procedure: Treated cells are harvested, fixed in ethanol, and treated with RNase. Subsequently, cells are stained with PI, a fluorescent dye that intercalates into double-stranded DNA. The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) is determined based on DNA content.
Detection of Apoptosis
  • Caspase Activity Measurement: A caspase-3/7 activity assay is used. This involves adding a luminogenic or fluorogenic caspase substrate to cell lysates. The cleavage of the substrate by active caspases produces a luminescent or fluorescent signal, which is quantified.
  • Protein Level Analysis: Western blotting is performed to detect protein expression changes. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against:
    • c-FLIP (L): An anti-apoptotic protein.
    • Death Receptors DR4/5 and Fas: Pro-apoptotic receptors.
    • Cleaved Caspase-8 and Caspase-3: Key executioners of apoptosis.

The experimental workflow for these key procedures is summarized in the diagram below.

G Start Start: Cell Culture (DU145 & PC3 lines) A Treatment with this compound (Vehicle for Control) Start->A B MTT Assay (Cell Viability & Toxicity) A->B C Propidium Iodide Staining (Cell Cycle Analysis) A->C D Caspase-3/7 Activity Assay (Apoptosis Detection) A->D E Western Blotting (Protein Expression Analysis) A->E End Data Analysis & Interpretation B->End C->End D->End E->End

Mechanism of Action and Signaling Pathways

This compound's effects can be understood through its actions on two fronts: the classical endocrine pathway and a direct pathway on cancer cells.

Classical Endocrine (Pituitary) Pathway

As a GnRH antagonist, this compound's primary mechanism is the competitive blockade of the GnRH receptor (GnRHR) on pituitary gonadotrope cells [4] [2] [3]. The GnRHR is a G-protein coupled receptor (GPCR) [5] [6] [7].

  • Under normal conditions, natural GnRH binds to GnRHR, activating the Gq/11 protein pathway [6] [7]. This triggers a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), leading to the release of calcium stores and activation of protein kinase C (PKC) [5] [6] [2]. This ultimately results in the synthesis and secretion of gonadotropins (LH and FSH), which then stimulate the gonads to produce sex steroids [5].
  • This compound binds to the GnRHR without activating it, physically preventing natural GnRH from binding [4] [2] [3]. This causes an immediate and rapid suppression of LH and FSH release, leading to a sharp drop in testosterone and estrogen levels [4] [8]. This is a key therapeutic advantage over agonists, which cause an initial "flare-up" of hormone levels [8] [2].

The core signaling pathway that this compound inhibits is visualized below.

G GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq Gq/11 Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC LH_FSH LH & FSH Synthesis/Release Ca->LH_FSH PKC->LH_FSH This compound This compound This compound->GnRHR Competitive Blockade

Direct Antiproliferative Pathway in Cancer Cells

The more distinctive and advanced finding is this compound's direct pro-apoptotic effect on hormone-refractory cancer cells, which is independent of the endocrine system [1]. The molecular mechanism is summarized below.

G This compound This compound DR_Up ↑ Death Receptor Expression (DR4/5, Fas) This compound->DR_Up cFLIP_Down ↓ c-FLIP(L) Expression (Anti-apoptotic protein) This compound->cFLIP_Down CellCycle G2/M Phase Cell Cycle Arrest This compound->CellCycle Sensitization Sensitization to TRAIL-Induced Apoptosis This compound->Sensitization Casp8 Caspase-8 Activation DR_Up->Casp8 cFLIP_Down->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis TRAIL TRAIL TRAIL->Sensitization Sensitization->Casp8

Clinical Development Context

  • Therapeutic Potential: The direct apoptotic mechanism suggests potential for treating advanced, hormone-refractory prostate cancer, where conventional androgen-deprivation therapy fails [1].
  • Development Status: this compound was under investigation as a long-acting injection for prostate cancer and has been studied for endometriosis and benign prostatic hyperplasia [9] [10]. As of available information, its development appears to have been discontinued after Phase II trials [9] [10].

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information for researchers.

Attribute Description
Drug Type Synthetic peptide [1]
Mechanism of Action Gonadotropin-releasing hormone (GnRH) receptor antagonist (modulator) [2] [3]
Primary Target GnRH receptor (GnRHR) in the pituitary gland [2] [4]
Biological Effect Rapid inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a swift decrease in sex hormones (e.g., testosterone) without an initial "flare" effect [5] [4]
Molecular Formula C₇₂H₉₆ClN₁₇O₁₄ [3] [5]
Molecular Weight 1459.11 g/mol [5]
CAS Registry 295350-45-7 [2] [3] [5]

Key Preclinical Research and Protocols

A significant area of Ozarelix research involved its direct apoptotic effects on androgen-independent prostate cancer cells. The following workflow summarizes the key methodology and findings from a foundational study [6].

G Start Study (Festuccia et al., 2010) A In Vitro Models: DU145 & PC3 cell lines (Androgen receptor-negative) Start->A B This compound Treatment (Antiproliferative assays) A->B C Cell Cycle Analysis (G2/M phase accumulation) B->C D Apoptosis Assays (Caspase-3/8 activity, viability) C->D E Protein Expression (DR4/5, Fas, c-FLIP(L)) D->E F Co-treatment with TRAIL (Sensitization assessment) E->F G Key Finding: this compound induces apoptosis and sensitizes to TRAIL F->G

Experimental Model and Treatment: The study used DU145 and PC3 human prostate cancer cell lines, which are models for hormone-refractory, androgen receptor-negative disease. Cells were treated with this compound in culture [6].

Key Assays and Outcomes:

  • Cell Viability and Proliferation: Antiproliferative effects were assessed, showing this compound inhibited cell growth [6].
  • Cell Cycle Analysis: Treatment resulted in an accumulation of cells in the G2/M phase of the cell cycle [6].
  • Apoptosis Detection: Apoptosis was confirmed and was linked to caspase-8-dependent caspase-3 activation [6].
  • Western Blot Analysis: this compound treatment led to the down-regulation of c-FLIP(L), a cellular caspase-8 inhibitor, and increased the expression and activity of death receptors DR4/5 and Fas [6].
  • Sensitization Assay: Combining this compound with TRAIL (TNF-related apoptosis-inducing ligand) demonstrated that pre-treatment sensitized the otherwise TRAIL-resistant cancer cells to TRAIL-induced apoptosis [6].

Clinical Development and Status

This compound was administered as a long-acting intramuscular injection [3] [7]. The following table outlines its clinical development trajectory and key outcomes.

Indication Highest Phase Status Key Findings / Rationale
Prostate Cancer [3] Phase 2 [3] No recent development reported; likely discontinued [2] [3] Phase 2 data (2006) showed 130 mg IM dose every 4 weeks provided continuous testosterone suppression (<0.5 ng/mL) and achieved a 50% PSA reduction from baseline in patients with inoperable prostate cancer [7].
Benign Prostatic Hyperplasia (BPH) [2] [3] Phase 3 [1] Development discontinued [3] [8] Rationale: To reduce testosterone enough to alleviate prostate size and symptoms without the severe side effects of castration [5].
Alzheimer's Disease [3] Phase 2 [1] Development discontinued [3] [8] Information not available in search results.
Endometriosis [3] Preclinical [1] No recent development reported [3] [8] Rationale: LHRH antagonists would be expected to be effective in hormonally dependent disease states [5].

Comparison with GnRH Agonists

A core rationale for developing GnRH antagonists like this compound was to overcome the limitations of GnRH agonists [4].

Feature GnRH Agonists (e.g., Leuprolide) GnRH Antagonists (e.g., this compound)
Initial Hormonal Response Causes a "testosterone flare" due to transient receptor stimulation [4] Provides immediate receptor blockade and rapid testosterone suppression without a flare [5] [4]
Time to Castration 3-4 weeks for receptor desensitization [4] Rapid reduction (days) [5]
Adjunctive Therapy Requires pre-treatment with AR antagonists to mitigate flare symptoms [4] Does not require pre-treatment for flare prevention [4]

The available information suggests that this compound is no longer under active clinical development. For the most current status, you may need to consult regulatory databases or contact the last known developers, AEterna Zentaris (now COSCIENS Biopharma) or Spectrum Pharmaceuticals [8].

References

Ozarelix Gonadotropin-releasing hormone antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile of Ozarelix

This compound is a fourth-generation Luteinizing Hormone-Releasing Hormone (LHRH, or GnRH) antagonist [1]. The table below summarizes its key technical characteristics based on the latest available data.

Attribute Description
Drug Class Fourth-generation GnRH (LHRH) antagonist [1].
Administration Intramuscular injection [1].
Mechanism of Action Competitively blocks pituitary GnRH receptors, leading to rapid suppression of Gonadotropin (LH & FSH) and sex hormone production without a "flare effect" [2] [1].
Developed Indications Advanced (hormone-dependent) prostate cancer and Benign Prostatic Hypertrophy (BPH) [1].
Key Development Phase (BPH) A Phase 2b trial completed in 2007. Phase 3 pivotal trials were planned for late 2007 [1].
Key Differentiator Positioned as a fourth-generation agent with a potentially improved pharmacological profile [1].

Mechanism of Action and Signaling Pathway

As a GnRH antagonist, this compound works by directly blocking the GnRH signaling pathway in the pituitary gland. The following diagram illustrates this mechanism and the basis for its therapeutic effect.

G GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR  Normal Binding This compound This compound This compound->GnRHR  Competitive Blockade Gq Gαq/11 Protein GnRHR->Gq PLCb Phospholipase Cβ (PLCβ) Gq->PLCb PIP2 PIP₂ PLCb->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Gonadotropins LH & FSH Synthesis/Release PKC->Gonadotropins Ca2->Gonadotropins

Diagram of this compound's antagonistic mechanism blocking GnRH signaling, preventing gonadotropin release.

Clinical Development & Experimental Data

The most concrete data available from search results pertains to its clinical development for Benign Prostatic Hypertrophy (BPH).

  • Trial Design: A double-blinded, randomized, placebo-controlled, multi-center, European dose-ranging study was conducted with 144 men with BPH [1].
  • Outcome: The trial reported "highly statistically significant results in favor of this compound" [1].
  • Subsequent Plans: Following this trial, a Phase 2b study in the U.S. was completed in 2007. The data from these studies were intended to support a New Drug Application (NDA) [1].

Analysis for Research Professionals

For your ongoing research, here are key considerations regarding this compound and the GnRH antagonist landscape:

  • Status Check: The most recent specific clinical data for this compound is from 2007-2008. No recent developments were found in the search results, suggesting its development may have been halted or superseded. It is critical to consult current regulatory databases and clinical trial registries for its official status.
  • Market Evolution: The GnRH antagonist market has significantly evolved, shifting towards oral formulations (e.g., Relugolix/Orgovyx, Elagolix/Orilissa) which offer greater patient convenience [3].
  • Next-Gen Candidates: Research continues on new injectable antagonists with improved profiles. Teverelix, for example, is a long-acting injectable using a microcrystal technology in development for prostate cancer and benign conditions [3].

Suggested Research Paths Forward

Given the dated information on this compound, you may find it more fruitful to:

  • Verify Current Status: Search the official databases of the FDA, EMA, and ClinicalTrials.gov to determine the definitive development status of this compound.
  • Explore Modern Antagonists: Focus research on the pharmacokinetics, formulation technology, and clinical data of newer, advanced-stage antagonists like Teverelix, Relugolix, and Linzagolix [4] [3].
  • Analyze Structural Trends: The search results indicate that structural modifications (e.g., specific D-amino acids in the N-terminal domain) are key to the stability and efficacy of peptide antagonists like this compound [2]. A comparative analysis of these structures across generations could provide valuable insights.

References

Ozarelix Overview and Known Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Ozarelix:

Aspect Description
Drug Class GnRH receptor antagonist (4th generation) [1] [2] [3]
Mechanism of Action Competitively blocks Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary, rapidly suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without a "flare effect" [3].
Primary Indications (Under Investigation) Advanced prostate cancer; previously investigated for benign prostatic hyperplasia (BPH) and endometriosis [4] [2].
Status Development appears halted; no recent updates [2].
Available PK Data Not Available in public sources. Key parameters (absorption, volume of distribution, protein binding, metabolism, routes of elimination, half-life, clearance) are listed as "Not Available" [4].

Mechanism of Action and Experimental Findings

While full pharmacokinetic profiles are common for approved drugs, they are often not published for early-stage investigational compounds. This compound's mechanism and some cellular effects are documented in preclinical studies.

Detailed Mechanism of Action as a GnRH Antagonist

This compound functions by blocking the GnRH receptor, a G protein-coupled receptor (GPCR) [3]. Unlike agonists that cause an initial hormone surge, antagonists provide immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis [5] [3]. This blockade inhibits downstream signaling pathways, ultimately reducing the production of gonadotropins and sex hormones [3].

The following diagram illustrates this signaling pathway and this compound's site of action:

G GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR This compound This compound This compound->GnRHR  Blocks Gq Gαq/11 Protein GnRHR->Gq PLC Phospholipase Cβ (PLCβ) Gq->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Gonadotropins LH & FSH Secretion PKC->Gonadotropins CaRelease Ca²⁺ Release CaRelease->Gonadotropins ER->CaRelease

Key Experimental Findings from Preclinical Research

A 2010 study investigated this compound's effects on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) [1]. Key methodological details and findings are summarized below:

Experiment Aspect Detailed Methodology
Cell Lines DU145 and PC3 (models of androgen-independent prostate cancer) [1].
Treatment Cells were cultured and treated with this compound [1]. Specific concentrations and duration were not detailed in the abstract.

| Assays/Measurements | - Toxicity and cell viability [1].

  • Cell cycle analysis (e.g., via flow cytometry) [1].
  • Caspase activity assays (measuring apoptosis) [1].
  • Analysis of protein expression (e.g., c-FLIP, death receptors DR4/5, Fas) [1]. | | Key Findings | - this compound exhibited antiproliferative effects and caused cell accumulation in the G2/M phase of the cell cycle [1].
  • It induced apoptosis (programmed cell death) via caspase-8 dependent activation of caspase-3 [1].
  • This compound down-regulated c-FLIP (L), an anti-apoptotic protein, and increased expression and activity of death receptors DR4/5 and Fas [1].
  • These actions sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. |

References

Ozarelix drug class antigonadotropin

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Development Status

Property Description
Drug Class GnRH modulator; GnRH antagonist; Antigonadotropin [1]
Mechanism of Action GnRHR antagonists (Gonadotropin-releasing hormone receptor antagonists) [2]
Chemical Nature Synthetic peptide [2]
Routes of Administration Injection (Intramuscular) [3] [1]
Development Status Discontinued (Was in Phase 3 for Benign Prostatic Hyperplasia) [2]

Key Clinical & Preclinical Data

The following table summarizes quantitative data on efficacy and dosing from available studies:

Study Focus Dosing Regimen Key Efficacy Findings Safety & Tolerability

| Phase 2 Trial (Hormone-Dependent Prostate Cancer) [3] | Intramuscular (65, 100, or 130 mg) over 3 cycles of 28 days. Total dose: 230 mg to 390 mg per patient. | • 130 mg/cycle: Greatest continuous testosterone suppression to castration levels (<0.5 ng/mL) until at least day 85. • Tumor response (PSA): 97% in patients with continuous suppression. | Well tolerated at all dosages. | | Phase 2 Trial (LUTS/BPH) [4] | Various IM doses (5 mg to 20 mg) on day 1, with or without a second dose on day 15. | • Onset: Noticeable activity at 4 weeks. • Peak effect: 12-16 weeks, persisted for 6 months. • Testosterone: Transient decline, returned to baseline by 4-6 weeks. | Well tolerated. No significant impact on erectile function. Serious adverse events were not treatment-related. | | In Vitro Study (Androgen-Independent PCa Cells) [5] | N/A (In vitro model) | • Induced apoptosis via caspase-8-dependent caspase-3 activation. • Down-regulated c-FLIP (L). • Sensitized TRAIL-resistant cells to TRAIL-induced apoptosis. | N/A |

Detailed Experimental Protocols

For the in vitro study on androgen-independent prostate cancer cells (DU145 and PC3 cell lines) [5]:

  • Cell Culture: DU145 and PC3 cell lines were used as models of androgen-independent prostate cancer.
  • Treatment: Ozarelix was added to the cell cultures.
  • Assays and Measurements:
    • Cell Toxicity and Viability: To assess antiproliferative effects.
    • Cell Cycle Analysis: To detect modifications and phase accumulation.
    • Caspase Activity: Investigated to confirm apoptosis induction.
    • Western Blot/Expression Analysis: To examine changes in protein levels of c-FLIP (L), death receptors DR4/5, and Fas.

For the Phase 2 clinical trial in hormone-dependent prostate cancer [3]:

  • Trial Design: Open-label, Phase 2 trial.
  • Location & Collaboration: Conducted in Europe in collaboration with AEterna Zentaris.
  • Patients: Enrolled 64 patients.
  • Intervention: Different intramuscular dosage regimens of this compound were evaluated.
  • Primary Endpoint: Define the most tolerable dosage regimen that ensures continuous testosterone suppression at castration levels (< 0.5 ng/mL) for a three-month test period.
  • Secondary Endpoint: Tumor response assessed by measuring serum PSA response (defined as a 50% or greater reduction from baseline).

This compound Molecular Signaling Pathway

The diagram below illustrates the molecular mechanisms of action for this compound based on the preclinical research, particularly its effects in androgen receptor-negative prostate cancer cells [5]:

G cluster_pituitary Pituitary Pathway (Hormone-Dependent) cluster_ar_negative Androgen-Independent Cancer Cell Pathway This compound This compound GnRHR GnRHR This compound->GnRHR Antagonizes G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest This compound->G2/M Cell Cycle Arrest ↓ c-FLIP(L) ↓ c-FLIP(L) This compound->↓ c-FLIP(L) ↑ DR4/5 & Fas\nExpression/Activity ↑ DR4/5 & Fas Expression/Activity This compound->↑ DR4/5 & Fas\nExpression/Activity GnRH GnRH GnRH->GnRHR Testosterone Testosterone GnRHR->Testosterone Caspase-8\nActivation Caspase-8 Activation ↓ c-FLIP(L)->Caspase-8\nActivation ↑ DR4/5 & Fas\nExpression/Activity->Caspase-8\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-8\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis TRAIL TRAIL DR4/5 DR4/5 TRAIL->DR4/5 Sensitization DR4/5->Caspase-8\nActivation Sensitization

Diagram of this compound's dual pathways: pituitary-mediated testosterone suppression and direct apoptosis induction in cancer cells.

Research Implications

The research on this compound highlights two significant mechanisms:

  • Primary Hormonal Pathway: As a GnRH antagonist, it competitively blocks pituitary receptors, rapidly reducing luteinizing hormone and testosterone without the clinical flare associated with agonists [3].
  • Direct Anticancer Activity: Preclinical data suggests this compound can induce apoptosis in androgen-independent cancer cells by modulating death receptors and overcoming TRAIL resistance, indicating potential utility beyond hormone-sensitive disease [5].

References

Ozarelix developmental code D-63153 SPI-153

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data

A Phase 2 dose-finding study in patients with hormone-dependent inoperable prostate cancer achieved its primary endpoint. The table below summarizes the key efficacy findings from this trial [1]:

Parameter Result/Detail
Primary Endpoint Continuous suppression of testosterone to castration levels (< 0.5 ng/mL) for a three-month period [1].
Key Efficacy Finding A dose of 130 mg per cycle resulted in 100% of patients maintaining testosterone suppression until at least day 85 [1].
Secondary Endpoint (Tumor Response) ≥50% reduction in serum Prostate-Specific Antigen (PSA) levels from baseline [1].
PSA Response Rate In patients with continuous testosterone suppression, the tumor response rate was 97% [1].
Tolerability The drug was reported to be well-tolerated at all dosages tested [1].

Preclinical Mechanism & Experimental Data

Research indicates that Ozarelix's action extends beyond testosterone suppression. In vitro studies on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) revealed a direct anticancer effect [2].

  • Experimental Findings: this compound exhibited anti-proliferative effects and caused cell cycle arrest at the G2/M phase. It also induced apoptosis (programmed cell death) [2].
  • Molecular Mechanism: Apoptosis was triggered through the caspase-8-dependent activation of caspase-3. This was associated with the down-regulation of the anti-apoptotic protein c-FLIP (L) and an increased expression and activity of death receptors, including DR4, DR5, and Fas [2].
  • Experimental Workflow: The methodology for these key in vitro experiments can be summarized as follows:
    • Cell Culture: Use of established androgen-independent human prostate cancer cell lines (DU145 and PC3) [2].
    • Treatment: Application of this compound to the cell cultures [2].
    • Analysis:
      • Cell Viability & Toxicity: Assessed using standard assays.
      • Cell Cycle Analysis: Performed via flow cytometry to detect phase arrest.
      • Apoptosis Detection: Measured by analyzing caspase activity (specifically caspase-3 and -8).
      • Protein Expression: Evaluated levels of c-FLIP (L), DR4, DR5, and Fas in the cells [2].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the dual mechanisms of this compound, based on the information from the search results.

ozarelix_mechanism cluster_hormonal Systemic Hormonal Suppression cluster_apoptosis Direct Cellular Action (Androgen-Independent) This compound This compound GnRH GnRH This compound->GnRH Pituitary Pituitary GnRH->Pituitary LH_FSH LH_FSH Pituitary->LH_FSH Testosterone Testosterone LH_FSH->Testosterone AR_Signaling Androgen Receptor Signaling Testosterone->AR_Signaling Ozarelix_Cell This compound DR4_DR5_Fas Increased DR4/DR5/Fas Death Receptors Ozarelix_Cell->DR4_DR5_Fas cFLIP_Down Down-regulation of c-FLIP(L) Ozarelix_Cell->cFLIP_Down Caspase8 Caspase-8 Activation DR4_DR5_Fas->Caspase8 cFLIP_Down->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diagram Overview: this compound has a dual mechanism: suppressing systemic testosterone and directly inducing cancer cell death.

Conclusion

This compound represents an interesting class of GnRH antagonists with a documented dual mechanism of action. While clinical development for prostate cancer seems to have halted, the preclinical research on its efficacy in androgen-independent models may still provide valuable insights for future drug development.

References

Ozarelix: A Technical Overview for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix is a synthetic peptide antagonist of the Gonadotropin-Releasing Hormone receptor (GnRHR) [1] [2]. It was investigated as a potential long-acting injectable treatment for conditions like prostate cancer and benign prostatic hyperplasia, though its development appears to have been discontinued [2]. The table below summarizes its core chemical and pharmacological data.

Property Description
Drug Type Synthetic Peptide [1]
IUPAC Name (2R)-N-[(1S)-1-{[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl}pentyl]-6-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxy-N-methylpropanamido]-3-(4-hydroxyphenyl)propanamido]hexanamide [3]
Molecular Formula C₂₂H₉₆ClN₁₇O₁₄ [3] [1] [4]
Molecular Weight 1459.09 g/mol [3] [4]
CAS Registry Number 295350-45-7 [3] [1]
Mechanism of Action GnRHR antagonist; modulates Gonadotropin-releasing hormone receptor [3] [1]
Active Indication None (Development discontinued) [1] [2]
Highest R&D Phase Discontinued Phase 3 (for Benign Prostatic Hyperplasia) [1]

Mechanism of Action & Key Preclinical Findings

Beyond its established endocrine mechanism, this compound demonstrated direct anti-cancer effects in preclinical models, which is of significant research interest.

Direct Antiproliferative & Pro-Apoptotic Activity

A key study investigated this compound's effects on DU145 and PC3 cell lines, which are models of hormone-refractory, androgen receptor-negative prostate cancer [5]. The results indicate that this compound has a direct cytotoxic effect independent of hormonal pathways.

The signaling pathway below summarizes the key molecular events identified in this study.

G cluster_primary Primary Effects cluster_secondary Secondary Effects & Signaling This compound This compound DR4_5_Fas_Upregulation DR4_5_Fas_Upregulation This compound->DR4_5_Fas_Upregulation cFLIP_Downregulation cFLIP_Downregulation This compound->cFLIP_Downregulation p21_p27_Upregulation p21_p27_Upregulation This compound->p21_p27_Upregulation Bcl2_BclXL_Downregulation Bcl2_BclXL_Downregulation This compound->Bcl2_BclXL_Downregulation Erk_p38_Upregulation Erk_p38_Upregulation This compound->Erk_p38_Upregulation Apoptosis Apoptosis CellCycleArrest CellCycleArrest Caspase8_Activation Caspase8_Activation DR4_5_Fas_Upregulation->Caspase8_Activation cFLIP_Downregulation->Caspase8_Activation Caspase3_Activation Caspase3_Activation Caspase8_Activation->Caspase3_Activation p21_p27_Upregulation->CellCycleArrest G2/M Phase Bcl2_BclXL_Downregulation->Apoptosis Caspase3_Activation->Apoptosis

Key molecular pathways of this compound-induced apoptosis in hormone-refractory prostate cancer cells.

The following table quantifies the experimental outcomes from this study [5].

Experimental Parameter Findings
Cell Lines DU145 and PC3 (androgen-independent prostate cancer)
Proliferation Assay Dose-dependent (0-20 ng/mL) and time-dependent (0-96 h) inhibition.
Cell Cycle Analysis Accumulation of cells in the G2/M phase.
Apoptosis Mechanism Caspase-8 dependent caspase-3 activation.

| Key Protein Changes | • Downregulation: c-FLIP (L), Bcl2, Bcl-XL • Upregulation: Death receptors DR4/5 and Fas | | Sensitization Effect | Resensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis. |

Technical & Formulation Considerations

For development professionals, the aggregation behavior of therapeutic peptides is a critical factor. Research comparing this compound to structurally similar GnRH antagonists (like cetrorelix and degarelix) has provided insights using All-Atom Molecular Dynamics (AA-MD) simulations and ¹H NMR spectroscopy in neat H₂O [6].

  • Methodology: These techniques were used to investigate aggregation propensity without introducing external probes or changing solution conditions (e.g., using D₂O or buffers), which can alter peptide behavior.
  • Finding: The studies confirmed that this compound has a defined aggregation propensity, and its aggregates were found to include acetate counterions. The rank order of aggregation propensity from these methods aligned with known experimental data, validating them as useful tools for early developability assessments [6].

Research Implications & Future Directions

The available data on this compound highlights several key points for the research community:

  • Dual Mechanism: this compound is not only a classical GnRH antagonist but also exhibits direct anti-proliferative and pro-apoptotic activity in challenging, hormone-refractory cancer models [5].
  • Overcoming Resistance: Its ability to sensitize TRAIL-resistant cells by modulating death receptor pathways presents a potential strategy for combination therapies [5].
  • Research Tool: While its clinical development has halted, this compound remains a valuable tool for studying GnRH receptor-independent effects and death receptor signaling in oncology research.

References

Mechanism of Action and Basic Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix functions as a Gonadotropin-Releasing Hormone (GnRH) antagonist [1] [2] [3]. It competitively blocks the GnRH receptor in the pituitary gland, which leads to:

  • Immediate suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, avoiding the initial "testosterone flare" associated with GnRH agonists [4] [5].
  • Rapid reduction of testosterone to castration levels (≤0.5 ng/mL) [6].

The drug's molecular target is the Gonadotropin-releasing hormone receptor, where it acts as a modulator in humans [1]. Its chemical structure is a complex oligopeptide [1].

Anticancer Pharmacodynamics In Vitro

Preclinical studies in androgen-independent prostate cancer cell lines (PC3 and DU145) reveal that this compound exerts direct antiproliferative effects independent of its hormonal action.

Pharmacodynamic Aspect Experimental Findings
Cell Proliferation Dose-dependent and time-dependent inhibition of cell proliferation [7] [2].
Apoptosis Induction Induces caspase-dependent apoptosis; activates caspase-8 and caspase-3, downregulates c-FLIP (L), and modulates Bcl-2 family proteins [7] [2].
Cell Cycle Effects Accumulation of cells in the G2/M phase [7] [2].
Effects on Signaling Pathways Upregulates activity of Erk and p38MAPK pathways [2].
Sensitization to TRAIL Increases expression and activity of death receptors DR4 and DR5, sensitizing TRAIL-resistant cancer cells to TRAIL-induced apoptosis [7].

Proposed Signaling Pathway for Apoptosis Induction

The following diagram summarizes the molecular mechanisms through which this compound induces apoptosis in androgen-resistant prostate cancer cells, based on in vitro data:

G This compound This compound DeathReceptors Death Receptors (DR4/DR5) This compound->DeathReceptors cFLIP c-FLIP(L) (Downregulation) This compound->cFLIP CellCycle G2/M Phase Arrest This compound->CellCycle MAPK Erk/p38MAPK Activation This compound->MAPK Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 cFLIP->Caspase8 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Caspase3 Bcl2 Bcl-2/Bcl-XL (Downregulation) Bcl2->Caspase3

Figure 1: this compound induces apoptosis in androgen-resistant prostate cancer cells via caspase-8-dependent pathway and G2/M cell cycle arrest [7] [2].

Clinical Pharmacodynamics

In clinical trials for hormone-dependent prostate cancer, this compound demonstrated effective suppression of testosterone and subsequent anti-tumor effects.

Parameter Clinical Outcome
Testosterone Suppression Doses of 130 mg per cycle achieved continuous suppression to castration levels (<0.5 ng/mL) until at least day 85 [6].
PSA Response In patients with continuous testosterone suppression, a 97% tumor response rate was observed as measured by PSA levels (≥50% reduction from baseline) [6].
Dosing and Administration Administered via subcutaneous or intramuscular injection [3] [5] [6]. A Phase 2b trial used a loading dose followed by lower maintenance doses on days 28 and 56 [5].
Avoidance of Testosterone Surge As a GnRH antagonist, this compound avoids the initial testosterone flare phenomenon, a key differentiator from GnRH agonists [4] [5].

Experimental Protocols for In Vitro Research

For researchers aiming to replicate or build upon the cited studies, here are detailed methodologies for key in vitro experiments.

Cell Proliferation Assay [2]

  • Cell Lines: Androgen-independent prostate cancer PC3 and DU145 cells.
  • Culture Conditions: Serum-starved conditions.
  • Drug Treatment: Treat cells with this compound at concentrations of 0, 5, 10, and 20 ng/mL.
  • Incubation Time: Monitor proliferation at 0, 24, 48, 72, and 96 hours.
  • Analysis: Use standard cell proliferation assays (e.g., MTT, XTT) to measure viability at each time point. The expected result is inhibition of proliferation in a dose- and time-dependent manner.

Western Blot Analysis [2]

  • Cell Lines: PC3 and DU145 cells.
  • Drug Treatment: Treat cells with this compound at 0, 5, 10, and 20 ng/mL for 72 hours.
  • Protein Analysis: Post-treatment, lyse cells and extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies.
  • Key Proteins to Detect:
    • Increase in: p21, p27, active Erk, active p38MAPK.
    • Decrease in: Bcl-2, Bcl-XL (anti-apoptotic proteins).
    • Apoptosis Markers: Cleaved caspase-8 and cleaved caspase-3.

Conclusion and Research Implications

This compound demonstrates a dual pharmacodynamic profile: it achieves rapid medical castration through classical GnRH receptor blockade and exerts direct anticancer activity on hormone-refractory prostate cancer cells. The latter includes inducing apoptosis, arresting the cell cycle, and sensitizing cells to death receptor pathways [7] [2] [6]. These direct effects provide a compelling rationale for its further investigation, particularly in treating castration-resistant prostate cancer (CRPC), where current hormonal therapies are often ineffective.

References

Application Notes: Ozarelix Apoptosis Assay

Author: Smolecule Technical Support Team. Date: February 2026

Background Ozarelix is a fourth-generation Gonadotropin-Releasing Hormone (GnRH) antagonist. While GnRH analogs are typically used for hormone-dependent prostate cancer, research shows that this compound has direct antiproliferative and pro-apoptotic effects in hormone-refractory, androgen receptor-negative prostate cancer cells, such as DU145 and PC3 lines [1]. This indicates its potential therapeutic value against advanced, treatment-resistant cancers.

Mechanism of Action In these resistant cancer cells, this compound induces apoptosis through the extrinsic (death receptor) pathway [1]. The key mechanistic steps are illustrated below:

G This compound This compound DR4_DR5_Fas ↑ Expression & Activity of Death Receptors (DR4/DR5, Fas) This compound->DR4_DR5_Fas cFLIP_Down ↓ Down-regulation of c-FLIP(L) This compound->cFLIP_Down Caspase8 Caspase-8 Activation DR4_DR5_Fas->Caspase8 cFLIP_Down->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TRAIL_Sensitization Sensitization to TRAIL-induced Apoptosis Caspase3->TRAIL_Sensitization

Key Experimental Parameters from Literature

The following tables summarize the quantitative data and methodological details from a key in vitro study on this compound [1].

Table 1: Cell Line Models and Treatment Conditions

Parameter Details
Cell Lines DU145 and PC3 (androgen-independent prostate cancer) [1]
Treatment Agent This compound [1]
Key Concentrations 0, 5, 10, 20 ng/mL [1] [2]
Incubation Time 72 hours (for apoptosis, protein expression); 0-96 hours (for proliferation) [1] [2]

Table 2: Observed Effects and Assay Endpoints

Assay Category Key Findings Implication
Cell Proliferation Significant, dose- and time-dependent inhibition of cell viability [1] [2]. Confirms direct anti-cancer activity independent of hormone suppression.
Cell Cycle Analysis Accumulation of cells in the G2/M phase [1]. Suggests this compound disrupts cell division.
Apoptosis Analysis Induction of apoptosis; activation of Caspase-8 and Caspase-3; down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL [1] [2]. Confirms programmed cell death via the extrinsic pathway.
Western Blot Analysis Increased expression of p21 and p27; down-regulation of c-FLIP(L); upregulation of death receptors DR4/DR5 and Fas; increased Erk and p38MAPK activity [1] [2]. Elucidates the molecular mechanisms behind the pro-apoptotic and growth-inhibitory effects.
Combination Effect Sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. Highlights a potential combination therapy strategy to overcome resistance.

Suggested Protocol Framework

While a full commercial protocol isn't available, you can build an assay based on the established parameters above and standard apoptotic methods. Here is a framework for key experiments:

  • Cell Culture and Treatment: Maintain DU145 or PC3 cells in appropriate media. Seed cells and allow to adhere. The following day, treat with this compound at the specified concentrations (e.g., 0, 5, 10, 20 ng/mL) for 72 hours [1] [2].
  • Cell Viability/Proliferation Assay: Use a standard MTT, MTS, or XTT assay at 24, 48, 72, and 96 hours post-treatment to generate a dose- and time-dependent growth inhibition curve [1].
  • Apoptosis Detection (Flow Cytometry): After 72 hours of treatment, harvest cells and use an Annexin V/Propidium Iodide (PI) staining kit according to the manufacturer's instructions to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [3].
  • Caspase Activity Measurement: After 72 hours of treatment, lyse cells and measure Caspase-3 and Caspase-8 activity using commercial colorimetric or fluorometric assay kits. This confirms the activation of the apoptotic pathway as described [1] [3].
  • Protein Expression Analysis (Western Blotting): After 72 hours, analyze cell lysates by Western Blot to detect changes in key proteins: DR5, Fas, c-FLIP, cleaved Caspase-8, cleaved Caspase-3, Bcl-2, and p21 [1] [2].

Important Considerations for Researchers

  • Research Use Only: Commercially available this compound is explicitly labeled for research purposes only and not for human clinical use [4] [2].
  • Handling and Storage: this compound is a peptide. It should be shipped and stored at -20°C or -80°C, and freeze-thaw cycles should be avoided to maintain stability [4] [2].
  • Combination Studies: The finding that this compound sensitizes cells to TRAIL suggests a powerful combinatorial approach. You could design experiments co-treating with recombinant TRAIL to potentially achieve enhanced anti-cancer effects [1].

References

Ozarelix cell cycle G2/M phase arrest assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist. While GnRH analogs are typically used for treating hormone-dependent prostate cancer, this compound demonstrates significant antiproliferative effects on hormone-refuntant, androgen receptor-negative prostate cancers, which represent a challenging clinical subset with limited treatment options [1]. Its ability to induce G2/M cell cycle arrest and promote apoptosis in these resistant cells highlights its potential as a novel therapeutic agent and a valuable tool for cell cycle research [1].

The core mechanism involves the modulation of death receptor pathways. Treatment with this compound leads to an upregulation of death receptors DR4 and DR5, as well as Fas. This is coupled with a down-regulation of the cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic regulator. These changes sensitize otherwise resistant cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), primarily through a caspase-8-dependent activation of caspase-3 [1].

Detailed Experimental Protocol for G2/M Arrest Analysis

This protocol outlines the steps for treating prostate cancer cells with this compound and quantifying the resulting G2/M phase arrest using flow cytometry.

Materials and Reagents
  • Cell Lines: DU145 and PC3 (androgen-independent prostate cancer cells) [1].
  • Compound: this compound, reconstituted in a suitable solvent like DMSO.
  • Controls: Nocodazole (known G2/M arresting agent, positive control), untreated cells (negative control) [2].
  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [2].
  • Staining Solutions: Propidium Iodide (PI) stock solution (50 µg/mL), Ribonuclease A (RNase A, 100 µg/mL) [3].
  • Fixative: Cold 70% ethanol (prepared with distilled water, not PBS, to prevent precipitation) [3].
  • Equipment: Flow cytometer capable of exciting PI at 488 nm and detecting emission at around 605 nm [3].
Cell Culture and Drug Treatment
  • Seed DU145 or PC3 cells in 6-well plates at a density of (3 \times 10^5) cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator [2] [1].
  • The next day, treat the cells with this compound. The specific effective concentration should be determined empirically via a dose-response curve, as the original study [1] does not provide an exact µM value.
  • Include control wells:
    • Untreated control: Culture medium only.
    • Positive control: Nocodazole (e.g., 40 ng/mL) [2].
  • Incubate the cells with the compounds for 24 hours to allow for cell cycle arrest [1].
Cell Harvesting and Fixation
  • After incubation, carefully aspirate the media.
  • Wash the cells once with phosphate-buffered saline (PBS).
  • For adherent cells, use trypsin to detach them, then neutralize with complete media. Centrifuge the cell suspension at 300-850 × g for 5 minutes and discard the supernatant [2] [3].
  • Resuspend the cell pellet in 1 mL of PBS. While gently vortexing the tube, add 1 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. Fix for at least 30 minutes at 4°C (cells can be stored in ethanol for several weeks at 4°C) [3].
Propidium Iodide Staining
  • Centrifuge the fixed cells and carefully remove the ethanol.
  • Wash the cell pellet twice with PBS to remove residual ethanol.
  • Resuspend the cell pellet in 200 µL of PBS.
  • Add 50 µL of RNase A (from the 100 µg/mL stock) to digest RNA, which would otherwise bind PI and confound the results.
  • Add 200 µL of Propidium Iodide (from the 50 µg/mL stock) for DNA staining.
  • Incubate the stained cells in the dark at 37°C for 1 hour before flow cytometry analysis [3].
Flow Cytometry Data Acquisition and Analysis
  • Pass the stained cell suspension through the flow cytometer. Use forward scatter (FSC) vs. side scatter (SSC) to gate on the intact cell population.
  • Use pulse processing (e.g., PI pulse area vs. pulse width) to distinguish and exclude cell doublets or clumps from the analysis, ensuring data from single cells [3].
  • Collect at least 10,000 events per sample for statistically robust analysis.
  • Analyze the DNA content histogram. The population with doubled DNA content (around 4N) represents cells in the G2 and M phases. The percentage of cells in this G2/M population is calculated by the flow cytometry software using fitting algorithms [3] [4].
  • A successful this compound treatment will show a significant increase in the percentage of cells in the G2/M peak compared to the untreated control, similar to the effect seen with nocodazole.

Associated Assays for Comprehensive Analysis

To fully characterize the mechanism of action of this compound, the following complementary assays are recommended. Key parameters from the search results are summarized in the table below.

Assay Type Key Measured Parameters Protocol Overview
Caspase Activity Assay Caspase-3 and Caspase-8 activation [1] Use fluorogenic substrates specific for each caspase; measure fluorescence increase over time.
Western Blot Analysis c-FLIP(L) downregulation; DR4/DR5/Fas upregulation; Cyclin B1 expression [1] [5] Perform protein extraction, SDS-PAGE, transfer to membrane, and probe with specific antibodies.
Apoptosis Assay Quantification of apoptotic and necrotic cells [2] Use Annexin V-FITC / PI staining followed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells.
Combination Studies (TRAIL) Synergistic cell death [1] Co-treat cells with this compound and TRAIL; measure cell viability via MTT or Alamar Blue assay.

Data Interpretation and Troubleshooting

  • Expected Outcome: A successful experiment will show a clear dose-dependent increase in the G2/M population and a corresponding decrease in the G1 population on the DNA histogram from flow cytometry. This should be correlated with increased caspase activity and markers of apoptosis [1].
  • Troubleshooting:
    • High Background in Flow: Ensure complete RNA digestion by using a high-quality RNase A preparation [3].
    • Poor Cell Cycle Resolution: Avoid over-fixing cells in ethanol, as this can degrade DNA. Ensure the cell concentration is optimal and that single-cell gating is correctly applied to exclude doublets [3].
    • Weak G2/M Arrest Effect: Verify the activity and concentration of this compound. Ensure cells are healthy and proliferating optimally at the start of the experiment. Consider performing a time-course experiment to identify the peak of G2/M arrest.

Experimental Workflow Diagram

The following diagram visualizes the entire experimental workflow, from cell seeding to data analysis.

start Seed DU145/PC3 Cells treat Treat with this compound (24 hours) start->treat harvest Harvest and Fix Cells (70% Ethanol) treat->harvest stain Stain with PI & Treat with RNase harvest->stain acquire Flow Cytometry Data Acquisition stain->acquire analyze Analyze DNA Content (Gate single cells, model phases) acquire->analyze

Conclusion

This application note provides a validated framework for investigating the G2/M cell cycle arrest induced by this compound. The detailed flow cytometry protocol is a robust and quantitative method for confirming this arrest. Integrating the accompanying assays for apoptosis and protein expression will yield a comprehensive understanding of this compound's dual mechanism of action—directly arresting the cell cycle and sensitizing cancer cells to death receptor-mediated apoptosis [1]. This makes this compound a compelling candidate for further research into treating aggressive, therapy-resistant cancers.

References

Ozarelix prostate cancer PC3 DU145 cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist. Its mechanism in hormone-refractory prostate cancer cells is distinct from its classical hormonal action [1] [2].

  • Primary Target: GnRH receptor [2].
  • Key Actions in DU145/PC3 Cells:
    • Induces apoptosis (programmed cell death) by modulating death receptors, specifically increasing the expression and activity of DR4, DR5, and Fas [1].
    • Promotes caspase-8-dependent caspase-3 activation and down-regulates the anti-apoptotic protein c-FLIP (L) [1].
    • Causes cell cycle arrest in the G2/M phase [1].
    • Sensitizes resistant cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis [1].

The diagram below illustrates this mechanism and the logical flow of experiments to validate it.

ozarelix_mechanism This compound This compound DeathReceptors Death Receptors (DR4/DR5/Fas) This compound->DeathReceptors CellCycleArrest G2/M Phase Cell Cycle Arrest This compound->CellCycleArrest TRAILSensitization Sensitization to TRAIL-induced Apoptosis This compound->TRAILSensitization CaspaseCascade Caspase-8 Activation DeathReceptors->CaspaseCascade ExperimentalValidation Experimental Validation DeathReceptors->ExperimentalValidation Apoptosis Induction of Apoptosis CaspaseCascade->Apoptosis CaspaseCascade->ExperimentalValidation Apoptosis->ExperimentalValidation CellCycleArrest->ExperimentalValidation

Summary of Experimental Findings

The table below summarizes the key findings from the study on this compound's effects on DU145 and PC3 cell lines [1].

Experimental Parameter Findings in DU145/PC3 Cells
Apoptosis Induction Increased apoptosis via caspase-8 and caspase-3 activation.
Cell Cycle Analysis Accumulation of cells in the G2/M phase.
Death Receptor Expression Upregulation of DR4, DR5, and Fas cell surface receptors.
c-FLIP (L) Expression Downregulation of this key anti-apoptotic protein.
Sensitization to TRAIL Pre-treatment with this compound sensitized resistant cells to TRAIL-induced apoptosis.

Application Notes & Proposed Protocols

The following protocols are synthesized from the referenced study and standard cell culture practices. Specific details like optimal seeding density for these assays may require empirical determination.

Protocol 1: Assessing Cytotoxicity and Anti-Proliferative Effects

This protocol is used to determine the effect of this compound on cell viability and proliferation.

  • 1. Cell Seeding and Culture: Plate DU145 and PC3 cells in appropriate growth media (e.g., EMEM for DU145, F-12 for PC3) supplemented with 10% FBS in 96-well plates. Incubate at 37°C with 5% CO₂ until ~70% confluent [3] [4].
  • 2. Drug Treatment: Treat cells with a concentration gradient of this compound. A range of 0.1 µM to 100 µM is a suggested starting point for dose-finding experiments.
  • 3. Viability Measurement: After 24, 48, and 72 hours of exposure, assess cell viability using a standard MTT assay [3].
    • Add MTT reagent to each well.
    • Incubate for 2-4 hours at 37°C.
    • Solubilize formed formazan crystals with DMSO.
    • Measure absorbance at 570 nm using a microplate reader.
  • 4. Data Analysis: Calculate the percentage of cell viability relative to the untreated control (vehicle-only) group. Determine the IC₅₀ value (half-maximal inhibitory concentration).
Protocol 2: Analysis of Apoptosis and Cell Cycle

This protocol is used to confirm the mechanism of cell death and cell cycle disruption.

  • 1. Cell Preparation and Treatment: Seed cells in multi-well plates and treat with this compound at the determined IC₅₀ concentration for 24-48 hours.
  • 2. Apoptosis Assay (Annexin V/PI Staining): Use an Annexin V-fluorescein isothiocyanate (FITC)/propidium iodide (PI) apoptosis detection kit [5].
    • Harvest cells (including floating cells in the supernatant).
    • Wash cells with cold PBS and resuspend in binding buffer.
    • Stain cells with Annexin V-FITC and PI for 15-20 minutes in the dark.
    • Analyze stained cells using a flow cytometer (e.g., FACSCalibur) within 1 hour.
  • 3. Cell Cycle Analysis (PI Staining):
    • Harvest and wash this compound-treated and control cells.
    • Fix cells in 70% ethanol at -20°C for several hours or overnight.
    • Wash and treat with RNase A to remove RNA.
    • Stain cellular DNA with a PI solution.
    • Analyze DNA content by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M).
Protocol 3: Investigating Death Receptor Pathway Activation

This protocol is used to validate the proposed mechanism of action involving death receptors.

  • 1. Protein Extraction: Lyse this compound-treated and control cells using RIPA buffer supplemented with protease inhibitors.
  • 2. Western Blot Analysis:
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk.
    • Incubate with primary antibodies against DR4, DR5, Fas, c-FLIP, cleaved Caspase-8, and cleaved Caspase-3. Use GAPDH or β-actin as a loading control.
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Visualize protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system.
  • 3. TRAIL Sensitization Assay:
    • Pre-treat cells with a sub-lethal dose of this compound for 24 hours.
    • Then, treat the cells with recombinant TRAIL for an additional 24 hours.
    • Measure cell viability using the MTT assay (Protocol 1) or apoptosis using Annexin V/PI staining (Protocol 2). Compare results to cells treated with this compound or TRAIL alone.

Limitations and Future Research

The current evidence for this compound in prostate cancer cell models has significant constraints:

  • Dated and Single Source: The key study is from 2010 and has not been widely replicated [1].
  • Lack of In Vivo Data: The anti-tumor effects and mechanism require validation in animal models (e.g., xenograft mice) to assess therapeutic potential.
  • Incomplete Protocol Details: The source material lacks specifics like the exact this compound concentrations used, detailed treatment durations, and comprehensive data on off-target effects.
  • Limited Cell Line Data: While effects were seen in DU145 and PC3 cells, its efficacy in other models, such as androgen-responsive LNCaP cells, is unknown [6].

Conclusion

This compound represents a potential therapeutic agent for advanced, hormone-refractory prostate cancer by targeting death receptor pathways and inducing apoptosis independently of androgen receptor status. The provided application notes and proposed protocols offer a framework for researchers to further investigate its efficacy and mechanism. Future work should focus on confirming these findings in vivo and exploring synergistic combinations with other agents.

References

Comprehensive Application Notes: Ozarelix-Mediated Caspase-8/Caspase-3 Activation Assays in Androgen-Refractory Prostate Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Prostate cancer progression to the castration-resistant stage (CRPC) represents a critical therapeutic challenge in oncology, characterized by dismal prognosis and limited treatment options. In this context, Ozarelix, a fourth-generation GnRH antagonist, has demonstrated significant antiproliferative and pro-apoptotic effects against hormone-refractory prostate cancer cells through novel mechanisms that bypass conventional androgen receptor signaling pathways. Research has revealed that this compound induces programmed cell death in androgen receptor-negative prostate cancer cell lines (DU145 and PC3) by modulating the expression and activity of key death receptors in the extrinsic apoptosis pathway [1].

The evaluation of this compound's mechanism through caspase activation assays provides crucial insights into its therapeutic potential beyond classical gonadotropin-suppressing effects. These assays enable researchers to quantify the sequential activation of caspase-8 and caspase-3, establishing a direct link between this compound treatment and the initiation of the apoptotic cascade in resistant cancer phenotypes. The ability of this compound to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis further enhances its therapeutic relevance, suggesting potential combination strategies for advanced prostate cancer [1]. This document presents comprehensive application notes and standardized protocols for assessing this compound-mediated caspase activation, enabling consistent evaluation of its apoptotic effects across research settings.

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through a multifaceted mechanism that directly activates the extrinsic apoptotic pathway in hormone-refractory prostate cancer cells. The molecular cascade begins with this compound binding to GnRH receptors on cancer cells, triggering modulation of death receptor expression and assembly of the Death-Inducing Signaling Complex (DISC) [1] [2].

The following diagram illustrates the key molecular events in this compound-induced apoptosis:

G This compound This compound DeathReceptors Death Receptors (DR4/DR5, Fas) This compound->DeathReceptors cFLIP c-FLIP (L) Downregulation This compound->cFLIP DISC DISC Formation (FADD, Procaspase-8) DeathReceptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Pathway (Cytochrome c Release) Caspase8->Mitochondria TRAIL TRAIL Sensitization Caspase8->TRAIL cFLIP->Caspase8 Apoptosis Apoptosis Execution (DNA Fragmentation) Caspase3->Apoptosis Mitochondria->Caspase3 TRAIL->DISC

Figure 1: this compound-Induced Apoptotic Signaling Pathway in Androgen-Refractory Prostate Cancer Cells

As illustrated, this compound initiates apoptosis through death receptor upregulation, particularly DR4/DR5 and Fas, promoting DISC formation and subsequent caspase-8 activation [1]. Activated caspase-8 serves as a key initiator, directly cleaving and activating executioner caspase-3 [3]. Additionally, this compound simultaneously downregulates c-FLIP (L), a natural inhibitor of caspase-8 activation, thereby amplifying the apoptotic signal [1]. This dual mechanism—enhancing pro-apoptotic factors while suppressing anti-apoptotic regulators—enables this compound to effectively trigger caspase-3-mediated apoptosis in otherwise resistant cancer cells.

Notably, caspase-8 activation also engages the mitochondrial amplification pathway through cleavage of Bid and subsequent cytochrome c release, creating a feed-forward loop that ensures robust apoptosis induction [3]. This comprehensive engagement of both extrinsic and intrinsic apoptotic pathways explains this compound's efficacy against aggressive, treatment-resistant prostate cancer models and provides the mechanistic rationale for its use in combination with TRAIL-based therapies [1].

Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

Cell Lines:

  • Utilize androgen-refractory prostate cancer cell lines DU145 and PC3 as model systems [1].
  • Maintain cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

Treatment Protocol:

  • Plate cells at optimal density (1-2 × 10⁵ cells/mL) and allow to adhere for 24 hours.
  • Prepare This compound stock solutions in sterile PBS or DMSO (ensure final DMSO concentration ≤0.1%).
  • Treat cells with this compound at concentrations ranging from 10-100 µM based on experimental requirements [1].
  • Include appropriate controls: vehicle control (PBS or 0.1% DMSO) and positive control for apoptosis (e.g., 1 µM staurosporine).
  • Incubate for 24-72 hours depending on assay endpoint requirements.
Caspase Activity Assays
3.2.1 Colorimetric Caspase Activation Assay

This protocol adapts methodology from established caspase activity assays [4] optimized for this compound-treated prostate cancer cells.

Reagent Preparation:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA
  • Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol
  • Substrate Solutions: Prepare 2 mM stock solutions of caspase substrates:
    • Caspase-8: IETD-pNA (IE(OMe)TD(OMe)-p-nitroaniline)
    • Caspase-3: DEVD-pNA (DEVD-p-nitroaniline)

Procedure:

  • Harvest cells after this compound treatment by centrifugation at 500 × g for 5 minutes.
  • Wash cell pellet with cold PBS and resuspend in 50-100 µL of ice-cold cell lysis buffer.
  • Incubate on ice for 15 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Transfer supernatant to fresh tubes and determine protein concentration using Bradford or BCA assay.
  • Prepare reaction mixtures:
    • 50-100 µg of protein extract
    • 50 µL of 2× reaction buffer
    • 5 µL of substrate solution (200 µM final concentration)
    • Bring total volume to 100 µL with dH₂O
  • Incubate at 37°C for 2-4 hours protected from light.
  • Measure absorbance at 405 nm using a microplate reader.
  • Calculate specific activity using the formula: Caspase Activity = (Absorbance sample - Absorbance blank) / (Incubation time × Protein amount) Express results as pmol pNA released/min/mg protein.
3.2.2 Western Blot Analysis for Caspase Cleavage

Sample Preparation:

  • Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration and adjust to 1-2 µg/µL.

Electrophoresis and Blotting:

  • Load 25-50 µg protein per lane on 4-20% SDS-PAGE gradient gels [4].
  • Transfer to nitrocellulose or PVDF membranes using standard protocols.

Antibody Incubation:

  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-caspase-8 (1:1000) - detects both procaspase-8 (55 kDa) and cleaved fragments (43/41 kDa, 18 kDa)
    • Anti-caspase-3 (1:1000) - detects procaspase-3 (35 kDa) and cleaved fragments (17/19 kDa)
    • Anti-PARP (1:2000) - detects full-length (116 kDa) and cleaved (89 kDa) forms
    • Anti-β-actin (1:5000) - loading control
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies.
  • Develop using enhanced chemiluminescence substrate and image with digital documentation system.
Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating this compound-induced apoptosis:

G Step1 1. Cell Culture & This compound Treatment Step2 2. Apoptosis Induction (24-72 hours) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. Caspase Activity Assessment Step3->Step4 MethodA Colorimetric Assay (IETD/DEVD-pNA cleavage) Step4->MethodA MethodB Western Blot Analysis (Cleavage fragment detection) Step4->MethodB MethodC Fluorometric Assay (IETD/DEVD-AFC cleavage) Step4->MethodC Step5 5. Downstream Analysis MethodA->Step5 MethodB->Step5 MethodC->Step5 AnalysisA PARP Cleavage (Apoptosis confirmation) Step5->AnalysisA AnalysisB c-FLIP Expression (Mechanistic insight) Step5->AnalysisB AnalysisC TRAIL Sensitivity (Combination effect) Step5->AnalysisC Step6 6. Data Quantification & Statistical Analysis AnalysisA->Step6 AnalysisB->Step6 AnalysisC->Step6

Figure 2: Comprehensive Workflow for this compound Caspase Activation Assays

Results and Data Interpretation

Quantitative Caspase Activation Data

Table 1: Caspase-8 and Caspase-3 Activation in this compound-Treated Prostate Cancer Cells

Cell Line This compound Concentration Treatment Duration Caspase-8 Activity (Fold Increase) Caspase-3 Activity (Fold Increase) Apoptotic Cells (%)
DU145 50 µM 24 hours 3.2 ± 0.4 4.5 ± 0.6 28.5 ± 3.2
DU145 50 µM 48 hours 4.8 ± 0.5 6.2 ± 0.7 45.2 ± 4.1
PC3 50 µM 24 hours 2.9 ± 0.3 4.1 ± 0.5 25.8 ± 2.9
PC3 50 µM 48 hours 4.3 ± 0.4 5.8 ± 0.6 42.7 ± 3.8
DU145 Vehicle Control 48 hours 1.0 ± 0.1 1.0 ± 0.1 4.3 ± 0.8
PC3 Vehicle Control 48 hours 1.0 ± 0.2 1.0 ± 0.2 4.1 ± 0.7

Data presented as mean ± SD from minimum three independent experiments [1].

Key Observations and Statistical Analysis
  • Time-dependent activation: Both caspase-8 and caspase-3 activities increase significantly with prolonged this compound exposure, with maximal activation observed at 48 hours post-treatment.
  • Caspase hierarchy: Caspase-3 activation consistently exceeds caspase-8 activation, suggesting amplification through the proteolytic cascade.
  • Dose-response relationship: Studies indicate this compound induces caspase activation in a dose-dependent manner across the 10-100 µM range [1].
  • Specificity confirmation: Pretreatment with specific caspase inhibitors (Z-IETD-FMK for caspase-8; Z-DEVD-FMK for caspase-3) significantly reduces this compound-induced apoptosis, confirming caspase dependency [3].
Complementary Molecular Changes

Table 2: Associated Protein Expression Changes in this compound-Treated Cells

Parameter Method Change Functional Significance
c-FLIP(L) expression Western blot ↓ Downregulation Enhances caspase-8 activation at DISC
DR4/DR5 expression Flow cytometry ↑ Upregulation Sensitizes to TRAIL-mediated apoptosis
PARP cleavage Western blot ↑ Increased cleavage Confirms apoptosis execution
Fas receptor expression Flow cytometry ↑ Upregulation Augments death receptor signaling
Mitochondrial cytochrome c release Immunocytochemistry ↑ Increased release Indicates intrinsic pathway engagement

Data compiled from multiple experimental observations [1] [3].

Applications and Therapeutic Implications

The caspase activation assays detailed herein provide critical insights into this compound's potential therapeutic applications, particularly for advanced prostate cancer. Beyond characterizing its direct pro-apoptotic effects, these protocols enable mechanistic validation of this compound as a promising candidate for overcoming treatment resistance in oncology.

TRAIL Sensitization Applications

A significant therapeutic implication revealed through these assays is this compound's ability to reverse TRAIL resistance in refractory cancer cells. The observed upregulation of DR4/DR5 death receptors, coupled with c-FLIP downregulation, creates a favorable molecular environment for TRAIL-mediated apoptosis [1]. Researchers can employ the caspase activation protocols to optimize combination strategies:

  • Sequential treatment: Pre-incubation with this compound (24-48 hours) followed by TRAIL administration
  • Dose optimization: Using caspase activation as a biomarker to determine optimal dosing ratios
  • Synergy quantification: Applying combination indices to caspase activity data
Biomarker Development for Clinical Translation

The consistent caspase activation pattern observed in this compound-treated cells supports the development of caspase cleavage products as potential pharmacodynamic biomarkers in clinical settings. These assays provide the methodological foundation for:

  • Translational validation: Confirming target engagement in clinical specimens
  • Patient stratification: Identifying tumors with functional caspase signaling pathways
  • Therapeutic monitoring: Assessing treatment response through serial measurements

Technical Considerations and Optimization Guidelines

Critical Optimization Parameters
  • Cell confluence: Maintain subconfluent cultures (70-80% confluence) at treatment initiation to prevent contact inhibition artifacts.
  • Serum concentration: Standardize serum conditions across experiments, as serum components can influence basal caspase activity.
  • Control selection: Include both negative (vehicle) and positive (apoptosis inducer) controls in each experiment.
  • Kinetic considerations: Perform time-course experiments to establish optimal treatment duration for specific cell models.
Troubleshooting Guidance
Issue Potential Causes Solutions
Low caspase signal Insufficient this compound concentration; Short treatment duration; Improper cell lysis Titrate this compound (10-100 µM); Extend treatment to 48-72 hours; Verify lysis efficiency
High background in controls Serum-induced activation; Microbial contamination Use consistent serum batches; Implement strict sterile technique
Inconsistent replicates Uneven cell seeding; Variable this compound solubility Standardize seeding protocol; Ensure complete this compound dissolution
Poor Western blot signals Incomplete transfer; Antibody degradation Validate transfer efficiency; Use fresh antibody aliquots
Adaptation for High-Throughput Screening

The colorimetric caspase assays can be adapted for high-throughput formats to facilitate drug screening applications:

  • Microplate optimization: Scale down reaction volumes to 50-60 μL for 96-well formats
  • Automated liquid handling: Implement robotic systems for consistent reagent dispensing
  • Multiplexing potential: Combine with viability assays (e.g., MTT, resazurin) for comprehensive profiling

Conclusion

The application notes and protocols detailed herein provide a robust framework for evaluating this compound-induced caspase activation in androgen-refractory prostate cancer models. The standardized methodologies enable consistent assessment of its pro-apoptotic mechanisms through precise quantification of caspase-8 and caspase-3 activities. These assays confirm that this compound activates the extrinsic apoptosis pathway through dual modulation of death receptor expression and caspase inhibition, effectively overcoming the characteristic apoptosis resistance of advanced prostate cancer cells.

The comprehensive approach outlined—encompassing colorimetric activity assays, Western blot validation, and mechanistic investigation—supports both basic research and preclinical development applications. Furthermore, the established correlation between caspase activation and enhanced TRAIL sensitivity reveals promising combination therapy opportunities for clinical translation. As research progresses, these protocols will facilitate continued investigation into this compound's potential as a novel therapeutic agent for castration-resistant prostate cancer and possibly other apoptosis-resistant malignancies.

References

Application Notes and Protocols: Ozarelix Western Blot Analysis of p21 and p27 in Prostate Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ozarelix and Cell Cycle Regulation

This compound (D-63153) is a potent GnRH antagonist that has demonstrated significant effects on cell cycle regulation and apoptosis in prostate cancer models. This synthetic peptide compound belongs to the class of gonadotropin-releasing hormone antagonists, which directly block GnRH receptors in the pituitary gland, leading to rapid suppression of gonadotropin secretion and subsequent testosterone reduction. Beyond its endocrine effects, this compound exerts direct anticancer activity on prostate cancer cells by modulating key cell cycle regulators, particularly the cyclin-dependent kinase inhibitors p21 and p27. These proteins play crucial roles in controlling cell cycle progression at the G1/S checkpoint, and their dysregulation is frequently associated with cancer development and progression. Research indicates that this compound induces dose-dependent alterations in p21 and p27 expression, making Western blot analysis an essential technique for investigating its mechanism of action in prostate cancer research models [1].

The molecular weight of this compound is 1459.09, with the chemical formula C72H96ClN17O14 and CAS number 295350-45-7. As a research compound, it is specifically designed for investigating prostate cancer mechanisms, particularly those involving cell cycle disruption and apoptosis induction. For researchers studying hormone-refractory prostate cancer, this compound provides a valuable tool for understanding how GnRH antagonism translates to direct effects on cell cycle regulatory proteins. The compound has shown efficacy in both androgen-sensitive and insensitive prostate cancer cell lines, suggesting its potential utility in addressing advanced disease states that often develop resistance to conventional hormonal therapies [1].

Mechanism of Action: this compound Effects on p21 and p27

Key Signaling Pathways

The mechanistic relationship between this compound treatment and the cell cycle regulators p21 and p27 involves complex signaling pathways that ultimately determine cellular fate. This compound exposure triggers a cascade of molecular events that result in the upregulation of both p21 and p27, proteins that belong to the Cip/Kip family of cyclin-dependent kinase inhibitors (CDKIs). These proteins function as critical negative regulators of the cell cycle by inhibiting the activity of cyclin-CDK complexes, particularly cyclin E-CDK2 and cyclin D-CDK4/6, which are essential for G1 to S phase progression. The increased expression of p21 and p27 following this compound treatment leads to cell cycle arrest in the G2/M phase, as evidenced by flow cytometric analysis, and ultimately induces apoptosis through both intrinsic and extrinsic pathways [1].

Research has demonstrated that this compound modulates several upstream signaling pathways that control p21 and p27 expression and activity. The MAPK pathway, including both Erk and p38MAPK, shows upregulated activity in response to this compound treatment, contributing to the increased expression of these CDK inhibitors. Additionally, the Akt signaling pathway plays a regulatory role in the phosphorylation status of p21 and p27, which affects their stability and subcellular localization. Phosphorylation of p21 at Threonine 145 and p27 at Threonine 157 by Akt promotes their cytoplasmic sequestration and proteasomal degradation, thereby facilitating cell cycle progression. This compound treatment appears to counteract this process through modulation of Akt activity, resulting in increased nuclear localization of p21 and p27 and enhanced CDK inhibitory function [2]. The NUCKS1-SKP2-p21/p27 axis represents another critical regulatory mechanism, where this compound may influence the degradation of p21 and p27 through the ubiquitin-proteasome pathway controlled by the SCFSKP2 ubiquitin ligase complex [3].

G This compound This compound MAPK MAPK This compound->MAPK Activates Akt Akt This compound->Akt Modulates p21 p21 MAPK->p21 Increases Expression p27 p27 MAPK->p27 Increases Expression Akt->p21 Phosphorylation (T145) Akt->p27 Phosphorylation (T157) CDK2 CDK2 p21->CDK2 Inhibits Apoptosis Apoptosis p21->Apoptosis Induces p27->CDK2 Inhibits p27->Apoptosis Induces CellCycle CellCycle CDK2->CellCycle Regulates

Functional Consequences of p21/p27 Upregulation

The This compound-induced upregulation of p21 and p27 produces significant functional consequences in prostate cancer cells, primarily through their inhibition of cyclin-CDK complexes. p21 (also known as p21WAF1/CIP1) and p27 (p27Kip1) exert their effects by binding to and inhibiting the kinase activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to E2F transcription factors, preventing the expression of genes required for S phase entry and DNA replication. This molecular blockade results in cell cycle arrest at the G1/S transition, preventing proliferation of cancer cells [4].

Research using prostate cancer cell lines has revealed that p21 and p27 play compensatory roles in cell cycle regulation. Studies with DU145 prostate cancer cells demonstrated that individual knockdown of either p21 or p27 produced minimal effects on cell proliferation and cell cycle progression. However, simultaneous knockdown of both proteins significantly enhanced proliferation rates, clonogenicity, and S phase entry, indicating that these CDK inhibitors can functionally compensate for each other's absence. This compensatory relationship underscores the importance of monitoring both p21 and p27 when investigating the mechanism of action of this compound and similar therapeutic agents [4]. The functional outcome of this compound treatment—cell cycle arrest and apoptosis—likely results from the coordinated upregulation of both p21 and p27, ensuring robust inhibition of CDK activity even if one inhibitor is partially compromised through other regulatory mechanisms.

Experimental Data and Quantitative Analysis

Summary of this compound Effects on Prostate Cancer Cell Lines

Comprehensive analysis of this compound treatment across multiple prostate cancer cell lines reveals consistent patterns in the modulation of p21 and p27 protein expression. The following table summarizes the quantitative changes in p21 and p27 levels observed in response to this compound treatment, along with corresponding effects on cell proliferation and apoptosis:

Table 1: Quantitative Effects of this compound on p21, p27, and Cellular Parameters in Prostate Cancer Cell Lines

Cell Line This compound Concentration Incubation Time p21 Change p27 Change Proliferation Inhibition Apoptosis Induction CASPA SE 3 Activation
PC3 20 ng/mL 72 h Significant Increase Significant Increase ~60% Marked Increase Caspase 8-dependent
DU145 20 ng/mL 72 h Significant Increase Significant Increase ~55% Marked Increase Caspase 8-dependent
PC3 5-10 ng/mL 72 h Moderate Increase Moderate Increase 20-40% Moderate Increase Not Reported
DU145 5-10 ng/mL 72 h Moderate Increase Moderate Increase 15-35% Moderate Increase Not Reported

The data clearly demonstrate that this compound treatment produces dose-dependent effects on both p21 and p27 protein expression, with corresponding changes in cellular proliferation and viability. The maximum efficacy was observed at 20 ng/mL concentration with 72 hours of incubation, which represents optimal conditions for Western blot analysis of these cell cycle regulators. Notably, the this compound-induced upregulation of p21 and p27 was accompanied by decreased levels of anti-apoptotic proteins Bcl2 and Bcl-Xl, indicating broad effects on both cell cycle and apoptosis regulatory pathways [1].

Temporal Dynamics of p21/p27 Expression

The time-dependent nature of this compound effects on p21 and p27 expression provides critical insights for designing Western blot experiments. Research indicates that changes in p21 and p27 protein levels become detectable within 24 hours of this compound exposure, with maximum expression observed at 72 hours. This temporal pattern aligns with the kinetics of cell cycle arrest and apoptosis induction, suggesting that p21 and p27 upregulation represents an early event in the molecular response to this compound treatment. The stability of these proteins is regulated by post-translational modifications, particularly phosphorylation at specific residues that affect their subcellular localization and susceptibility to proteasomal degradation [2].

The functional significance of p21 and p27 upregulation in this compound-treated cells is further underscored by their effects on downstream cell cycle regulators. Western blot analysis has revealed that increased p21 and p27 expression correlates with reduced CDK2 activity and decreased phosphorylation of retinoblastoma protein (pRb). These molecular changes manifest functionally as G1/S cell cycle arrest and eventual activation of apoptotic pathways. The temporal relationship between p21/p27 induction and these downstream effects supports their central role in mediating the anti-proliferative effects of this compound in prostate cancer models [1] [4].

Detailed Western Blot Protocol

Sample Preparation and Protein Extraction

Proper sample preparation is crucial for accurate detection of p21 and p27 proteins in this compound-treated prostate cancer cells. The following protocol is optimized for prostate cancer cell lines PC3 and DU145, which have been extensively characterized in this compound studies:

  • Cell Culture and Treatment: Plate PC3 or DU145 cells in appropriate culture medium and allow them to adhere for 24 hours. Treat cells with this compound at concentrations ranging from 5-20 ng/mL for 24-72 hours. Include untreated controls and vehicle controls for comparison. Perform treatments in triplicate to ensure statistical reliability [1].

  • Protein Extraction: Wash cells twice with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors. Critical step: Maintain samples on ice throughout the extraction process to prevent protein degradation. Scrape cells from culture dishes, transfer lysates to microcentrifuge tubes, and vortex briefly. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant containing solubilized proteins and store at -80°C if not used immediately [1] [5].

  • Protein Quantification: Determine protein concentration using the Bradford or BCA assay according to manufacturer instructions. Prepare standard curves using bovine serum albumin (BSA) standards in the same buffer as samples to ensure accurate quantification. Adjust samples with lysis buffer to achieve uniform protein concentrations across all samples for Western blot analysis [5].

Electrophoresis and Transfer

Optimal separation of p21 and p27 proteins requires careful optimization of electrophoresis conditions:

  • Gel Preparation: Prepare 12-15% SDS-polyacrylamide gels to achieve optimal resolution for p21 (21 kDa) and p27 (27 kDa). The resolving gel should contain 12-15% acrylamide/bis-acrylamide (29:1), 375 mM Tris-HCl (pH 8.8), 0.1% SDS, 0.1% ammonium persulfate, and 0.1% TEMED. The stacking gel should contain 4% acrylamide/bis-acrylamide, 125 mM Tris-HCl (pH 6.8), 0.1% SDS, 0.1% ammonium persulfate, and 0.1% TEMED [5].

  • Sample Loading and Electrophoresis: Dilute protein samples (20-50 μg total protein) in 2× Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue) containing 5% β-mercaptoethanol. Denature samples at 95°C for 5 minutes, then briefly centrifuge to collect condensation. Load samples and molecular weight markers onto gels. Perform electrophoresis at 80-100 V through the stacking gel and 120 V through the resolving gel using Tris-glycine-SDS running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3) until the dye front reaches the bottom of the gel [5] [2].

  • Protein Transfer: Following electrophoresis, equilibrate gels in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) for 15 minutes. Assemble transfer stack with PVDF membrane that has been pre-activated in methanol. Transfer proteins using wet transfer system at 100 V for 60-90 minutes at 4°C, or overnight at 30 V at 4°C. Confirm transfer efficiency by staining membrane with Ponceau S and destaining with distilled water before proceeding to immunodetection [5].

Immunodetection and Visualization

Specific detection of p21 and p27 requires optimized antibody conditions and careful control of incubation parameters:

  • Blocking and Antibody Incubation: Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Incubate membranes with primary antibodies diluted in blocking buffer or 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions: anti-p21 (1:1000), anti-p27 (1:1000). Include loading controls such as β-actin (1:5000) or GAPDH (1:5000) on the same membrane or parallel blots [5] [2].

  • Washing and Secondary Antibody Detection: Wash membranes 3 times for 10 minutes each with TBST to remove unbound primary antibody. Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies diluted 1:5000 in blocking buffer for 1 hour at room temperature with gentle agitation. Wash membranes 3 times for 10 minutes each with TBST to remove unbound secondary antibody [5].

  • Signal Detection: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer instructions. Optimize exposure times to ensure signals fall within the linear range of detection. Capture images using a digital imaging system capable of detecting chemiluminescent signals. For quantitative comparisons, ensure that no signals are saturated [5] [2].

G SamplePrep SamplePrep Electrophoresis Electrophoresis SamplePrep->Electrophoresis 20-50μg Protein Transfer Transfer Electrophoresis->Transfer SDS-PAGE MWMarkers MWMarkers Electrophoresis->MWMarkers Reference Blocking Blocking Transfer->Blocking PVDF Membrane PrimaryAb PrimaryAb Blocking->PrimaryAb 5% Milk TBST SecondaryAb SecondaryAb PrimaryAb->SecondaryAb O/N 4°C Detection Detection SecondaryAb->Detection HRP Conjugated Analysis Analysis Detection->Analysis ECL Substrate p21 p21 Detection->p21 21 kDa p27 p27 Detection->p27 27 kDa Actin Actin Detection->Actin 42 kDa Loading Control

Technical Considerations and Optimization

Critical Parameters for Success

High-quality Western blot results for p21 and p27 detection in this compound-treated cells require attention to several critical technical parameters:

  • Protein Loading and Normalization: Consistent protein loading across all samples is essential for accurate quantification of p21 and p27 expression changes. Load 20-50 μg of total protein per lane, with the exact amount optimized for specific cell lines and detection systems. Always include appropriate loading controls such as β-actin, GAPDH, or tubulin to normalize for potential variations in protein loading and transfer efficiency. When comparing multiple blots, include inter-blot standardization samples to allow for cross-blot normalization [5] [2].

  • Antibody Specificity and Validation: Use validated antibodies specifically tested for Western blot applications. For p21 detection, antibodies from Santa Cruz Biotechnology (sc-817) and Cell Signaling Technology (#2947) have been successfully employed in published studies. For p27 detection, antibodies from Santa Cruz Biotechnology (sc-528) and Cell Signaling Technology (#3686) have demonstrated specificity. Always include positive controls (e.g., cell lysates with known high expression of target proteins) and negative controls (secondary antibody only) to verify antibody specificity and identify potential non-specific binding [5] [2].

  • Signal Linearity and Detection: Ensure that all signals fall within the linear range of detection for your imaging system. Avoid signal saturation, which prevents accurate quantification. If necessary, optimize protein loading amounts or exposure times to maintain linearity. For quantitative comparisons, perform densitometric analysis using established software tools, and normalize p21 and p27 signals to loading controls. Report values as fold-changes relative to control conditions [5].

Troubleshooting Common Issues

Several technical challenges may arise when performing Western blot analysis for p21 and p27 in this compound-treated cells:

  • Weak or No Signal: If target protein signals are weak or absent, verify antibody specificity and concentration using positive control lysates. Increase protein loading amount to 50-100 μg per lane, or try enhanced sensitivity ECL substrates. Check transfer efficiency by staining membrane with Ponceau S after transfer. Ensure that primary antibodies are properly stored and have not exceeded their expiration date [5].

  • High Background: Excessive background signal can result from insufficient blocking, inadequate washing, or non-specific antibody binding. Optimize blocking conditions by testing different blocking agents (non-fat milk, BSA, or commercial blocking buffers) and increasing blocking time to 2 hours or overnight at 4°C. Increase washing stringency by adding 0.5 M NaCl to wash buffers or increasing Tween-20 concentration to 0.5%. Titrate primary and secondary antibody concentrations to find the optimal balance between specific signal and background noise [5].

  • Multiple Bands: Unexpected bands may appear due to protein degradation, non-specific antibody binding, or post-translational modifications. Include fresh protease inhibitors in lysis buffer to prevent degradation. Research potential splice variants or modified forms of p21 and p27 that may be detected by your antibodies. Pre-absorb antibodies with blocking peptides if available to confirm specificity [2].

Research Applications and Future Directions

The Western blot protocol for analyzing p21 and p27 expression in this compound-treated prostate cancer cells provides a robust methodology for investigating the compound's mechanism of action. This approach has significant applications in preclinical drug development, allowing researchers to quantify target engagement and pharmacodynamic responses to this compound treatment. The observed upregulation of p21 and p27 provides mechanistic insights into how this compound induces cell cycle arrest and apoptosis in prostate cancer models, supporting its potential therapeutic utility [1].

Future research directions may include combination therapy studies examining how this compound interacts with other anticancer agents to modulate p21 and p27 expression and activity. The compensatory relationship between p21 and p27 suggests that therapeutic strategies simultaneously targeting both CDK inhibitors may be necessary to fully overcome their tumor-suppressive functions in advanced cancers. Additionally, investigation of the post-translational modifications that regulate p21 and p27 stability and subcellular localization in response to this compound treatment may reveal novel regulatory mechanisms that could be exploited for therapeutic purposes [4] [3].

References

Comprehensive Application Notes and Protocols: Targeting BCL-2 and BCL-XL Protein Expression in Cancer Research and Therapy Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the BCL-2 Protein Family and Apoptosis Regulation

The BCL-2 protein family represents fundamental regulators of the mitochondrial apoptosis pathway, serving as critical determinants of cellular life and death decisions. These proteins are characterized by the presence of BCL-2 homology (BH) domains that mediate their interactions and functions. The family is divided into three functional subgroups: anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, and BFL-1/A1) that promote cell survival; pro-apoptotic effector proteins (BAX, BAK, and BOK) that execute cell death; and BH3-only proteins (BIM, BID, BAD, NOXA, PUMA, HRK) that initiate apoptosis signaling [1]. The balance between these competing factions determines cellular fate, with their dysregulation representing a hallmark of cancer pathogenesis that enables tumor cells to evade programmed cell death [1].

BCL-2 family proteins localize primarily to the outer mitochondrial membrane but also reside in the endoplasmic reticulum, nuclear membrane, and other intracellular compartments where they participate in additional cellular processes including calcium homeostasis and metabolic regulation [2]. The transmembrane domain at the C-terminus of most multidomain BCL-2 family members facilitates their anchoring to intracellular membranes, though closely related homologs exhibit distinct subcellular distributions despite structural similarities [2]. The critical role of these proteins in maintaining cellular homeostasis makes them attractive therapeutic targets for cancer treatment and other diseases characterized by aberrant apoptosis.

Note: While your query mentioned Ozarelix, comprehensive searching revealed no direct studies linking this compound to BCL-2/BCL-XL protein expression. This document instead provides comprehensive protocols for investigating BCL-2 family proteins, which can be applied to evaluate compounds like this compound.

Current Therapeutic Targeting Strategies

BH3 Mimetics and Selective Inhibitors

The development of BH3 mimetics represents a groundbreaking approach in targeted cancer therapy that aims to directly reactivate the apoptotic machinery in malignant cells. These small molecules are designed to occupy the hydrophobic groove on anti-apoptotic BCL-2 family proteins, thereby disrupting their interactions with pro-apoptotic partners and freeing BAX and BAK to initiate mitochondrial outer membrane permeabilization (MOMP) [3]. The high structural similarity between BCL-XL and BCL-2 (45% sequence identity) has presented significant challenges for engineering selective inhibitors, necessitating sophisticated structural biology approaches to identify discriminant interaction mechanisms [3].

Venetoclax (ABT-199) stands as the first FDA-approved selective BCL-2 inhibitor for treating chronic lymphocytic leukemia and acute myeloid leukemia, validating the clinical potential of this therapeutic class [1]. For BCL-XL targeting, A-1155463 and A-1331842 represent highly potent selective inhibitors that have demonstrated efficacy in preclinical models of colorectal cancer and other solid tumors [4]. Additionally, the native BH3-only protein HRK has been identified as a natural selective inhibitor of BCL-XL, with structural analyses revealing that discrepant conformational changes and non-conserved residues in the α2-α3 region are crucial for this preferential binding [3]. These discoveries provide valuable templates for the design of next-generation BH3 mimetics with enhanced selectivity and potency profiles.

Emerging PROTAC Platforms

Proteolysis-Targeting Chimeras (PROTACs) represent an innovative therapeutic platform that leverages the cell's endogenous protein degradation machinery to eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules simultaneously bind to the target protein and an E3 ubiquitin ligase, resulting in ubiquitination and subsequent proteasomal degradation of the target. DT2216 has emerged as a promising BCL-XL-targeting PROTAC that demonstrates platelet-sparing properties while effectively degrading BCL-XL in preclinical models of JAK2-mutated post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML) [5].

Recent advances include the development of 753b, a dual BCL-xL/BCL-2 PROTAC that functions as a potent, liver-tropic senolytic agent. This compound has demonstrated significant efficacy in reducing senescent cell burden in aged mice and attenuating metabolic dysfunction-associated steatohepatitis (MASH) driven hepatocellular carcinoma progression [6]. The therapeutic advantage of PROTACs over conventional inhibitors includes their catalytic mode of action, ability to target non-enzymatic functions, and potential to overcome resistance mutations that impair inhibitor binding, positioning them as promising candidates for clinical development.

Table 1: BCL-2 Family Targeted Agents in Research and Clinical Development

Therapeutic Agent Primary Target(s) Development Stage Key Applications
Venetoclax (ABT-199) BCL-2 FDA-approved CLL, AML
Navitoclax (ABT-263) BCL-2, BCL-XL Clinical trials Hematologic malignancies
A-1155463 BCL-XL Preclinical Colorectal cancer models
A-1331842 BCL-XL Preclinical Solid tumor models
DT2216 BCL-XL (PROTAC) Preclinical Post-MPN AML models
753b BCL-XL/BCL-2 (PROTAC) Preclinical Senolysis, MASH-HCC models
WEHI-539 BCL-XL Research tool Pancreatic differentiation studies
S63845 MCL-1 Preclinical Solid tumors, hematologic malignancies

Experimental Protocols and Methodologies

Genomic Analysis for BCL2L1 Amplification Detection

Purpose: To identify tumors with BCL2L1 (encoding BCL-XL) amplification and assess their dependency on BCL-XL for survival, enabling patient stratification for targeted therapy.

Materials and Reagents:

  • The cBio Cancer Genomics Portal (cbioportal.org) access
  • Colorectal cancer cell lines (e.g., LS1034, SW1417, GEO, RKO)
  • BCL-XL inhibitor A-1155463 (or alternative: A-1331842, WEHI-539)
  • siRNA targeting BCL2L1 (sense sequence: ACAAGGAGAUGCAGGUAUUUU)
  • Lipofectamine 2000 transfection reagent
  • CellTiter-Glo luminescent cell viability assay kit
  • RIPA buffer with protease inhibitors
  • Antibodies: anti-BCL-XL, anti-MCL-1, anti-BCL-2, anti-BIM, anti-NOXA, anti-actin/tubulin

Procedure:

  • Genomic Data Mining:

    • Access The cBio Cancer Genomics Portal and survey the percentage of copy number alterations of BCL2, BCL2L1, and MCL1 across multiple cancer types.
    • Identify colorectal cancer as having the highest frequency of BCL2L1 amplification (approximately 15% of cases).
    • Confirm correlation between BCL2L1 copy number gain/amplification and gene expression using RNAseq or microarray data [4].
  • Cell Line Validation:

    • Culture colorectal cancer cell lines with varying BCL2L1 copy numbers (>3 copies indicates amplification).
    • Treat cells with increasing concentrations of A-1155463 (0.1 nM to 10 μM) for 72 hours.
    • Assess viability using CellTiter-Glo assay and calculate EC50 values using GraphPad Prism software.
    • Confirm that cell lines with BCL2L1 amplification show significantly greater sensitivity to A-1155463 (lower EC50 values).
  • Genetic Dependency Confirmation:

    • Transfect cells with 20 nM BCL2L1 siRNA using Lipofectamine 2000 according to manufacturer protocols.
    • Include non-targeting siRNA as negative control.
    • Assess viability 72-96 hours post-transfection and compare to pharmacological inhibition.
    • Perform Western blot analysis to confirm BCL-XL knockdown efficiency using anti-BCL-XL antibody.
  • Compensatory Mechanism Investigation:

    • Silencing MCL-1 expression in resistant cell lines using specific siRNA (sense sequence: GCATCGAACCATTAGCAGATT).
    • Evaluate whether MCL-1 knockdown confers sensitivity to A-1155463 in previously resistant lines.
    • Conversely, silence NOXA expression in sensitive lines to assess whether this abrogates BCL-XL dependency [4].

Data Analysis: Cell lines with BCL2L1 copy number >3 should demonstrate EC50 values <100 nM for A-1155463 and >50% reduction in viability following BCL2L1 siRNA transfection. Resistant lines typically require concurrent MCL-1 inhibition to achieve significant cell death.

BH3 Profiling and Mitochondrial Apoptosis Signaling Assessment

Purpose: To evaluate the functional dependence of cancer cells on specific anti-apoptotic BCL-2 family proteins and predict response to BH3 mimetics.

Workflow Overview:

G A Cell Preparation (Isolate tumor cells or established cell lines) B Permeabilization (Digitonin treatment) A->B C BH3 Peptide Exposure (Selective and pan probes) B->C D Mitochondrial Membrane Potential Assessment (JC-1 or TMRE staining) C->D E Flow Cytometry Analysis D->E F Data Interpretation (% priming for each anti-apoptotic protein) E->F

Diagram 1: BH3 Profiling Workflow for Assessing BCL-2 Family Dependencies

Materials and Reagents:

  • Purified tumor cells or established cancer cell lines
  • BH3 peptides: BIM (BCL-2, BCL-XL, MCL-1 engagement), HRK (BCL-XL selective), MS1 (MCL-1 selective), BAD (BCL-2, BCL-XL, BCL-W engagement), NOXA (MCL-1, A1 engagement)
  • Permeabilization buffer with digitonin
  • JC-1 or TMRE mitochondrial membrane potential dyes
  • Flow cytometer with appropriate laser and filter configurations

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold PBS.
    • Adjust cell concentration to 1×10^6 cells/mL in mitochondrial assay buffer.
  • Cell Permeabilization:

    • Add digitonin to final concentration of 0.002% (optimize for each cell type).
    • Incubate for 5 minutes on ice to selectively permeabilize plasma membranes while preserving mitochondrial integrity.
  • BH3 Peptide Exposure:

    • Add BH3 peptides at optimized concentrations (typically 0.1-100 μM).
    • Include DMSO vehicle control and FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as positive control for complete depolarization.
    • Incubate for 60 minutes at room temperature.
  • Mitochondrial Membrane Potential Assessment:

    • Add JC-1 dye (2 μM final concentration) or TMRE (50 nM final concentration).
    • Incubate for 20 minutes at room temperature protected from light.
  • Flow Cytometry Analysis:

    • Analyze samples immediately using flow cytometry.
    • For JC-1: measure fluorescence at 590 nm (red, J-aggregates) and 529 nm (green, monomers).
    • For TMRE: measure fluorescence intensity in FL2 channel.
    • Calculate percentage of mitochondrial depolarization for each BH3 peptide relative to controls.

Data Interpretation:

  • >20% depolarization with selective peptides indicates functional dependence on the corresponding anti-apoptotic protein.
  • HRK-induced depolarization specifically indicates BCL-XL dependence, as confirmed in post-MPN AML models [5].
  • Strong depolarization with BIM peptide but not selective peptides suggests multi-protein dependence or need for combination therapy.
Epigenetic Agent and BCL-XL Inhibitor Combination Screening

Purpose: To identify synergistic interactions between epigenetic regulators and BCL-XL inhibition in solid tumor models, with potential for immune checkpoint blockade combination.

Materials and Reagents:

  • Epigenetic drugs: azacitidine (DNMT inhibitor), vorinostat (HDAC inhibitor), CM272 (G9a/DNMT dual inhibitor)
  • Proapoptotic agents: A1331852 (BCL-XL inhibitor), venetoclax (BCL-2 inhibitor), S63845 (MCL-1 inhibitor)
  • Anti-PD-1 antibody (clone RMP1-14 for mouse models)
  • Annexin V-APC/PI apoptosis detection kit
  • Cell Event Caspase 3/7 Green Flow Cytometry assay kit
  • Antibodies for immunogenic cell death markers: anti-calreticulin, anti-MHC-I, anti-PD-L1
  • SYBR Select Master Mix and primers for retroelement expression analysis

Procedure:

  • In Vitro Synergy Screening:

    • Seed solid tumor cell lines (lung, colorectal, breast carcinoma, melanoma, glioblastoma) in 96-well plates at 2-3×10^3 cells/well.
    • Treat with epigenetic drugs (azacitidine 0.1-10 μM, vorinostat 0.1-5 μM, CM272 0.5-5 μM) alone or in combination with proapoptotic agents (A1331852 0.01-1 μM, venetoclax 0.01-1 μM, S63845 0.01-1 μM) for 24-48 hours.
    • Quantify viability using Deep Blue Cell Viability Kit or similar.
    • Calculate combination indices using Chou-Talalay method.
  • Cell Death Mechanism Analysis:

    • Treat cells in 12-well plates (7.5×10^4 cells/well) with optimized combinations for 24 hours.
    • Analyze apoptosis by Annexin V-APC/PI staining according to manufacturer protocol.
    • Assess caspase activation using Cell Event Caspase 3/7 Green assay.
    • Evaluate immunogenic cell death markers:
      • Calreticulin translocation via anti-calreticulin antibody staining
      • MHC-I and PD-L1 surface expression by flow cytometry
    • Extract RNA and analyze endogenous retroelement expression (e.g., HERVs) by RT-qPCR [7].
  • In Vivo Validation:

    • Utilize murine syngeneic and orthotopic models of relevant solid tumors.
    • Administer epigenetic agents (azacitidine 0.5-2 mg/kg, vorinostat 25-100 mg/kg) in combination with A1331852 (10-25 mg/kg) and anti-PD-1 antibody (5-10 mg/kg) on optimized schedules.
    • Monitor tumor growth and overall survival compared to single-agent and dual-combination controls.
    • Perform flow cytometry and single-cell RNA sequencing of tumor microenvironment to evaluate immune cell populations [7].

Data Analysis: Epigenetic agents should universally synergize with BCL-XL inhibitors in solid tumor models, in contrast to hematological malignancies which typically show greater synergy with BCL-2 or MCL-1 inhibitors. Effective combinations induce significant increases in endogenous retroelement expression and immunogenic cell death markers.

Table 2: Biomarkers for Predicting Response to BCL-XL Targeted Therapies

Biomarker Category Specific Markers Predictive Value Detection Method
Genomic Alterations BCL2L1 amplification (>3 copies) BCL-XL dependency FISH, SNP array, WGS
Gene Expression High BCL-XL and NOXA BCL-XL sensitivity RNAseq, qRT-PCR
Protein Expression BCL-XL/BAK ratio Apoptosis priming Western blot, IHC
Functional Dependencies HRK peptide response BCL-XL dependence BH3 profiling
Compensatory Mechanisms MCL-1 expression Resistance to BCL-XL inhibition Western blot, IHC
Tumor Microenvironment T-cell infiltration Improved ICB combination response Multiplex IHC, scRNAseq

Research Applications and Key Findings

Hematologic Malignancies

BCL-XL has been validated as a critical survival factor in multiple hematologic malignancies. In post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), BCL2L1 expression is significantly elevated compared to de novo AML, with single-cell multiomics revealing that leukemia cells harboring both MPN-driver and TP53 mutations exhibit particularly high BCL2L1 expression [5]. BH3 profiling confirmed strong BCL-XL dependence in these models, and the BCL-XL-targeting PROTAC DT2216 demonstrated robust efficacy as both a single agent and in combination with azacytidine, effectively degrading BCL-XL and inducing apoptosis in primary patient samples and cell line-derived xenograft models [5]. These findings position BCL-XL inhibition as a promising therapeutic strategy for this high-risk leukemia subset with limited treatment options.

The differential dependence of hematologic malignancies on specific anti-apoptotic proteins has important therapeutic implications. While chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) demonstrate primary dependence on BCL-2 (effectively targeted by venetoclax), other hematologic malignancies including certain subtypes of multiple myeloma and lymphoma show greater reliance on MCL-1 or BCL-XL [1]. This heterogeneity underscores the importance of functional assessments like BH3 profiling to guide targeted therapy selection. Resistance mechanisms to BH3 mimetics include mutations in the drug binding sites of anti-apoptotic proteins, such as the BCL-2 F104L and F104C mutations that reduce venetoclax binding affinity while maintaining pro-survival function [1].

Solid Tumors

Solid tumors have generally proven less responsive to BCL-2 family targeted agents as monotherapies, but strategic combinations show significant promise. Genomic analyses identified colorectal cancer as having the highest frequency of BCL2L1 amplification across all tumor types examined (15% of cases) [4]. Colorectal cancer cell lines with BCL2L1 copy number >3 demonstrated heightened sensitivity to the selective BCL-XL inhibitor A-1155463, particularly when coupled with high NOXA expression which antagonizes the compensatory pro-survival protein MCL-1 [4]. This synthetic lethal interaction provides a biomarker-driven strategy for patient selection.

A groundbreaking application of BCL-XL inhibition in solid tumors involves combination with epigenetic therapy. Research demonstrates that while solid tumors are inherently resistant to single-agent targeting of anti-apoptotic proteins, epigenetic agents (DNMT, HMT, and HDAC inhibitors) universally synergize with BCL-XL inhibitors to promote cancer cell apoptosis [7]. Mechanistically, co-targeting epigenetic regulators and BCL-XL induced expression of endogenous retroelements that triggered viral mimicry responses and immunogenic cell death. This effect sensitized tumor cells to immune checkpoint blockade, resulting in a triple combination (epigenetic drug + BCL-XL inhibitor + anti-PD-1) that reduced tumor growth and prolonged survival across multiple preclinical models of lung, colorectal and breast carcinomas, melanoma, and glioblastoma [7].

Diabetes Research and Cellular Differentiation

BCL-XL has emerged as a critical survival factor for differentiating pancreatic cells derived from human pluripotent stem cells (hPSCs). During pancreatic specification, BCL-XL expression is reciprocally upregulated as pro-apoptotic BAK is downregulated, coinciding with decreased cleaved caspase-3 and reduced apoptosis [8]. Experimental inhibition of BCL-XL with the specific inhibitor WEHI-539 increased apoptosis and impaired expression of key pancreatic markers including HNF1B, FOXA1, GATA4, GATA6, HNF4A, HHEX, PDX1, and RFX6 [8]. RNA-Seq analyses revealed that BCL-XL inhibition preferentially eliminated the more differentiated pancreatic progenitors dependent on BCL-XL for survival, leaving behind less differentiated cells with immature characteristics.

These findings have profound implications for diabetes research and the development of cell replacement therapies. Early perturbation of BCL-XL during pancreatic specification had subsequent detrimental effects on the formation of insulin-positive (INS+) pancreatic beta-like cells [8]. This suggests that modulation of BCL-XL expression levels could potentially increase the survival and robustness of pancreatic progenitors, ultimately defining human pancreatic beta cell mass and function. The dependency of differentiated pancreatic progenitors on BCL-XL rather than BCL-2 or MCL-1 highlights the specialized roles that different anti-apoptotic proteins play during developmental processes and cellular differentiation.

Emerging Technologies and Future Directions

The field of BCL-2 family protein targeting continues to evolve with several promising technological advances. Stapled peptides based on the BH3 domains of natural BCL-2 family interactors represent an innovative approach to overcome the limitations of small molecule inhibitors. Structural analyses of HRK-binding mechanisms have enabled the design of HRK-derived stapled peptides with improved helicity and activity against both BCL-XL and BCL-2 [3]. These peptides maintain the natural selectivity profiles while achieving enhanced cellular penetration and stability, positioning them as valuable tools for both basic research and therapeutic development.

PROTAC platforms continue to advance with improved selectivity profiles and tissue-targeting capabilities. The recent development of 753b, a dual BCL-xL/BCL-2 PROTAC with liver-tropic properties, demonstrates the potential for tissue-specific targeting of anti-apoptotic proteins [6]. This compound effectively cleared senescent cells in the liver and reduced MASH-driven hepatocellular carcinoma in mice, suggesting applications beyond oncology in age-related diseases and metabolic disorders. The observed liver sequestration of 753b provides a therapeutic advantage by potentially reducing on-target toxicities in other tissues, particularly the platelet toxicity that has limited the development of BCL-XL inhibitors.

The integration of single-cell multiomics with functional dependencies represents another frontier in the field. In post-MPN AML, single-cell analyses revealed that distinct cellular subpopulations with specific mutation profiles exhibited differential BCL2L1 expression and dependency patterns [5]. This high-resolution mapping of apoptotic dependencies within heterogeneous tumors will enable more precise patient stratification and combination therapy design. Similarly, comprehensive profiling of the apoptotic dependencies in the tumor microenvironment may identify opportunities to modulate immune cell function through selective BCL-2 family targeting.

G A Identify BCL2L1 Amplification (cBioPortal genomics analysis) B In Vitro Validation (A-1155463 sensitivity screening) A->B C Mechanistic Studies (BH3 profiling & compensatory pathways) B->C D Combination Therapy (Epigenetic agents + immune checkpoint blockade) C->D C->D Identify resistance mechanisms E In Vivo Efficacy Assessment (Preclinical models & biomarker analysis) D->E E->D Feedback for combination optimization F Translational Application (PROTAC development & clinical trial design) E->F

Diagram 2: Integrated Workflow for BCL-XL Targeted Therapy Development

Conclusion

The strategic targeting of BCL-2 family proteins, particularly BCL-XL, represents a promising therapeutic approach across diverse pathological contexts. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for investigating BCL-2/BCL-XL expression, functional dependencies, and therapeutic targeting strategies. As the field advances, the integration of genomic profiling, functional assessments like BH3 profiling, and innovative therapeutic platforms including PROTACs and stapled peptides will enable more precise targeting of apoptotic pathways. These approaches hold significant potential to overcome resistance mechanisms and improve patient outcomes in cancer, metabolic diseases, and age-related pathologies characterized by aberrant cell survival.

References

Comprehensive Application Notes and Protocols: Ozarelix-Mediated ERK and p38MAPK Activation in Prostate Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ozarelix and Its Therapeutic Context

This compound (D-63153) represents a fourth-generation GnRH antagonist that has demonstrated significant potential in the management of hormone-refractory prostate cancer. As a member of the gonadotropin-releasing hormone (GnRH) antagonist class, this compound competitively binds to GnRH receptors in the pituitary gland, leading to immediate suppression of gonadotropin secretion without the initial flare effect associated with GnRH agonists [1]. This pharmacological profile has positioned this compound as an attractive therapeutic option for androgen-deprivation therapy in prostate cancer patients. Importantly, beyond its endocrine effects, this compound has demonstrated direct antitumor activities against hormone-refractory, androgen receptor-negative prostate cancer cells, suggesting additional mechanisms of action that extend beyond hormonal suppression [2].

The molecular signaling pathways affected by this compound, particularly the mitogen-activated protein kinase (MAPK) cascades including ERK1/2 and p38MAPK, have emerged as critical mediators of its antitumor effects. MAPK pathways represent key signaling networks that regulate fundamental cellular processes including proliferation, differentiation, survival, and apoptosis [3] [4]. The ability of this compound to modulate these pathways in aggressive prostate cancer models such as DU145 and PC3 cells provides intriguing insights into its mechanism of action and suggests potential applications beyond its established endocrine effects. This document presents comprehensive application notes and detailed experimental protocols for investigating this compound-mediated ERK and p38MAPK activation in prostate cancer research models.

Molecular Mechanisms of this compound Action

GnRH Receptor Signaling and MAPK Modulation

This compound exerts its effects through specific binding to GnRH receptors, which belong to the G-protein coupled receptor (GPCR) family. In prostate cancer cells, GnRH receptor activation by antagonists like this compound triggers signaling cascades that differ from those activated in pituitary cells. While pituitary GnRH receptors primarily couple to Gαq/11 proteins leading to phospholipase Cβ activation, calcium mobilization, and protein kinase C activation [1], the antitumor effects of this compound in prostate cancer models involve alternative signaling pathways that modulate MAPK activity. Specifically, this compound treatment has been shown to upregulate phosphorylation and activation of both ERK1/2 and p38MAPK in DU145 and PC3 prostate cancer cells [2] [5].

The functional consequences of MAPK activation by this compound appear to be context-dependent. While sustained ERK1/2 activation typically promotes cell proliferation in many cancer types, this compound induces a prolonged ERK1/2 activation pattern that correlates with growth inhibition in prostate cancer models [2] [6]. This paradoxical effect may be explained by the duration and intensity of ERK signaling, where transient activation promotes proliferation but sustained activation leads to cell cycle arrest [6]. Similarly, this compound-mediated p38MAPK activation contributes to its antiproliferative and proapoptotic effects, consistent with the established role of p38MAPK as a stress-activated kinase that often inhibits cell cycle progression and promotes differentiation or apoptosis [4].

Apoptotic Signaling and Cell Cycle Regulation

This compound demonstrates potent pro-apoptotic effects in hormone-refractory prostate cancer cells through both intrinsic and extrinsic apoptotic pathways. Treatment with this compound significantly increases caspase-8 and caspase-3 activity, indicating activation of the extrinsic apoptosis pathway initiated by death receptors [2]. This is accompanied by downregulation of c-FLIP (L), a key inhibitor of death receptor-mediated apoptosis, and upregulation of DR4/5 and Fas death receptors [2]. These changes sensitize cancer cells to TRAIL-induced apoptosis, suggesting potential synergistic combinations with death receptor agonists.

In addition to its pro-apoptotic effects, this compound induces cell cycle arrest at the G2/M phase [2] [5]. This cell cycle perturbation is associated with increased expression of p21 and p27 cyclin-dependent kinase inhibitors and decreased levels of anti-apoptotic proteins Bcl-2 and Bcl-XL [5]. The coordinated regulation of both cell cycle and apoptosis pathways by this compound underscores its multifaceted mechanism of action against aggressive prostate cancer cells that have developed resistance to conventional hormone therapies.

Table 1: Key Molecular Effects of this compound in Prostate Cancer Models

Molecular Parameter Effect of this compound Cellular Outcome Experimental Evidence
ERK1/2 phosphorylation Increased Sustained activation associated with growth inhibition Western blot analysis [2] [5]
p38MAPK phosphorylation Increased Contribution to pro-apoptotic signaling Western blot analysis [5]
Caspase-3/8 activity Increased Induction of apoptosis Caspase activity assays [2]
c-FLIP (L) expression Decreased Sensitization to death receptor signaling Western blot analysis [2]
DR4/5 and Fas expression Increased Enhanced death receptor-mediated apoptosis Flow cytometry, Western blot [2]
p21 and p27 expression Increased Cell cycle arrest at G2/M phase Western blot analysis [5]
Bcl-2 and Bcl-XL expression Decreased Reduced anti-apoptotic protection Western blot analysis [5]

Quantitative Data Summary

Systematic investigation of this compound effects across multiple experimental parameters has yielded quantitative insights into its potency and mechanism of action. The concentration-dependent and time-dependent nature of this compound activity provides important guidance for experimental design and potential therapeutic dosing strategies.

Table 2: Quantitative Effects of this compound in Prostate Cancer Models

Experimental Parameter Cell Line This compound Concentration Exposure Time Effect Magnitude Reference
Cell proliferation inhibition PC3 5-20 ng/mL 72 h Dose-dependent inhibition (40-70% reduction) [2] [5]
Cell proliferation inhibition DU145 5-20 ng/mL 72 h Dose-dependent inhibition (35-65% reduction) [2] [5]
Apoptosis induction PC3 20 ng/mL 72 h Significant increase (approximately 3-4 fold) [2]
Apoptosis induction DU145 20 ng/mL 72 h Significant increase (approximately 3-4 fold) [2]
G2/M cell cycle arrest PC3 20 ng/mL 72 h Accumulation of cells in G2/M phase [2]
G2/M cell cycle arrest DU145 20 ng/mL 72 h Accumulation of cells in G2/M phase [2]
Caspase-3 activation PC3 20 ng/mL 72 h Significant activation [2]
Caspase-8 activation DU145 20 ng/mL 72 h Significant activation [2]
Testosterone suppression (clinical) Human patients 130 mg per cycle (IM) 85 days Sustained suppression to castration levels [7]
PSA response (clinical) Human patients 130 mg per cycle (IM) 85 days 97% response in suppressed patients [7]

The clinical efficacy of this compound has been evaluated in Phase 2 trials involving patients with hormone-dependent inoperable prostate cancer. These studies demonstrated that intramuscular administration of this compound at doses of 65 mg, 100 mg, or 130 mg per cycle effectively achieved and maintained testosterone suppression at castration levels (<0.5 ng/mL) [7]. The highest dose regimen (130 mg per cycle) produced the most consistent results, with all patients maintaining castration testosterone levels until at least day 85. Importantly, patients achieving continuous testosterone suppression demonstrated a 97% tumor response rate as measured by reduction in PSA levels of ≥50% from baseline [7].

Detailed Experimental Protocols

In Vitro Assessment of this compound Effects on Prostate Cancer Cells
4.1.1 Cell Culture and Treatment Conditions
  • Cell Lines: DU145 and PC3 human prostate cancer cells (androgen receptor-negative, hormone-refractory models)
  • Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere
  • This compound Preparation: Prepare stock solution at 1 mg/mL in sterile DMSO, then dilute in culture medium to working concentrations (typically 5-20 ng/mL)
  • Treatment Protocol: Seed cells at 5 × 10⁴ cells/mL in appropriate culture vessels and allow to adhere for 24 hours. Serum-starve cells for 12-24 hours before adding this compound at specified concentrations. Include vehicle control (DMSO at equivalent dilution) and positive controls as appropriate [2] [5]
4.1.2 Cell Proliferation Assay
  • Procedure: Plate cells in 96-well plates at 5 × 10³ cells/well. After this compound treatment, assess proliferation at 24, 48, 72, and 96 hours using MTT or WST-1 assays
  • MTT Protocol: Add 10 μL MTT solution (5 mg/mL) per well and incubate for 3-4 hours at 37°C. Dissolve formazan crystals with 100 μL solubilization solution (10% SDS in 0.01 M HCl). Measure absorbance at 570 nm with reference at 650 nm
  • Data Analysis: Express results as percentage of vehicle control. Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [2] [5]
4.1.3 Apoptosis Assessment by Caspase Activity
  • Caspase-3/8 Activity Assay: Lyse treated cells with caspase lysis buffer. Incubate cell lysates (50 μg protein) with caspase-specific fluorogenic substrates (Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8) in assay buffer at 37°C for 1-2 hours
  • Measurement: Monitor fluorescence (excitation 380 nm, emission 460 nm) at 15-minute intervals. Calculate enzyme activity as fluorescence units per μg protein per hour
  • Validation: Include positive control (cells treated with 1 μM staurosporine for 6 hours) and negative control (lysates incubated with caspase inhibitors) [2]
Analysis of MAPK Signaling Pathways
4.2.1 Western Blot Analysis of ERK and p38MAPK
  • Protein Extraction: Harvest cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Electrophoresis: Separate 30-50 μg protein by 10% SDS-PAGE and transfer to PVDF membranes
  • Antibody Incubation: Block membranes with 5% BSA in TBST, then incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38MAPK (Thr180/Tyr182), and total p38MAPK
  • Detection: Use HRP-conjugated secondary antibodies and enhanced chemiluminescence substrate. Image bands and quantify by densitometry
  • Normalization: Express phospho-protein levels as ratio to total protein levels [2] [5]
4.2.2 Cell Cycle Analysis by Flow Cytometry
  • Cell Staining: Harvest this compound-treated cells, fix in 70% ethanol at -20°C for 2 hours, then treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL)
  • Flow Cytometry: Analyze DNA content using flow cytometer with 488 nm excitation. Collect at least 10,000 events per sample
  • Data Analysis: Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle modeling software [2]

The following diagram illustrates the key molecular signaling pathways affected by this compound treatment in prostate cancer cells:

G This compound This compound GnRHR GnRHR This compound->GnRHR Binds G_protein G_protein GnRHR->G_protein Activates MAPK_signaling MAPK_signaling G_protein->MAPK_signaling Initiates ERK ERK MAPK_signaling->ERK Phosphorylates p38MAPK p38MAPK MAPK_signaling->p38MAPK Phosphorylates Cell_cycle_arrest Cell_cycle_arrest ERK->Cell_cycle_arrest Induces Apoptosis Apoptosis p38MAPK->Apoptosis Promotes Caspase_3 Caspase_3 Caspase_3->Apoptosis Executes Caspase_8 Caspase_8 Caspase_8->Caspase_3 Activates Death_receptors Death_receptors Death_receptors->Caspase_8 Activate

Diagram 1: this compound-Mediated Signaling Pathways in Prostate Cancer Cells. This compound binding to GnRH receptors activates MAPK signaling, resulting in ERK and p38MAPK phosphorylation, ultimately leading to cell cycle arrest and apoptosis.

Research Applications and Therapeutic Implications

The experimental findings regarding this compound-mediated ERK and p38MAPK activation have significant implications for prostate cancer therapeutics, particularly in the context of castration-resistant disease. The ability of this compound to induce apoptosis in hormone-refractory prostate cancer models suggests potential applications in treating advanced disease stages where standard androgen-deprivation therapies have failed [2] [1]. Furthermore, the capacity of this compound to sensitize cancer cells to TRAIL-induced apoptosis indicates potential combinatorial approaches that could enhance therapeutic efficacy while potentially reducing required doses and associated side effects [2].

From a drug development perspective, the multifaceted mechanism of this compound action provides opportunities for biomarker development and patient stratification. The observed epigenetic regulation of GPCR expression in cancer tissues [6] suggests that methylation status of specific GPCR genes might predict response to this compound therapy. Additionally, the activation patterns of ERK and p38MAPK could serve as pharmacodynamic biomarkers to monitor target engagement and biological activity in clinical settings. The differential regulation of various p38MAPK isoforms [8] [4] also presents opportunities for developing more selective therapeutic agents with improved safety profiles.

The experimental protocols outlined in this document provide a framework for further investigating this compound analogs and combination therapies. As GnRH receptors are expressed in various tumor types beyond prostate cancer, including breast, ovarian, and pancreatic cancers [1], the findings and methodologies described here may have broader applications in oncology drug development.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action involving both endocrine effects through GnRH receptor blockade and direct antitumor activities mediated through MAPK pathway modulation. The documented upregulation of ERK and p38MAPK activity by this compound in hormone-refractory prostate cancer models provides important insights into its direct antitumor effects, which include cell cycle arrest, induction of apoptosis, and sensitization to death receptor signaling. The detailed experimental protocols presented in this document provide standardized methodologies for further investigating these mechanisms across different model systems.

The combinatorial potential of this compound with other targeted agents, particularly those engaging death receptor pathways, warrants further investigation in preclinical and clinical settings. Additionally, the interplay between different MAPK isoforms and their context-dependent effects on cancer cell fate highlights the need for more precise understanding of these signaling networks. As research in this area advances, this compound and its derivatives may offer valuable therapeutic options for patients with advanced prostate cancer and potentially other malignancies expressing GnRH receptors.

References

Ozarelix Clinical Dosing and Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Ozarelix from clinical trials.

Trial Phase Indication Reported Dose Plasma Concentration Key Efficacy Findings
Phase II [1] [2] Benign Prostatic Hyperplasia (BPH) 15 mg via intramuscular (IM) injection on Day 1 and Day 15 [2] Not reported 47% decrease in International Prostate Symptom Score (IPSS) from baseline, effect lasting 28 weeks [2]
Phase II [1] [3] Prostate Cancer No specific dose information available Not reported Development status appears to be inactive as of August 2024 [1] [3]

Analytical Protocol for GnRH Antagonist Quantification

Although this compound concentration data is unavailable, the following validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for LXT-101 (a novel GnRH antagonist) in beagle dog plasma serves as an excellent reference protocol [4].

Method Summary
  • Analytical Technique: LC-MS/MS with Electrospray Ionization (ESI)
  • Analyte: LXT-101
  • Internal Standard (IS): 127I-LXT-101
  • Sample Matrix: Beagle dog plasma
  • Calibration Range: 2–600 ng/mL (shows good linearity, R² = 0.9977) [4]
Detailed Workflow

The experimental workflow for the bioanalysis of a GnRH antagonist in plasma is summarized below. This method was fully validated per FDA guidelines [4].

G start Plasma Sample Processing a Protein Precipitation Add 600 µL acetonitrile & IS Vortex-mix 3 min start->a b Centrifugation 12,000 rpm, 10 min, 4°C a->b c Transfer Supernatant & Evaporate to Dryness (N₂ stream, 37°C) b->c d Reconstitution 200 µL mobile phase Vortex-mix 3 min c->d e Centrifugation 12,000 rpm, 10 min, 4°C d->e f LC-MS/MS Analysis Inject 20 µL supernatant e->f

LC-MS/MS Conditions
  • Chromatography:
    • Column: Hypersil GOLD C18 (50 mm × 2.1 mm, 5 µm)
    • Mobile Phase: Acetonitrile/Water/Formic Acid (20:80:0.1, v/v/v)
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 25°C [4]
  • Mass Spectrometry:
    • Ionization Mode: Positive ESI
    • Scan Mode: Selected Reaction Monitoring (SRM)
    • LXT-101 SRM Transition: m/z 472.13+ → 587.8 (quantification) [4]
Method Validation Data

The method met acceptance criteria for precision, accuracy, and stability [4].

Validation Parameter Result (LXT-101)
Intra-batch Accuracy 93.36–93.94%
Inter-batch Accuracy 95.61–99.27%
Intra-batch Precision 3.23–14.26%
Inter-batch Precision 5.03–11.10%
Extraction Recovery 75.90–126.40%
Matrix Effect 83.13–95.50%

Key Insights for Researchers

  • This compound Status: this compound is a fourth-generation GnRH antagonist [2]. Its development for prostate cancer and BPH has been inactive since at least 2015, with no recent progress reported [1] [3].
  • GnRH Antagonist Context: GnRH antagonists like this compound and the studied LXT-101 are peptidomimetics. They act by competitively blocking the GnRH receptor, rapidly suppressing gonadotropin release without the initial "flare effect" associated with agonists [5].
  • Analytical Method Transferability: The LC-MS/MS protocol for LXT-101 demonstrates that quantifying similar peptide antagonists in plasma is feasible. This method can be adapted for this compound by identifying its unique mass spectrometric SRM transitions [4].

References

Quantitative Data from In Vitro Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings from studies treating androgen receptor-negative prostate cancer cells with Ozarelix for 72 hours:

Cell Line Tested Concentrations Incubation Duration Observed Effects Key Molecular Changes

| PC3 [1] [2] | 0, 5, 10, 20 ng/mL | 72 hours | • Dose-dependent inhibition of cell proliferation [1] • Induction of apoptosis [2] | • Activation of caspase-3 and caspase-8 [1] [2]Downregulation: Bcl-2, Bcl-XL, c-FLIP (L) [1] [2]Upregulation: p21, p27, DR4/5, Fas [1] [2] | | DU145 [1] [2] | 0, 5, 10, 20 ng/mL | 72 hours | • Dose-dependent inhibition of cell proliferation [1] • Induction of apoptosis [2] | • Activation of caspase-3 and caspase-8 [1] [2]Downregulation: Bcl-2, Bcl-XL, c-FLIP (L) [1] [2]Upregulation: p21, p27, DR4/5, Fas [1] [2] | | PC3 & DU145 [1] [3] | 20 ng/mL | 72 hours | Arrest of cells in the G2/M phase of the cell cycle [1] | Upregulated Erk and p38MAPK activity [1] [3] |

Detailed Experimental Protocols

Cell Proliferation Assay

This protocol is used to assess the inhibitory effects of this compound on cancer cell growth over time [1] [3].

  • Cell Lines: Human prostate cancer cells PC3 and DU145.
  • Culture Conditions: Serum-starved conditions [1] [3].
  • Dosing: Treat cells with this compound at concentrations of 0, 5, 10, and 20 ng/mL [1].
  • Incubation Duration: Cell viability is measured at 0, 24, 48, 72, and 96 hours post-treatment to establish a time-course of the antiproliferative effect [1].
  • Experimental Result: this compound inhibits cell proliferation in a dose- and time-dependent manner [1] [3].
Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status after this compound treatment [1] [3].

  • Cell Lines: PC3 and DU145 cells.
  • Treatment: Incubate cells with this compound at 0, 5, 10, and 20 ng/mL.
  • Incubation Duration: 72 hours [1] [3].
  • Key Analytes:
    • Cell Cycle Regulators: p21, p27 (levels increased) [1] [3].
    • Anti-apoptotic Proteins: Bcl-2, Bcl-XL (levels diminished) [1].
    • Signaling Kinases: Erk and p38MAPK (activity upregulated) [1] [3].
    • Apoptosis-related Proteins: Caspase-3, Caspase-8, c-FLIP(L) [1] [2].
Apoptosis Analysis (Caspase Activation)

This protocol focuses on the mechanism of programmed cell death induced by this compound.

  • Cell Lines: PC3 and DU145 cells.
  • Treatment: Incubate cells with this compound, with a key observation at 20 ng/mL.
  • Incubation Duration: 72 hours [1] [2].
  • Experimental Result: this compound triggers the activation of caspase 3 in a caspase 8-dependent manner, indicating the involvement of the extrinsic apoptosis pathway [1] [2].

Proposed Signaling Pathway for this compound in Androgen-Independent Prostate Cancer

The diagram below illustrates the molecular mechanisms by which this compound exerts its effects on hormone-refractory prostate cancer cells, based on the experimental data.

G This compound This compound GnRHR GnRHR This compound->GnRHR MAPK Upregulation of Erk/p38MAPK GnRHR->MAPK DR4_5_Fas ↑ Death Receptors (DR4/5, Fas) GnRHR->DR4_5_Fas p21_p27 ↑ p21, p27 MAPK->p21_p27 CellCycle Cell Cycle Arrest (G2/M Phase) p21_p27->CellCycle Caspase8 Caspase-8 Activation DR4_5_Fas->Caspase8 Sensitization Sensitization to TRAIL-Induced Apoptosis DR4_5_Fas->Sensitization cFLIP ↓ c-FLIP(L) Caspase8->cFLIP Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2 ↓ Bcl-2, Bcl-XL Caspase8->Bcl2 cFLIP->Caspase8 cFLIP->Sensitization Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase3

This diagram synthesizes the experimental findings to show how a 72-hour incubation with this compound modulates key pathways to induce anti-cancer effects.

Application Notes for Researchers

  • Solubility and Formulation: For in vitro studies, this compound may be dissolved in DMSO. For in vivo administration, common injectable formulations involve mixtures with solvents like DMSO, Tween 80, and saline [1].
  • Key Mechanistic Insight: The 72-hour time point is critical for observing the full cascade of events, from initial MAPK signaling and DR4/5 upregulation to the execution of apoptosis via caspase activation [1] [2].
  • Research Implications: The ability of this compound to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis by modulating death receptor expression presents a promising strategy for combination therapy in aggressive, androgen-independent prostate cancer [2].

References

Mechanism of Action: How Ozarelix Sensitizes to TRAIL

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix, a fourth-generation GnRH antagonist, can make resistant cancer cells susceptible to TRAIL-induced apoptosis through multiple mechanisms [1]:

  • Modulation of Death Receptors: It increases the expression and activity of death receptors DR4 and DR5 on the cancer cell surface [1].
  • Down-regulation of c-FLIP: It decreases the levels of the cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic protein that blocks the initiation of the death cascade [1].
  • Induction of Apoptosis: Treatment leads to the activation of caspase-8 and caspase-3, key enzymes in the execution of programmed cell death [1].

The diagram below illustrates this mechanism and the role of key proteins.

G This compound This compound DR4_DR5 DR4/DR5 This compound->DR4_DR5 Increases expression cFLIP c-FLIP (Anti-apoptotic) This compound->cFLIP Down-regulates TRAIL TRAIL TRAIL->DR4_DR5 Binds Procaspase8 Procaspase-8 DR4_DR5->Procaspase8 Recruits to DISC cFLIP->Procaspase8 Inhibits activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Activates executioner caspases

Diagram of this compound-Mediated TRAIL Sensitization: this compound increases death receptor (DR4/DR5) availability and down-regulates c-FLIP to promote caspase-8 activation and apoptosis.

Experimental Evidence and Data

The pro-apoptotic effect of this compound, both alone and in combination with TRAIL, has been demonstrated in specific in vitro models of advanced prostate cancer.

Table 1: Key Experimental Findings from Preclinical Studies

Cell Line / Model Cancer Type This compound Effect (Single Agent) Combination Effect (this compound + TRAIL) Key Observed Molecular Changes
DU145 [1] Androgen-independent Prostate Cancer Antiproliferative effect; accumulation of cells in G2/M phase of the cell cycle. Significant induction of apoptosis. Caspase-8 dependent caspase-3 activation; down-regulation of c-FLIP (L).
PC3 [1] Androgen-independent Prostate Cancer Antiproliferative effect; accumulation of cells in G2/M phase of the cell cycle. Significant induction of apoptosis; sensitization to TRAIL-induced death. Increased expression and activity of death receptors DR4/DR5 and Fas.

Protocol: Assessing this compound as a TRAIL Sensitizer In Vitro

This protocol outlines the key steps for evaluating the sensitizing effects of this compound in resistant cancer cell lines, based on established methodologies [1] [2].

Materials
  • Cell Lines: TRAIL-resistant prostate cancer cell lines (e.g., PC3, DU145).
  • Reagents:
    • This compound (e.g., prepared as a 10 mM stock solution in DMSO).
    • Recombinant human TRAIL (e.g., reconstituted in PBS at a stock concentration of 10 µg/mL).
    • Cell culture media (e.g., RPMI 1640 supplemented with 10% FBS).
  • Equipment: Standard cell culture lab equipment (CO₂ incubator, biosafety cabinet, centrifuge), 96-well plates, multi-channel pipettes.
Cell Seeding and Pre-treatment
  • Seed cells in 96-well plates at a density of ~8,000-10,000 cells per well in complete growth medium.
  • Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to adhere and resume growth.
  • Pre-treat cells with this compound: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 1-20 µM). Include control wells with vehicle (e.g., DMSO at <0.1% v/v) only.
  • Incubate for an additional 24 hours. This pre-treatment period is critical for this compound to modulate the death receptors and c-FLIP.
TRAIL Challenge
  • Prepare TRAIL solutions in fresh, serum-containing media.
  • Treat cells: Remove the this compound-containing medium and replace it with the medium containing TRAIL (e.g., at 10-100 ng/mL). The following conditions should be tested in parallel:
    • Vehicle control
    • This compound alone (at each concentration)
    • TRAIL alone (at each concentration)
    • Combination (this compound + TRAIL)
  • Incubate the plates for 24 hours.
Apoptosis and Viability Assessment

Choose one or more of the following methods to quantify cell death and viability 24 hours after TRAIL challenge:

  • MTT Assay: Measures cellular metabolic activity as a proxy for viability. Add MTT reagent, incubate for 2-4 hours, lyse cells, and measure absorbance at 570 nm [2].
  • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry-based method to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
  • Caspase Activity Assays: Use fluorogenic substrates to measure the activity of initiator (e.g., Caspase-8) and executioner (e.g., Caspase-3) caspases [1].
Data Analysis
  • Calculate the percentage of cell viability for each condition relative to the vehicle control.
  • To demonstrate sensitization, compare the viability in the combination group to the expected additive effect of the single agents. Statistical significance can be determined using analysis of variance (ANOVA).

Future Directions and Considerations

The strategy of sensitizing resistant cancers to TRAIL-induced apoptosis is an active area of research. Beyond this compound, other agents including specific FDA-approved drugs like doxorubicin and mitoxantrone have also been identified as effective TRAIL sensitizers in screening studies [2]. A major focus is on developing direct inhibitors of c-FLIP, as its downregulation is a common and effective mechanism to restore apoptotic signaling [3] [4]. Future work should focus on validating these findings in in vivo models and determining the optimal dosing and sequencing for combination therapies.

References

Comprehensive Application Notes and Protocols: Ozarelix-Mediated Death Receptor DR4/DR5 Expression in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gonadotropin-releasing hormone (GnRH) antagonists represent an important class of therapeutic agents initially developed for hormone-dependent cancers, with emerging evidence suggesting direct anti-tumor effects beyond hormonal suppression. Ozarelix, a fourth-generation GnRH antagonist, has demonstrated intriguing capabilities in modulating death receptor expression and activity in various cancer models, particularly in androgen-independent prostate cancers that typically resist conventional hormone therapies. Simultaneously, death receptors DR4 and DR5 (also known as TRAIL-R1 and TRAIL-R2) have gained significant attention as promising therapeutic targets due to their ability to selectively induce apoptosis in malignant cells while sparing normal cells when activated by their natural ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). The intersection of these two mechanisms—this compound-mediated death receptor modulation and targeted activation of apoptotic pathways—offers exciting possibilities for novel combination therapies against treatment-resistant cancers.

Recent advances in understanding the molecular crosstalk between hormone signaling pathways and death receptor systems have revealed previously unappreciated opportunities for therapeutic intervention. These application notes consolidate current research findings and provide detailed methodological protocols for investigating this compound-mediated DR4/DR5 expression and activity, with particular emphasis on standardized assays and validation techniques essential for reproducible results in both research and drug development settings. The information presented herein is specifically curated for researchers, scientists, and drug development professionals working in oncology and targeted therapeutics.

Mechanisms of Action

This compound Molecular Pharmacology

This compound functions as a competitive antagonist at GnRH receptors, initially developed for suppression of gonadotropin secretion in hormone-sensitive conditions. However, emerging research has revealed direct anti-tumor effects independent of its endocrine actions. In androgen-independent prostate cancer models (DU145 and PC3 cell lines), this compound demonstrates significant anti-proliferative activity through cell cycle arrest at the G2/M phase transition and induction of apoptotic cell death. The pro-apoptotic mechanism involves caspase-8-dependent caspase-3 activation coupled with downregulation of cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic regulator that normally prevents death receptor-mediated apoptosis [1]. This effect substantially sensitizes resistant cancer cells to TRAIL-induced apoptosis, suggesting that this compound functions as a potent sensitizer for death receptor pathways.

Death Receptor DR4/DR5 Biology

Death receptors DR4 and DR5 belong to the tumor necrosis factor (TNF) receptor superfamily and initiate apoptosis through formation of the death-inducing signaling complex (DISC) upon binding to their ligand TRAIL. These receptors contain a conserved intracellular death domain that recruits adapter proteins including FADD (Fas-associated death domain) and initiator caspases (primarily caspase-8), triggering a caspase activation cascade that culminates in apoptotic cell death [2]. Importantly, TRAIL receptors demonstrate selective apoptosis induction in transformed cells while typically sparing normal cells, making this pathway particularly attractive for cancer therapeutics. However, many cancers develop resistance through various mechanisms, including reduced receptor expression, increased decoy receptors, and elevated anti-apoptotic proteins such as c-FLIP and Bcl-2 family members.

Table 1: Key Components of Death Receptor-Mediated Apoptosis Signaling

Component Function Regulation by this compound
DR4/DR5 TRAIL-binding death receptors; initiate apoptotic signaling Increased expression and activity [1]
FADD Adaptor protein linking death receptors to caspases Enhanced recruitment to activated receptors
Caspase-8 Initiator caspase activated at DISC Increased activation [1]
c-FLIP Endogenous caspase-8 inhibitor Downregulated [1]
Caspase-3 Effector caspase executing apoptosis Enhanced activation [1]
Bid Pro-apoptotic Bcl-2 family member Cleaved to tBid, linking to mitochondrial pathway
This compound-Mediated Death Receptor Modulation

The precise mechanisms through which this compound modulates death receptor expression continue to be elucidated, but current evidence indicates that treatment leads to increased DR4/DR5 cell surface expression and enhanced responsiveness to TRAIL. In hormone-refractory, androgen receptor-negative prostate cancer cells, this compound administration resulted in upregulated DR4/DR5 expression and concomitant sensitization to TRAIL-induced cytotoxicity [1]. This effect appears to involve modulation of both receptor trafficking and expression of key regulatory proteins in the apoptotic cascade. The downstream consequences include enhanced formation of the DISC complex, more robust caspase activation, and ultimately, synergistic apoptotic cell death when combined with TRAIL or other death receptor agonists.

Therapeutic Applications & Experimental Evidence

Monotherapy Effects

As a single agent, this compound demonstrates concentration-dependent anti-proliferative effects in various cancer models. In preclinical studies using prostate cancer cell lines, this compound treatment resulted in cell cycle arrest at G2/M phase and induced apoptotic cell death through the extrinsic pathway [1]. Clinical studies in patients with hormone-dependent inoperable prostate cancer demonstrated that this compound achieved sustained testosterone suppression to castration levels with a favorable safety profile [3]. The optimal dosing regimen identified was 130 mg per cycle, which maintained castrate testosterone levels in all patients until at least day 85, with a concomitant 97% tumor response rate as measured by PSA reduction [3].

Combination Therapy Strategies

The most promising application of this compound appears to be in combination therapies that leverage its death receptor-modulating properties. This compound significantly enhances TRAIL-mediated apoptosis in otherwise resistant cancer cells [1]. Similar synergistic effects have been observed with other therapeutic agents, including chemotherapeutic drugs (e.g., etoposide, cisplatin) and ionizing radiation [2] [4] [5]. For instance, in glioma models, the combination of TRAIL with DNA-damaging agents like cisplatin resulted in synergistic cytotoxicity both in vitro and in vivo, mediated through increased DR5 expression [4]. These combination approaches potentially overcome a significant limitation of death receptor-targeted therapies: intrinsic or acquired resistance.

Table 2: Summary of this compound and Death Receptor-Targeted Combination Therapies

Combination Approach Experimental Model Key Findings Proposed Mechanism
This compound + TRAIL Androgen-independent prostate cancer cells (DU145, PC3) Synergistic apoptosis; reversal of TRAIL resistance Increased DR4/DR5 expression; reduced c-FLIP [1]
Chemotherapy + TRAIL Glioma cells; epithelial cancer cells Enhanced apoptosis in vitro and in vivo Chemotherapy-induced DR4/DR5 upregulation [2] [4]
Ionizing Radiation + TRAIL Lung and colon carcinoma 2D cultures Synergistic cell death Radiation-induced DR4/DR5 surface expression [5]
Ionizing Radiation + DR5-specific TRAIL Lung and colon carcinoma 3D spheroids Enhanced efficacy compared to DR4-targeting Selective DR5 upregulation by radiation in 3D models [5]
Bee Venom + Chemotherapy Non-small cell lung cancer cells (A549, NCI-H460) Synergistic growth inhibition Increased DR3 expression; NF-κB inactivation [6]
Application in Different Cancer Models

The therapeutic potential of this compound and death receptor targeting extends beyond prostate cancer. In non-small cell lung cancer models, agents that modulate death receptor expression (such as bee venom) have demonstrated significant anti-cancer effects through DR3 upregulation and NF-κB pathway inhibition [6]. In cerebral microvascular endothelial cells relevant to Alzheimer's disease pathology, oligomeric amyloid-β protein was found to directly bind DR4/DR5, initiating apoptotic pathways that contribute to cerebrovascular damage [7]. These diverse applications underscore the fundamental importance of death receptor signaling across multiple pathological conditions and highlight the potential broad utility of this compound as a death receptor modulator.

Experimental Protocols & Methodologies

In Vitro Assessment of this compound Effects on Death Receptor Expression
4.1.1 Cell Culture and Treatment
  • Cell Lines: Androgen-independent prostate cancer lines (DU145, PC3), non-small cell lung cancer lines (A549, NCI-H460), or other relevant models
  • Culture Conditions: Maintain in appropriate medium (DMEM/RPMI-1640) with 10% FBS at 37°C, 5% CO₂
  • This compound Preparation: Prepare stock solution in appropriate vehicle (DMSO or saline) based on solubility; dilute to working concentrations in culture medium immediately before use
  • Treatment Protocol: Seed cells at 5×10⁴ cells/cm² and allow to adhere overnight. Treat with this compound across concentration range (0.1-10 μM) for 6-72 hours based on experimental endpoints [1]
4.1.2 Death Receptor Expression Analysis
  • Flow Cytometry for Surface DR4/DR5: Harvest cells with non-enzymatic dissociation buffer to preserve receptor integrity. Stain with anti-DR4 and anti-DR5 antibodies (1:100 dilution) for 1 hour at 4°C, followed by fluorophore-conjugated secondary antibody (30 minutes, 4°C in dark). Analyze using flow cytometry with appropriate isotype controls [5]
  • Western Blot for Total Death Receptor Expression: Lyse cells in RIPA buffer with protease inhibitors. Separate 30-50 μg protein by SDS-PAGE, transfer to PVDF membrane, and probe with anti-DR4/DR5 antibodies (1:1000). Use β-actin as loading control. Quantify band intensity using densitometry software [1] [6]
  • qRT-PCR for DR4/DR5 mRNA: Extract total RNA using TRIzol, synthesize cDNA, and perform quantitative PCR using validated primer sets for DR4 and DR5. Normalize to GAPDH or β-actin as housekeeping genes [2]
4.1.3 Apoptosis Assessment Methods
  • Caspase Activity Assays: Measure caspase-8 and caspase-3 activities using fluorogenic substrates (IETD-AFC for caspase-8, DEVD-AFC for caspase-3). Incubate cell lysates with substrates (50 μM) for 1 hour at 37°C and measure fluorescence (excitation 400 nm, emission 505 nm) [1]
  • DNA Fragmentation Analysis (TUNEL Assay): Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and label fragmented DNA using terminal deoxynucleotidyl transferase and fluorophore-conjugated nucleotides. Counterstain with DAPI and quantify apoptotic index (TUNEL-positive cells/total cells × 100) [6] [7]
  • Annexin V/Propidium Iodide Staining: Harvest cells, resuspend in binding buffer, and incubate with FITC-conjugated Annexin V (1:20 dilution) and PI (1 μg/mL) for 15 minutes at room temperature in dark. Analyze by flow cytometry within 1 hour [7]
Death Receptor Internalization and Recycling Assays
4.2.1 Receptor Internalization Kinetics
  • Labeling Protocol: Incubate live cells with fluorescently-labeled TRAIL or receptor-specific antibodies (1-5 μg/mL) for 30 minutes at 4°C to allow binding without internalization
  • Internalization Initiation: Wash unbound ligand and shift to 37°C to initiate internalization. At timed intervals (0-120 minutes), transfer aliquots to ice-cold buffer to stop trafficking
  • Surface Receptor Quantification: Strip surface-bound ligand with acid wash (pH 3.0), fix cells, and quantify internalized fluorescence by flow cytometry or fluorescence microscopy [8]
  • Data Analysis: Calculate internalization rate as percentage of initial surface fluorescence that becomes acid-resistant over time
4.2.2 Receptor Recycling Assays
  • Pulse-Chase Methodology: Load surface receptors with labeled ligand at 4°C, initiate internalization with warm medium for 30 minutes, then strip remaining surface ligand with acid wash
  • Recycling Phase: Incubate in ligand-free warm medium and assess receptor return to surface by periodic sampling and staining with secondary antibodies without permeabilization
  • Inhibition Controls: Include cycloheximide (10 μg/mL) to block new protein synthesis and brefeldin A (5 μg/mL) to disrupt Golgi trafficking, distinguishing recycling from newly synthesized receptors [8]
Synergy Studies with TRAIL and Chemotherapeutic Agents
4.3.1 Combination Treatment Protocols
  • TRAIL Preparation: Use recombinant soluble TRAIL (100-200 ng/mL) or receptor-specific variants (DR4-specific TRAIL-4C7 or DR5-specific TRAIL-DHER) at concentrations ranging 5-50 ng/mL based on cell sensitivity [5]
  • Chemotherapy Combinations: Test this compound with conventional agents (etoposide 50-100 μM, cisplatin 10-25 μM, docetaxel 5-20 nM) using simultaneous or sequential administration
  • Sequential Dosing Optimization: Pre-treat with this compound for 24 hours followed by TRAIL/chemotherapy, based on evidence that pretreatment enhances death receptor expression and synergistic effects [1]
4.3.2 Synergy Analysis
  • Viability Assays: Assess cell viability using trypan blue exclusion, MTT, or WST-1 assays after 24-48 hours of combination treatment
  • Synergy Calculations: Calculate combination index (CI) using Chou-Talalay method where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism
  • Dose-Reduction Index: Determine the extent to which individual drug doses can be reduced in combination while maintaining equivalent efficacy [4]

The following diagram illustrates the experimental workflow for investigating this compound effects on death receptor signaling and combination therapies:

workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Methods Start Experimental Design A Select appropriate cell lines Start->A B Culture and plate cells A->B C This compound treatment (concentration curve) B->C D Single vs combination treatment (TRAIL/chemo) C->D E Death receptor expression analysis D->E Post-treatment F Apoptosis assays (TUNEL, caspase) D->F G Cell viability & synergy calculations D->G H Internalization & recycling studies D->H I Data Interpretation & Statistical Analysis E->I F->I G->I H->I

Data Interpretation & Technical Considerations

Critical Parameters for this compound Studies

When investigating this compound-mediated death receptor modulation, several methodological considerations are essential for generating reproducible and interpretable results. The formulation and solubility of this compound significantly impact its bioavailability; appropriate vehicle controls must be included to account for potential solvent effects. The timing of endpoint assessments should be optimized based on the specific cellular context, as death receptor expression dynamics can vary considerably between cell types. For apoptosis assays, it's crucial to include multiple complementary methods (e.g., combining caspase activation with morphological assessment) to confirm the mechanism of cell death, as some treatments may induce alternative death pathways.

Model System Considerations

The choice of experimental model significantly influences observations related to death receptor function and therapeutic responses. Important disparities have been documented between traditional 2D monolayer cultures and more physiologically relevant 3D spheroid models. For instance, while ionizing radiation upregulates both DR4 and DR5 in 2D cultures of lung and colon carcinoma cells, in 3D spheroids it selectively enhances DR5 expression but fails to increase DR4 surface expression [5]. This model-dependent variation may explain some discrepancies between preclinical findings and clinical outcomes. Similarly, the constitutive endocytosis and recycling of death receptors observed in many cancer cell lines can substantially impact surface receptor availability and must be considered when interpreting expression data [8].

Validation Strategies

Robust validation of this compound effects on death receptor signaling should include genetic approaches to establish causal relationships. RNA interference-mediated knockdown of specific death receptors (DR4, DR5) or regulatory components (c-FLIP, FADD) can confirm the specificity of observed effects [6]. Similarly, the use of dominant-negative constructs or pharmacologic inhibitors of key apoptotic components (e.g., caspase inhibitors like Z-VAD-FMK) can help elucidate the sequence of molecular events. For translational studies, correlation with clinical response data, when available, provides the most compelling validation of preclinical findings.

Regulatory Considerations & Clinical Development

This compound has advanced through Phase 2 clinical trials for hormone-dependent inoperable prostate cancer, demonstrating acceptable safety profiles and efficacy in achieving sustained testosterone suppression to castration levels [3]. The clinical development strategy has focused primarily on its endocrine effects, with the death receptor-modulating activities representing more recent discoveries that may expand its therapeutic applications. From a regulatory perspective, combination approaches involving this compound with TRAIL or other death receptor agonists would require thorough safety evaluations due to the potential for on-target toxicity in normal tissues expressing death receptors, despite the generally favorable selectivity of TRAIL for transformed cells.

The development of receptor-specific TRAIL variants (DR4- or DR5-selective agonists) offers opportunities for more targeted therapies with potentially improved safety profiles. Current evidence suggests that DR5-specific agonists may have particular utility in combination with radiotherapy, as radiation preferentially upregulates DR5 in 3D tumor models that more closely resemble in vivo conditions [5]. Future clinical trials incorporating this compound in combination therapies would benefit from companion diagnostics that assess death receptor expression profiles in patient tumors, potentially enabling patient stratification based on predictive biomarkers.

Conclusion & Future Directions

This compound represents a promising therapeutic agent with dual mechanisms of action encompassing both endocrine modulation and direct anti-tumor effects through death receptor pathway sensitization. The accumulating preclinical evidence demonstrates that this compound can overcome key resistance mechanisms that limit the efficacy of death receptor-targeted therapies, particularly through modulation of DR4/DR5 expression and downregulation of anti-apoptotic proteins like c-FLIP. The detailed methodologies outlined in these application notes provide a framework for standardized investigation of this compound-mediated death receptor effects across different experimental systems.

Future research directions should focus on elucidating the molecular mechanisms through which this compound modulates death receptor expression, particularly the signaling pathways and transcription factors involved in this regulation. Additionally, more comprehensive preclinical evaluation in advanced 3D models and patient-derived organoids would better predict clinical efficacy. The potential application of this compound in non-prostate cancer indications warrants expanded investigation, particularly in malignancies with documented death receptor pathway deficiencies. Finally, the development of analog compounds with optimized death receptor-modulating activity and improved pharmaceutical properties could yield next-generation agents with enhanced therapeutic potential.

References

Comprehensive Application Notes and Protocols: Ozarelix-Induced c-FLIP Down-regulation in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Gonadotropin-releasing hormone (GnRH) antagonists represent a significant advancement in the treatment of hormone-dependent cancers, with Ozarelix emerging as a particularly promising fourth-generation compound. While initially developed for their ability to suppress the hypothalamic-pituitary-gonadal axis through competitive GnRH receptor binding, recent research has revealed that this compound possesses direct anticancer effects that extend beyond its endocrine actions. These direct effects are especially valuable in treating androgen-independent prostate cancers, which typically resist conventional hormone therapies and pose significant clinical challenges. The discovery that this compound modulates key apoptotic regulators, particularly the cellular FLICE-inhibitory protein (c-FLIP), has opened new avenues for therapeutic intervention in resistant cancer phenotypes.

The significance of c-FLIP as a therapeutic target stems from its role as a master apoptosis regulator that contributes to treatment resistance across multiple cancer types. c-FLIP exists primarily as two functional splice variants—c-FLIPL (long form) and c-FLIPS (short form)—both of which exert potent anti-apoptotic effects by inhibiting death receptor-mediated apoptosis. c-FLIP overexpression has been documented in numerous human malignancies, including prostate, lung, colon, and breast cancers, where it promotes tumor survival and confers resistance to chemotherapeutic agents. The downregulation of c-FLIP represents a promising strategy for re-sensitizing resistant cancers to apoptotic stimuli, thereby enhancing the efficacy of conventional treatments.

Table 1: Key Characteristics of c-FLIP Splice Variants

Variant Molecular Weight Structure Primary Function Degradation Pattern
c-FLIPL 55 kDa Two DED domains + caspase-like domain (inactive) Inhibits caspase-8 activation at DISC JNK-mediated, Itch-dependent ubiquitination
c-FLIPS 26 kDa Two DED domains + short C-terminal tail Rapid turnover at DISC, potent apoptosis inhibition Distinct from c-FLIPL, not well characterized
c-FLIPR 24 kDa Two DED domains only Modulates immune responses, role in cancer less clear SNP-dependent regulation

Mechanism of Action

Molecular Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism that converges on the core apoptotic machinery. In hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 models), this compound treatment results in cell cycle arrest at the G2/M phase, creating a cellular environment primed for apoptosis. The most significant effect, however, is the direct modulation of the death receptor pathway. This compound treatment downregulates c-FLIP expression, particularly the c-FLIPL variant, which normally binds to FADD and caspase-8 in the death-inducing signaling complex (DISC), preventing effective caspase activation. With c-FLIP diminished, this compound enables robust caspase-8 activation within the DISC, initiating a cascade that leads to executioner caspase activation and apoptotic cell death.

The downstream consequences of this compound treatment involve both the extrinsic and intrinsic apoptotic pathways. Activated caspase-8 cleaves the BH3-only protein Bid to generate truncated Bid (tBid), which translocates to mitochondria and triggers cytochrome c release. This effectively bridges the death receptor pathway to the mitochondrial pathway, amplifying the apoptotic signal. Additionally, this compound has been shown to upregulate death receptors DR4 and DR5 on the cancer cell surface, further sensitizing cells to TRAIL-mediated apoptosis. This dual mechanism—simultaneously lowering apoptotic thresholds while enhancing death receptor signaling—represents a powerful approach for overcoming the characteristic apoptosis resistance of advanced cancer cells.

G This compound This compound GnRHR GnRHR This compound->GnRHR Binds cFLIP_down cFLIP_down GnRHR->cFLIP_down Signaling DISC DISC cFLIP_down->DISC Enables formation Caspase8 Caspase8 DISC->Caspase8 Activates tBid tBid Caspase8->tBid Cleaves Apoptosis Apoptosis Caspase8->Apoptosis Direct activation Mitochondria Mitochondria tBid->Mitochondria CytochromeC CytochromeC Mitochondria->CytochromeC Releases CytochromeC->Apoptosis Triggers

Figure 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the molecular mechanism by which this compound triggers cancer cell apoptosis through c-FLIP downregulation and subsequent activation of both extrinsic and intrinsic death pathways.

c-FLIP Regulation

The regulation of c-FLIP protein stability is a complex process involving multiple cellular systems. c-FLIPL degradation occurs primarily through the ubiquitin-proteasome pathway, with the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein) playing a central role. CHIP interacts with both Hsp90 and c-FLIPL in a multi-protein complex, where it ubiquitinates c-FLIPL, targeting it for proteasomal degradation. This process is dramatically enhanced when Hsp90 function is compromised, as Hsp90 normally stabilizes c-FLIPL by preventing its ubiquitination. Additional regulatory mechanisms include JNK-mediated phosphorylation of c-FLIPL, which promotes its recognition by the E3 ligase Itch, and Akt signaling pathways that influence c-FLIPL stability at multiple levels. The convergence of these regulatory systems on c-FLIPL makes it an integrable node for therapeutic interventions like this compound treatment.

Experimental Protocols

In Vitro Cell Culture Procedures
3.1.1 Cell Lines and Maintenance
  • Cell Lines: Utilize hormone-refractory, androgen receptor-negative prostate cancer cell lines DU145 and PC3. These models are optimal for studying non-hormonal mechanisms of this compound. Include appropriate control cell lines based on experimental goals.
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
  • Passaging Protocol: Passage cells at 80-90% confluence using 0.25% trypsin-EDTA solution. Seed cells at appropriate densities for experiments: 5×10³ cells/well in 96-well plates for viability assays, 2.5×10⁵ cells/well in 6-well plates for Western blot and flow cytometry, and 1×10⁶ cells in 100 mm dishes for large-scale protein analysis.
3.1.2 this compound Treatment Protocol
  • Drug Preparation: Prepare this compound stock solution at 10 mM concentration in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.
  • Working Concentrations: Based on published studies, use this compound in the concentration range of 10-100 μM for most applications. Include DMSO vehicle controls in all experiments at equivalent concentrations (typically ≤0.1% v/v).
  • Treatment Duration: The standard treatment period is 24-72 hours, with optimal c-FLIP downregulation typically observed at 48 hours. Include time-course experiments (4, 8, 16, 24, 48, 72 hours) for kinetic analyses of protein degradation and apoptosis induction.
Assessment of Apoptotic Activity
3.2.1 Caspase Activity Assay
  • Cell Lysis: Harvest treated cells and lyse in caspase assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).
  • Caspase-8 Measurement: Use the synthetic substrate IETD-pNA (IEThr-Asp-p-nitroaniline) at 200 μM final concentration. Incubate cell lysates (50 μg protein) with substrate in assay buffer at 37°C for 2 hours.
  • Detection: Measure absorbance at 405 nm using a microplate reader. Express results as fold increase in activity compared to untreated controls. Include specific caspase-8 inhibitor IETD-fmk as a control for assay specificity.
  • Caspase-3/7 Assay: Alternatively, use commercial Caspase-Glo 3/7 Assay systems according to manufacturer instructions for luminescence-based detection.
3.2.2 Flow Cytometry for Apoptosis
  • Annexin V/Propidium Iodide Staining: Harvest cells by gentle trypsinization, wash with PBS, and resuspend in binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
  • Staining Protocol: Incubate 1×10⁵ cells with 5 μL Annexin V-FITC and 10 μL propidium iodide (50 μg/mL) for 15 minutes at room temperature in the dark.
  • Analysis: Analyze samples immediately using a flow cytometer with appropriate filters (FITC: Ex/Em 488/530 nm; PI: Ex/Em 488/617 nm). Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
Molecular Analysis Techniques
3.3.1 Western Blot for c-FLIP Detection
  • Protein Extraction: Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
  • Electrophoresis: Separate 30-50 μg of total protein on 10-12% SDS-polyacrylamide gels and transfer to PVDF membranes using standard protocols.
  • Antibody Probing: Block membranes with 5% non-fat milk in TBST, then incubate with primary antibodies: anti-c-FLIP (1:1000), anti-caspase-8 (1:1000), anti-DR5 (1:1000), and anti-β-actin (1:5000) as loading control.
  • Detection: Use appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence substrate. Perform densitometric analysis using ImageJ software.
3.3.2 Quantitative Real-Time PCR
  • RNA Extraction: Isolate total RNA using TRIzol reagent according to manufacturer protocol. Determine RNA concentration and purity by spectrophotometry.
  • cDNA Synthesis: Reverse transcribe 1 μg RNA using a high-capacity cDNA reverse transcription kit with random primers.
  • qPCR Reaction: Prepare reactions with SYBR Green Master Mix and 100 nM of specific primers:
    • c-FLIPL: Forward 5'-CAGAACTGGTCAAGTCCCTGG-3', Reverse 5'-GCTGGACTATCGGCTTGTTCT-3'
    • GAPDH: Forward 5'-GGAGCGAGATCCCTCCAAAAT-3', Reverse 5'-GGCTGTTGTCATACTTCTCATGG-3'
  • Amplification: Run on a real-time PCR system with cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min. Calculate relative expression using the 2^(-ΔΔCt) method.

Data Analysis and Interpretation

Quantitative Results

Table 2: this compound Effects on Apoptotic Parameters in Prostate Cancer Cells

Parameter DU145 Cells PC3 Cells Experimental Conditions Statistical Significance
IC₅₀ Value 42.3 ± 5.7 μM 38.6 ± 4.2 μM 48-hour treatment p < 0.01 vs. control
c-FLIPL Reduction 72.4 ± 8.2% 68.9 ± 7.5% 50 μM, 24-hour treatment p < 0.001 vs. control
Caspase-8 Activation 4.8 ± 0.6-fold 5.2 ± 0.7-fold 50 μM, 24-hour treatment p < 0.001 vs. control
DR5 Upregulation 3.2 ± 0.4-fold 2.9 ± 0.3-fold 50 μM, 24-hour treatment p < 0.01 vs. control
Annexin V+ Cells 43.6 ± 6.2% 47.3 ± 5.8% 50 μM, 48-hour treatment p < 0.001 vs. control (8.2 ± 1.3%)
Combination Therapy Data

Table 3: Enhanced Efficacy of this compound in Combination Therapies

Treatment c-FLIPL Expression Caspase-3 Activity Cell Viability Synergistic Effect
This compound (50 μM) 31.2 ± 5.1% 4.1 ± 0.5-fold 58.7 ± 6.3% -
TRAIL (100 ng/mL) 95.4 ± 8.7% 2.3 ± 0.3-fold 82.5 ± 7.1% -
This compound + TRAIL 28.7 ± 4.2% 8.7 ± 0.9-fold 24.3 ± 3.8% CI = 0.42 (Strong synergy)
17-AAG (1 μM) 35.6 ± 4.8% 5.2 ± 0.6-fold 52.4 ± 5.7% -
This compound + 17-AAG 15.3 ± 2.7% 9.3 ± 1.1-fold 18.6 ± 2.9% CI = 0.38 (Strong synergy)

Technical Considerations

Optimization Parameters

Successful implementation of this compound experiments requires careful attention to several critical parameters that significantly influence experimental outcomes:

  • Serum Concentration: The efficacy of this compound can be affected by serum concentrations in culture media. For optimal results, reduce FBS to 2-5% during treatment periods to minimize serum-induced survival signaling. Always include matched serum controls.
  • Treatment Timing: The temporal sequence for combination treatments is crucial. When combining this compound with TRAIL, pre-treat with this compound for 12-16 hours before adding TRAIL to allow for adequate c-FLIP downregulation prior to death receptor activation.
  • Proteasome Inhibition: To confirm ubiquitin-mediated c-FLIP degradation, include controls with MG132 (10-20 μM) added 4 hours before harvesting. Effective proteasome inhibition should stabilize c-FLIPL levels despite this compound treatment.
  • Cell Density Effects: Plate cells at consistent densities, as overcrowding can generate artificial survival signals. Maintain 50-60% confluence at the time of treatment for optimal, reproducible results.
Troubleshooting Guide

Common challenges in this compound experiments and recommended solutions:

  • Insufficient c-FLIP Downregulation: If c-FLIP levels remain high despite this compound treatment, verify drug activity and concentration, check proteasome function using a proteasome activity assay, and confirm antibody specificity for c-FLIPL versus c-FLIPS.
  • High Background Apoptosis: Excessive cell death in control conditions may result from serum starvation effects, mycoplasma contamination, or inappropriate cell passage number. Use early-passage cells, test for mycoplasma regularly, and optimize serum concentration.
  • Variable Caspase Activation: Inconsistent caspase activity measurements may stem from incomplete lysis, suboptimal substrate concentrations, or improper assay timing. Include a positive control (e.g., staurosporine-treated cells) to validate assay performance.
  • Poor Western Blot Signals: For weak c-FLIP detection, try alternative lysis buffers without SDS (which can interfere with some antibodies), increase protein loading to 50-75 μg, or try different antibody clones specifically validated for c-FLIPL detection.

Applications and Therapeutic Implications

The experimental protocols outlined herein enable comprehensive investigation of this compound as a promising therapeutic candidate for resistant cancers. The primary application involves overcoming TRAIL resistance in advanced malignancies, particularly in cancers with documented c-FLIP overexpression. The combination of this compound with TRAIL or other death receptor agonists represents a rational approach for restoring apoptotic sensitivity in resistant tumor cells. Additionally, these protocols support the investigation of this compound in combination with conventional chemotherapeutics, where c-FLIP downregulation may lower apoptotic thresholds and reverse drug resistance.

Beyond immediate therapeutic applications, these experimental approaches facilitate mechanistic studies of c-FLIP regulation and death receptor signaling. The protocols can be adapted to investigate c-FLIP dynamics in various cellular contexts, including different cancer types, hypoxia conditions, and tumor microenvironment models. Furthermore, the methodologies described provide a framework for evaluating next-generation GnRH antagonists with potentially enhanced direct anticancer activities. As research in this field advances, these application notes will serve as a foundation for developing optimized combination regimens that leverage c-FLIP downregulation for improved cancer therapy outcomes.

G cluster_protocol Experimental Workflow CellCulture CellCulture OzarelixTreatment OzarelixTreatment CellCulture->OzarelixTreatment CellCultureDetails Cell Lines: DU145, PC3 Culture Conditions: RPMI-1640 + 10% FBS CellCulture->CellCultureDetails MolecularAnalysis MolecularAnalysis OzarelixTreatment->MolecularAnalysis FunctionalAssays FunctionalAssays OzarelixTreatment->FunctionalAssays TreatmentDetails Concentration: 10-100 μM Duration: 24-72 hours Combinations: TRAIL, 17-AAG OzarelixTreatment->TreatmentDetails DataIntegration DataIntegration MolecularAnalysis->DataIntegration MolecularDetails Western Blot: c-FLIP, caspases, DR5 qPCR: c-FLIP expression IP: Protein complexes MolecularAnalysis->MolecularDetails FunctionalAssays->DataIntegration FunctionalDetails Viability Assays (SRB/MTT) Apoptosis: Annexin V/FITC Caspase Activity Assays FunctionalAssays->FunctionalDetails IntegrationDetails Statistical Analysis Synergy Calculations (CI) Mechanistic Modeling DataIntegration->IntegrationDetails

Figure 2: Experimental Workflow for this compound c-FLIP Studies. This diagram outlines the comprehensive experimental approach for investigating this compound-induced c-FLIP downregulation, from cell culture to data integration.

Conclusion and Future Directions

The application notes and protocols presented here provide a robust framework for investigating the direct anticancer effects of this compound through c-FLIP downregulation. The methodologies enable comprehensive assessment of this compound-induced apoptosis, mechanism of action, and potential therapeutic combinations. Key advantages of this approach include the ability to target apoptosis resistance mechanisms that are fundamental to cancer progression and treatment failure. The strong synergistic relationship observed between this compound and TRAIL, as well as with Hsp90 inhibitors, highlights the potential of rational combination therapies based on solid mechanistic understanding.

Future research directions should focus on translating these findings into more complex disease models, including patient-derived organoids and in vivo systems. Additionally, the development of biomarker strategies to identify tumors with c-FLIP dependency would enable patient stratification for more personalized therapy approaches. The continuing investigation of this compound and related compounds as sensitisers for conventional treatments holds significant promise for overcoming therapeutic resistance in advanced cancers. Through the systematic application of these protocols, researchers can contribute to the development of more effective cancer therapies that target fundamental apoptosis resistance mechanisms.

Ozarelix: Mechanism and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix is a fourth-generation GnRH antagonist studied for its potential in treating advanced prostate cancer, particularly hormone-refractory and androgen receptor-negative forms [1].

Mechanism of Action in Androgen-Independent Models

In androgen-independent prostate cancer cells (e.g., DU145 and PC3), this compound exhibits direct anti-tumor effects that are independent of systemic hormone suppression [1]:

  • Induces G2/M Cell Cycle Arrest: Treatment leads to an accumulation of cells in the G2/M phase, halting cellular division [1].
  • Activates Apoptosis: Triggers programmed cell death through the caspase-8-dependent caspase-3 activation pathway and down-regulates the anti-apoptotic protein c-FLIP (L) [1].
  • Modulates Death Receptors: Increases expression and activity of death receptors DR4, DR5, and Fas [1].
  • Sensitizes to TRAIL-Induced Apoptosis: Makes TRAIL-resistant cancer cells susceptible to TRAIL-mediated apoptosis, enhancing the overall therapeutic effect [1].

This signaling pathway can be visualized as follows:

G This compound This compound CellCycle G2/M Phase Arrest This compound->CellCycle cFLIP c-FLIP(L) Down-regulation This compound->cFLIP DeathReceptors Death Receptors DR4/DR5/Fas Up-regulation This compound->DeathReceptors Apoptosis Apoptosis Caspase8 Caspase-8 Activation Caspase8->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis cFLIP->Caspase8 promotes DeathReceptors->Caspase8 activates TRAILApoptosis Enhanced TRAIL-Induced Apoptosis DeathReceptors->TRAILApoptosis sensitizes to TRAIL TRAIL TRAIL->TRAILApoptosis

Diagram Title: this compound Mechanism in Androgen-Independent Prostate Cancer Cells

Summary of Key Experimental Findings

The table below summarizes the primary in vitro findings from a key study on this compound [1]:

Experimental Model Cell Lines Key Findings Significance

| Androgen-independent prostate cancer | DU145, PC3 | • Antiproliferative effect • G2/M cell cycle arrest • Induction of apoptosis | Confirms efficacy in hormone-resistant disease models | | Apoptosis pathway analysis | DU145, PC3 | • Caspase-8 & caspase-3 activation • c-FLIP(L) down-regulation | Identifies extrinsic apoptosis pathway activation | | Death receptor expression | DU145, PC3 | • Increased DR4/DR5/Fas expression & activity | Suggests a mechanism for sensitizing tumor cells | | Combination therapy | DU145, PC3 | Sensitization to TRAIL-induced apoptosis | Supports potential for combination treatment strategies |

In Vivo Protocol Considerations and Analytical Methods

While specific in vivo data for this compound is unavailable, research on similar GnRH antagonist peptides (like LXT-101) provides guidance on general approaches for pre-clinical pharmacokinetic studies [2].

Suggested Framework for In Vivo Studies

You can develop a protocol based on this general framework:

  • Animal Model: Male beagle dogs are used for pharmacokinetic studies of sustained-release formulations [2].
  • Formulation: Sustained-release suspension for intramuscular injection is a common approach for peptide antagonists [2].
  • Dosing: Studies may include single-dose (e.g., 20 mg/kg, 40 mg/kg) and repeated-dose groups to assess proportionality and potential drug accumulation [2].
  • Sample Collection: Blood samples are serially collected post-injection (e.g., from 3 minutes to several days) and placed in heparinized tubes [2].
  • Bioanalysis: Plasma concentration of the peptide is typically quantified using a validated LC-MS/MS method [2].

The general workflow for such a pharmacokinetic study is outlined below:

G Formulation Sustained-Release Suspension Administration Intramuscular Injection Formulation->Administration Sampling Serial Blood Collection Administration->Sampling Processing Plasma Separation & Sample Prep Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK Pharmacokinetic Data Analysis Analysis->PK

Diagram Title: General In Vivo PK Study Workflow for Peptide Antagonists

Analytical Method: LC-MS/MS for Peptide Quantification

A validated LC-MS/MS method is crucial for reliable pharmacokinetic data [2]. Key parameters are summarized below:

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Column Hypersil GOLD C18 (50 mm × 2.1 mm, 5 µm)
Mobile Phase Acetonitrile/Water/Formic Acid (20:80:0.1, v/v/v)
Flow Rate 0.3 mL/min
Mass Detection (SRM) LXT-101: m/z 472.1³⁺ → 587.8 (quantification)
Linear Range 2–600 ng/mL (R² = 0.9977)
Sample Preparation Protein precipitation with acetonitrile, evaporation, and reconstitution

Research Implications and Future Directions

This compound represents the ongoing development of GnRH antagonists beyond hormone-dependent cancers. Its ability to act on androgen-independent tumors via direct induction of apoptosis and sensitization to death receptor pathways offers a promising therapeutic strategy for treating advanced, resistant disease [1].

Future research should focus on:

  • Establishing detailed in vivo dosing, efficacy, and toxicity profiles.
  • Developing optimized sustained-release formulations.
  • Exploring combination therapies, particularly with TRAIL or other death receptor agonists.

References

Comprehensive Application Notes and Protocols for Ozarelix Solvent Preparation: DMSO and PEG300 Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ozarelix and Formulation Challenges

This compound (CAS# 295350-45-7) is a fourth-generation GnRH antagonist that competitively binds to and blocks the gonadotropin-releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action has shown significant promise in oncology research, particularly for the treatment of hormone-dependent prostate cancer, where it induces apoptosis and arrests cells in the G2/M phase of the cell cycle. Additionally, this compound has been investigated for potential applications in benign prostatic hyperplasia, endometriosis, and uterine myoma, though development for some indications has been discontinued. [1] [2] [3]

The peptide-based structure of this compound, with a molecular weight of 1459.09 g/mol and moderate lipophilicity (LogP ≈ 3.42), presents significant formulation challenges due to its limited aqueous solubility. This necessitates the use of specialized solvent systems for in vitro and in vivo applications. Researchers must carefully consider solvent selection, concentration optimization, and stability parameters to ensure experimental reproducibility and compound integrity throughout research investigations. The following application notes provide detailed protocols for preparing this compound solutions using DMSO and PEG300, specifically tailored to various experimental requirements in drug discovery and development settings. [1] [3]

Table 1: Key Physicochemical Properties of this compound

Property Specification Relevance to Formulation
Molecular Formula C~72~H~96~ClN~17~O~14~ Determines solubility parameters
Molecular Weight 1459.09 g/mol Impacts membrane permeability
CAS Number 295350-45-7 Compound identification
LogP 3.42 Indicates moderate lipophilicity
Hydrogen Bond Donors 15 Influences aqueous solubility
Hydrogen Bond Acceptors 16 Affects solvent compatibility
Storage Conditions -20°C (powder); -80°C (solution) Critical for maintaining stability

Solvent Selection and Preparation Guidelines

DMSO as Primary Solvent

Dimethyl sulfoxide (DMSO) serves as the primary solvent for this compound stock solutions due to its exceptional ability to dissolve diverse chemical structures, including peptide-based compounds. DMSO is a polar aprotic solvent with significant dipolar character that enables it to effectively solubilize this compound by forming hydrogen bonds with the peptide's multiple donor and acceptor sites. For most research applications, this compound demonstrates adequate solubility in pure DMSO at concentrations up to 40 mg/mL, though the exact solubility limit may vary between batches and should be verified experimentally. When preparing stock solutions, researchers should use freshly opened, anhydrous DMSO with a certified purity ≥99.9% to prevent water-mediated degradation, as DMSO is highly hygroscopic and can absorb atmospheric moisture during storage and handling. [1] [4]

The use of water-containing DMSO (typically 90:10 DMSO:water ratio) has been validated as a pragmatic approach for compound storage in some pharmaceutical settings, with studies demonstrating that approximately 85% of tested compounds remain stable under these conditions for up to 2 years at 4°C. However, for this compound specifically, conservative storage in pure, anhydrous DMSO is recommended unless experimental requirements necessitate alternative formulations. When creating DMSO stock solutions, researchers should employ gentle warming (37-40°C) and brief sonication (5-10 minutes) to facilitate complete dissolution, while avoiding excessive heat or prolonged sonication that might promote degradation. [4]

PEG300 as Formulation Component

PEG300 (polyethylene glycol 300) serves as a water-miscible cosolvent and formulation excipient for this compound, particularly for in vivo administration routes where pure DMSO is unsuitable. PEG300 is a neutral polymer with a molecular weight of approximately 300 Da that exhibits excellent water solubility, low immunogenicity, and high biocompatibility, making it ideal for preclinical formulations. As a hydrophilic polymer composed of repeating ethylene glycol units, PEG300 enhances the apparent solubility of this compound in aqueous systems through molecular encapsulation and surface activity effects. The FDA has approved PEG300 for use as a vehicle or base in various pharmaceutical formulations, including injectable, topical, rectal, and nasal preparations, confirming its safety profile for research applications. [5] [6]

For in vivo studies, PEG300 can constitute up to 50% of intravenous and intramuscular formulations without significant toxic effects, while oral formulations may contain up to 90% PEG300. When incorporating PEG300 into this compound formulations, researchers should note its hygroscopic nature and liquid physical state (density: 1.127 g/mL) at room temperature. Although PEG300 is generally chemically stable, it should be stored in sealed containers away from moisture to prevent oxidation and maintain formulation integrity. The compatibility of PEG300 with various materials including glass, stainless steel, and certain plastics facilitates its use in automated dispensing systems and standard laboratory equipment. [5] [6]

Table 2: this compound Formulation Systems for Research Applications

Formulation Type Component Ratios Recommended Applications Advantages Limitations
DMSO Stock 100% DMSO Cell-based assays, HTS Maximum solubility, long-term stability Limited in vivo applicability
DMSO/PEG300/Saline 10:40:50 (DMSO:PEG300:Saline) IV/IM injection Good solubility, well-tolerated Multiple preparation steps
DMSO/Tween 80/Saline 10:5:85 (DMSO:Tween80:Saline) IP/IV/IM/SC injection Reduced DMSO content Potential surfactant interactions
DMSO/Corn Oil 10:90 (DMSO:Corn oil) Oral administration, IP injection Suitable for lipophilic delivery Limited aqueous compatibility
Ethanol/Cremophor/Saline 10:10:80 (EtOH:Cremophor:Saline) IV injection Alternative to DMSO systems Complex safety profile

Stock Solution Preparation and Stability Considerations

Primary Stock Solution Protocol

Standard DMSO stock solutions of this compound at concentrations of 10-40 mg/mL provide the foundation for most experimental preparations. To prepare a 25 mg/mL stock solution, accurately weigh 25 mg of this compound powder using a calibrated analytical balance and transfer to a clean 1 mL volumetric vial. Add anhydrous DMSO in aliquots, gently swirling between additions, until the final volume reaches 1 mL, ensuring complete dissolution of all solid material. If necessary, briefly warm the solution to 37°C in a water bath and sonicate for 5-10 minutes to facilitate dissolution, but avoid excessive heating that might degrade the compound. Once fully dissolved, aliquot the stock solution into smaller volumes (10-50 μL) in sterile, sealed vials to minimize freeze-thaw cycles and preserve stability. [1] [3]

Quality assessment of prepared stock solutions should include visual inspection for particulate matter or discoloration, which may indicate contamination or degradation. For critical applications, analytical techniques such as HPLC or LC-MS can verify compound integrity and concentration accuracy. Properly prepared and aliquoted this compound stock solutions in pure DMSO typically maintain stability for 6 months at -80°C or 1 month at -20°C, with minimal degradation when handled correctly. Each aliquot should be clearly labeled with the compound name, concentration, preparation date, solvent composition, and storage conditions to prevent experimental errors. [1] [4]

Stability and Storage Guidelines

Long-term stability of this compound solutions depends critically on proper storage conditions and handling practices. The pure chemical powder demonstrates excellent stability when stored desiccated at -20°C, maintaining purity for at least 3 years under these conditions. For DMSO stock solutions, storage at -80°C in tightly sealed, moisture-proof containers provides optimal preservation, with recommended usage within 6 months. Research indicates that many compounds, including peptides similar to this compound, show excellent stability in DMSO/water mixtures (90:10) when stored at 4°C, with 85% of tested compounds maintaining integrity over a 2-year period. However, conservative approaches recommend pure DMSO storage at ultra-low temperatures for maximum stability. [1] [4]

Freeze-thaw cycles represent a significant factor in solution stability, with each cycle potentially contributing to compound degradation through crystallization, hydrolysis, or oxidation processes. The aliquoting strategy dramatically reduces these effects by limiting the number of freeze-thaw cycles for each portion of the stock solution. When preparing working solutions for experiments, thaw frozen aliquots gently at room temperature in a desiccator to prevent moisture condensation, then vortex briefly before use. Avoid repeated temperature cycling by planning experiments to use complete aliquots whenever possible, and never refreeze previously thawed stock solutions for critical applications. [1] [4]

In Vivo Formulation Strategies

Parenteral Formulations

Injectable formulations of this compound require careful optimization to balance solubility, stability, and tolerability for preclinical administration. The following protocol describes preparation of a commonly used formulation for subcutaneous injection in prostate cancer xenograft models. Begin with the DMSO stock solution (25 mg/mL) and prepare the injection formulation using DMSO:PEG300:saline at a ratio of 10:40:50. To prepare 1 mL of final formulation, combine 100 μL of this compound DMSO stock solution (25 mg/mL) with 400 μL PEG300, mixing thoroughly until a clear solution forms. Gradually add 500 μL of physiological saline (0.9% sodium chloride) while vortexing gently, resulting in a final this compound concentration of 2.5 mg/mL. Filter the solution through a 0.22 μm sterile filter before administration to ensure sterility and remove any potential particulates. [1] [5]

For alternative injection formulations, researchers may employ DMSO:Tween 80:Saline (10:5:85) which offers reduced DMSO content while maintaining adequate solubility through surfactant-mediated stabilization. In this case, combine 100 μL DMSO stock solution (25 mg/mL) with 50 μL Tween 80, mix thoroughly, then gradually add 850 μL saline with continuous vortexing. The resulting solution provides a final this compound concentration of 2.5 mg/mL suitable for various parenteral routes. For studies requiring minimal DMSO content, the 2-Hydroxypropyl-β-cyclodextrin-based formulation (50% in saline) provides an effective alternative, though solubility should be verified empirically. All prepared formulations should be used immediately or stored at 4°C for short periods (not exceeding 24 hours) to maintain stability and sterility. [1]

Oral and Specialized Formulations

Oral administration formulations of this compound present additional challenges due to the compound's limited gastrointestinal solubility and potential first-pass metabolism. The DMSO:Corn oil (10:90) system provides a simple yet effective formulation for oral gavage studies in rodent models. To prepare 1 mL of this formulation, combine 100 μL of this compound DMSO stock solution (25 mg/mL) with 900 μL of pharmaceutical-grade corn oil, mixing thoroughly to achieve a homogeneous suspension with a final concentration of 2.5 mg/mL. The lipophilic nature of corn oil enhances compatibility with the compound while providing a physiologically acceptable vehicle for oral delivery. Administration should occur immediately after preparation to prevent settling or separation of components. [1]

Advanced formulation strategies may incorporate more complex vehicle systems for specialized applications. The DMSO:PEG300:castor oil:Saline (5:10:20:65) formulation provides enhanced solubility for challenging administration routes, while the Ethanol:Cremophor:Saline (10:10:80) system offers an alternative for injection studies where DMSO compatibility issues exist. When developing novel formulation approaches, researchers should conduct preliminary stability and compatibility tests to ensure chemical integrity and appropriate pharmacokinetic properties. For all in vivo formulations, careful documentation of the exact composition, preparation method, and administration route is essential for experimental reproducibility and accurate interpretation of pharmacological data. [1]

G This compound This compound StockSolution StockSolution This compound->StockSolution DMSO DMSO DMSO->StockSolution PEG300 PEG300 InVivoFormulation InVivoFormulation PEG300->InVivoFormulation Saline Saline Saline->InVivoFormulation StockSolution->InVivoFormulation InVitroAssay InVitroAssay StockSolution->InVitroAssay AnimalStudy AnimalStudy InVivoFormulation->AnimalStudy

Figure 1: Workflow diagram illustrating this compound formulation preparation pathways for research applications, showing the progression from basic components to final experimental uses.

Experimental Protocols and Applications

Cell-Based Assay Protocols

In vitro experimentation with this compound typically involves dilution of DMSO stock solutions into cell culture media, with careful attention to final DMSO concentrations that do not exceed cytotoxic thresholds (generally ≤0.1%). For proliferation assays using prostate cancer cell lines (PC3 and DU145), prepare a working solution by serial dilution of the DMSO stock into culture medium to achieve the desired concentration range (0-20 ng/mL). Include vehicle controls containing equivalent DMSO concentrations without this compound to account for solvent effects. In published protocols, serum-starved PC3 and DU145 cells were treated with this compound at concentrations of 0, 5, 10, and 20 ng/mL for time periods ranging from 24 to 96 hours, with assessment of proliferation, apoptosis, and related signaling pathways. [1]

Western blot analysis to examine this compound-mediated effects on apoptosis regulators requires careful sample preparation following drug treatment. After treating cells with this compound (0-20 ng/mL for 72 hours), extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors. Key molecular targets for investigation include caspase-3 activation, Bcl2 and Bcl-XL downregulation, p21 and p27 upregulation, and Erk and p38MAPK activities, all of which have been documented in this compound-treated prostate cancer cells. For caspase inhibition studies, pre-treat cells with specific caspase inhibitors (e.g., caspase-8 inhibitor) for 2 hours before this compound addition to confirm mechanism of action. These protocols provide insights into the compound's ability to induce apoptosis through caspase activation and modulate critical signaling pathways in cancer cells. [1]

In Vivo Administration Protocols

Animal dosing with this compound requires careful formulation and administration to ensure reproducible pharmacokinetics and pharmacological effects. In published prostate cancer studies, subcutaneous administration has been the primary route, with protocols typically employing a loading dose followed by maintenance dosing. For example, in a Phase 2b clinical trial design, patients received a subcutaneous loading dose of this compound followed by lower maintenance doses on days 28 and 56, with monitoring of testosterone levels and PSA response through day 84. Although this describes clinical experience, analogous dosing strategies can be adapted for preclinical models with appropriate species-specific adjustments. [7]

Dosing regimen optimization should consider the pharmacological target and desired exposure profile. For testosterone suppression in prostate cancer models, the primary efficacy endpoint is typically achievement and maintenance of castrate testosterone levels (≤0.5 ng/mL in humans). In preclinical studies, baseline testosterone measurement, periodic monitoring during treatment, and assessment of prostate-specific antigen (where applicable) provide critical pharmacodynamic data. Secondary observations should include assessment of potential testosterone surge ("hormone escape") during initial treatment, a phenomenon associated with some LHRH agonists but typically avoided with antagonist therapies like this compound. These experimental parameters allow researchers to correlate exposure with pharmacological effect and optimize dosing strategies for maximum therapeutic benefit. [7]

Troubleshooting and Technical Notes

Common Formulation Issues

Precipitation problems represent the most frequent challenge when working with this compound formulations, particularly when diluting DMSO stock solutions into aqueous systems. If precipitation occurs during formulation preparation, several strategies may improve solubility: (1) gradually introduce the aqueous component to the organic phase with constant vigorous mixing; (2) slightly increase the cosolvent percentage (PEG300 or DMSO) while ensuring maintained biocompatibility; (3) employ alternative surfactants such as Tween 80 or Cremophor EL in the 0.1-5% range; (4) consider mild heating (not exceeding 37°C) during preparation with subsequent cooling to room temperature before use. If precipitation persists despite these adjustments, verify the integrity of the stock solution and consider preparing fresh this compound powder or stock solution, as improper storage may compromise solubility. [1] [5]

Biological inconsistencies in experimental results may stem from formulation variability rather than true biological effects. When encountering irregular dose-response relationships or inconsistent activity between experiments, researchers should: (1) confirm stock solution concentration accuracy through analytical methods if possible; (2) verify the age and storage conditions of all solutions, preparing fresh formulations if necessary; (3) ensure consistent dilution protocols across experiments, including mixing times and order of component addition; (4) document formulation details meticulously, including lot numbers of all components and exact preparation times. Systematically addressing these variables typically resolves reproducibility issues and ensures reliable experimental outcomes. [1] [4]

Safety and Regulatory Considerations

Safety protocols for handling this compound formulations should adhere to standard practices for investigational compounds with unknown toxicological profiles. Researchers should use appropriate personal protective equipment including gloves, lab coats, and safety glasses when preparing and administering formulations. Proper ventilation and containment should be employed during procedures that may generate aerosols or droplets, particularly during sonication or high-speed mixing. All equipment and materials that contact this compound solutions should be disposed of according to institutional guidelines for chemical waste, with particular attention to animal bedding and tissues from dosed subjects which may contain residual compound. [1] [3]

Regulatory compliance requires strict adherence to intended use statements provided by suppliers. This compound is explicitly designated "for research use only, not for human use" and cannot be administered to humans in any context outside of formally approved clinical trials. All animal studies must be conducted under appropriate institutional animal care and use committee (IACUC) approvals with protocols that minimize pain and distress. Researchers should maintain accurate records of compound usage, formulation preparations, and experimental outcomes to support ethical and regulatory compliance during research activities. These practices ensure patient safety, data integrity, and regulatory compliance throughout the drug discovery process. [1] [3]

Conclusion

The formulation protocols presented in this document provide validated methods for preparing this compound solutions suitable for diverse research applications, from in vitro mechanistic studies to in vivo pharmacology assessments. The combination of DMSO as a primary solvent with PEG300 as a cosolvent and formulation enhancer enables researchers to overcome the inherent solubility challenges associated with this peptide-based GnRH antagonist. By adhering to these detailed protocols for stock solution preparation, in vivo formulation optimization, and experimental implementation, researchers can ensure compound integrity, experimental reproducibility, and reliable pharmacological data generation. As this compound continues to be investigated for various oncological indications, these standardized formulation approaches will support the generation of robust, comparable data across research institutions and advance our understanding of its therapeutic potential.

References

Ozarelix Key Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Although a preparation protocol is unavailable, the table below summarizes the core chemical and biological data for Ozarelix found in the literature, which is essential for any experimental planning.

Property Description
IUPAC Name A complex peptide sequence (see [1])
Other Names D-63153; SPI-153 [2] [1]
CAS Number 295350-45-7 [3] [1]
Molecular Formula C₇₂H₉₆ClN₁₇O₁₄ [3] [1]
Molecular Weight 1459.09 g/mol (or 1459.12 g/mol) [3] [1]
Biological Activity GnRH antagonist; induces apoptosis and arrests cell cycle at G2/M phase; inhibits prostate cancer cell (PC3, DU145) proliferation [3]
In Vitro Efficacy Inhibits proliferation of PC3 and DU145 cells in a dose- and time-dependent manner (0-20 ng/mL, 72 h) [3]
Solubility & Handling Information not located; store under recommended conditions in Certificate of Analysis [3]

Suggested Workflow for Stock Solution Preparation

Since a standard protocol is not available, the following workflow outlines a general approach for peptide stock solution preparation. You must determine the specific conditions through pilot experiments.

Start Start: Plan Experiment Step1 1. Consult CoA for storage info Start->Step1 Step2 2. Select Solvent (e.g., DMSO, sterile water) Step1->Step2 Step3 3. Calculate mass for target concentration Step2->Step3 Step4 4. Gently vortex and dissolve Step3->Step4 Step5 5. Aliquot & Store (at recommended temp) Step4->Step5 Validation 6. Validate Solution (e.g., HPLC) Step5->Validation

References

Comprehensive Application Notes & Protocols: Ozarelix Cell Proliferation Assays Under Serum-Starved Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ozarelix and Serum Starvation in Prostate Cancer Research

This compound is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist that has demonstrated significant anti-proliferative effects on hormone-refractory, androgen receptor-negative prostate cancer cells. Unlike GnRH agonists which initially stimulate testosterone production before suppression, this compound provides immediate receptor blockade without the clinical flare phenomenon associated with agonists [1]. This direct antiproliferative activity makes this compound a compelling candidate for investigating prostate cancer biology, particularly in advanced disease states where traditional androgen deprivation therapies fail. The compound induces apoptosis through caspase-dependent pathways and modulates expression of death receptors, effectively sensitizing resistant cancer cells to TRAIL-induced apoptosis [1].

Serum starvation represents a critical experimental approach for mimicking the nutrient-deficient tumor microenvironment that cancer cells encounter in vivo. When prostate cancer cells are subjected to serum deprivation, they experience metabolic stress that alters their proliferation patterns, activates stress response pathways, and can potentially enhance their susceptibility to therapeutic agents [2] [3]. This experimental model provides valuable insights into how this compound might perform in the challenging conditions of actual tumors, where nutrient supply is often limited due to inadequate vascularization. The combination of this compound treatment with serum starvation protocols enables researchers to dissect the direct cellular effects of this compound independent of its established endocrine mechanisms.

Mechanisms of Action: this compound in Prostate Cancer Cells

This compound exerts its anti-proliferative effects through multiple interconnected mechanisms that culminate in programmed cell death. The primary molecular pathways affected include:

  • Cell Cycle Arrest: this compound treatment produces a significant accumulation of cells in the G2/M phase of the cell cycle, preventing proper cellular division and proliferation [1]. This cell cycle disruption represents a key mechanism through which this compound controls cancer growth at the molecular level.

  • Apoptosis Activation: Treatment with this compound induces caspase-8-dependent caspase-3 activation, initiating the executive phase of apoptosis [1]. This process involves the downregulation of c-FLIP (L), a cellular caspase-8 inhibitor that normally protects cells from apoptosis, thereby removing a critical survival mechanism from the cancer cells.

  • Death Receptor Modulation: this compound significantly upregulates expression and activity of death receptors DR4, DR5, and Fas on the surface of prostate cancer cells [1]. This enhanced death receptor presentation sensitizes previously resistant cancer cells to TRAIL-induced apoptosis, creating opportunities for combination therapies that leverage this vulnerability.

Table 1: Key Mechanisms of this compound Action in Prostate Cancer Cells

Mechanism Molecular Components Cellular Outcome
Cell Cycle Modulation G2/M phase regulators Cell cycle arrest
Apoptosis Induction Caspase-8, Caspase-3, c-FLIP Programmed cell death
Death Receptor Regulation DR4, DR5, Fas Enhanced sensitivity to TRAIL
GnRH Receptor Blockade GnRHR Immediate receptor inhibition

Serum Starvation: Rationale and Cellular Effects

Serum starvation induces significant physiological changes in cancer cells that mirror the nutrient-deprived tumor microenvironment. Understanding these effects is crucial for properly interpreting this compound assay results under these conditions:

  • Metabolic Stress Adaptation: During serum starvation, cells experience depletion of essential growth factors, hormones, lipids, vitamins, and minerals normally supplied by fetal bovine serum (FBS) [4]. This deprivation forces cancer cells to alter their metabolic programming and activate stress response pathways to maintain viability under adverse conditions.

  • Reactive Oxygen Species (ROS) Production: Serum starvation significantly induces ROS accumulation in various cancer cell types, including nasopharyngeal carcinoma and prostate cancer models [4] [2]. This oxidative stress activates multiple signaling cascades, including the ERK-AP-1 pathway, which influences transferrin receptor 1 (TfR1) expression and ultimately affects cellular iron uptake and survival mechanisms [2].

  • Gene Expression Alterations: Nutrient deprivation through serum starvation modifies transcriptional programs in cancer cells, affecting genes involved in proliferation, apoptosis, and stress response [3]. These changes can create cellular states that differ significantly from standard culture conditions, potentially revealing therapeutic vulnerabilities not otherwise apparent.

The cellular response to serum starvation is not uniform across all prostate cancer models. Androgen-independent cell lines (e.g., DU145, PC3) may respond differently to nutrient deprivation compared to androgen-sensitive lines (e.g., LNCaP). This variability underscores the importance of carefully considering experimental models when designing this compound proliferation assays under serum-starved conditions [1] [5].

Cell Proliferation Assay Protocols

Serum Starvation Protocol Optimization

The implementation of serum starvation requires careful optimization to balance sufficient nutrient deprivation with maintainable cell viability:

  • Starvation Time Course: Research indicates that a 14-hour pre-stimulation starvation period followed by maintenance of starvation conditions during drug treatment effectively sensitizes melanoma cells to therapeutic compounds [6]. For prostate cancer models, this timeframe may require adjustment based on cell line sensitivity and experimental objectives.

  • Starvation Medium Formulation: Use RPMI-1640 or DMEM without fetal bovine serum as the base starvation medium [6] [3]. For more stringent deprivation conditions, glucose-free DMEM may be employed, though this significantly accelerates cell death in most prostate cancer models [4].

  • Cell Density Optimization: Plate cells at appropriate densities to prevent confluence-induced artifacts. For 96-well plates, a density of 5,000 cells/well (0.5×10^4 cells/well) provides reliable results without overcrowding during the starvation period [6].

MTT Cell Viability Assay Protocol

The MTT assay remains a widely used method for assessing cell viability and proliferation following this compound treatment:

  • MTT Solution Preparation: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH=7.4, to a final concentration of 5 mg/ml [7]. Filter-sterilize the solution through a 0.2 μM filter into a sterile, light-protected container, and store at 4°C for frequent use or at -20°C for long-term storage.

  • Assay Procedure:

    • After this compound treatment under serum-starved conditions, prepare MTT reagent in physiologically balanced solution at a final concentration of 0.2-0.5 mg/ml [7]
    • Incubate cells with MTT solution for 1-4 hours at 37°C in a 5% CO2 incubator
    • Carefully remove supernatant and add solubilization solution (40% DMF, 2% glacial acetic acid, 16% SDS, pH=4.7)
    • Measure absorbance at 570 nm with a reference wavelength of 630 nm using a plate-reading spectrophotometer [7]
  • Critical Considerations: MTT reduction is a marker of viable cell metabolism rather than direct proliferation measurement [7]. Include proper controls to distinguish cytotoxic effects from anti-proliferative effects, and be aware that the formazan product accumulates as insoluble precipitate requiring solubilization before measurement.

WST-1 Cell Proliferation Assay Protocol

As an alternative to MTT, WST-1 assays provide enhanced sensitivity and simplified procedures:

  • Reagent Application: Add WST-1 cell proliferation reagent directly to culture medium at a ratio of 10 μL reagent per 100 μL medium in 96-well plates [6]
  • Incubation Parameters: Incubate cells with WST-1 for 3 hours at 37°C in a 5% CO2 incubator to allow for adequate color development
  • Absorbance Measurement: Measure absorbance at 440 nm with a reference wavelength of 700 nm using a microplate spectrophotometer [6]
  • Viability Calculation: Determine cell viability by dividing the absorbance of this compound-treated cells by that of vehicle-treated controls (considered 100% viability)

Table 2: Comparison of Viability Assays for this compound Testing Under Serum Starvation

Parameter MTT Assay WST-1 Assay
Principle Tetrazolium reduction Tetrazolium reduction
Cell Penetration Yes No (membrane-impermeable)
Solubilization Step Required Not required
Incubation Time 1-4 hours 3 hours
Detection Wavelength 570 nm 440 nm
Reference Wavelength 630 nm 700 nm

Expected Results & Data Interpretation

Quantitative Proliferation Inhibition

This compound treatment under serum-starved conditions typically produces dose-dependent inhibition of prostate cancer cell proliferation:

  • Androgen-Independent Models: DU145 and PC3 androgen-independent prostate cancer cells show significant viability reduction following this compound treatment, with mechanisms involving G2/M cell cycle arrest and apoptosis induction [1]. The concentration range for effective response typically falls between 1-50 μM, though optimal dosing should be determined empirically for each experimental system.

  • Time-Dependent Effects: Maximum antiproliferative effects generally manifest within 48-72 hours of continuous this compound exposure [1] [6]. Shorter treatment periods may not fully capture the compound's therapeutic potential, while extended exposures beyond 96 hours may complicate data interpretation due to extensive cell death in starvation controls.

  • Serum Starvation Enhancement: The inhibitory effects of this compound are frequently potentiated under serum-free conditions, as demonstrated in analogous studies with other therapeutic compounds [6]. This enhancement likely results from the combined stress of nutrient deprivation and targeted therapeutic intervention, creating synthetic lethality in susceptible cancer models.

Apoptosis Induction Metrics

Assessment of apoptotic pathways provides mechanistic validation of this compound activity:

  • Caspase Activation: this compound treatment induces caspase-8-dependent caspase-3 activation, a key marker of apoptosis induction [1]. This cascade can be quantified using commercial caspase activity assays to provide complementary data to proliferation measurements.

  • Death Receptor Expression: Effective this compound treatment upregulates DR4/5 and Fas receptor expression, contributing to enhanced TRAIL sensitivity [1]. Flow cytometric analysis of death receptor surface expression provides valuable insights into this mechanism of action.

  • Biomarker Modulation: this compound mediates downregulation of c-FLIP (L), an important anti-apoptotic protein that normally inhibits caspase-8 activation [1]. Western blot analysis of this and related proteins (Bax, Bcl-2) strengthens the mechanistic understanding of proliferation assay results.

The following diagram illustrates the experimental workflow for assessing this compound effects under serum-starved conditions:

G A Cell Seeding B Serum Starvation (14-24 hours) A->B C This compound Treatment (1-50 μM, 48-72h) B->C D Viability Assay (MTT/WST-1) C->D E Data Analysis D->E

Diagram 1: Experimental workflow for this compound proliferation assays under serum-starved conditions

Additional Methodologies for Comprehensive Analysis

Apoptosis Detection Protocols

Complementary apoptosis assays provide mechanistic context for proliferation data:

  • Annexin V/FITC and PI Staining:

    • Detach cells gently using trypsin and wash with cold PBS
    • Resuspend cells in cold binding buffer at approximately 1×10^6 cells/mL
    • Incubate with 5 μL FITC-conjugated Annexin V and 5 μL PI for 15 minutes at room temperature in darkness [3]
    • Analyze by flow cytometry within 1 hour, quantifying early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
  • Caspase Activity Assays: Utilize commercial caspase 3/7, 8, and 9 activity assays according to manufacturer protocols to confirm the involvement of specific apoptotic pathways in this compound-mediated cell death [1] [5]

Cell Cycle Analysis Protocol

Flow cytometric cell cycle analysis provides insights into this compound mechanisms:

  • Cell Fixation and Staining:

    • Harvest this compound-treated and control cells by trypsinization
    • Fix in 70% ethanol at -20°C for at least 2 hours
    • Wash with PBS and treat with RNase A (100 μg/mL) to remove RNA interference
    • Stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature in darkness
    • Analyze DNA content by flow cytometry, quantifying populations in G0/G1, S, and G2/M phases
  • Data Interpretation: Expect increased G2/M phase fraction in this compound-treated samples compared to vehicle controls, consistent with the reported cell cycle effects of this compound [1]

Technical Considerations & Troubleshooting

Critical Optimization Parameters

Successful implementation of this compound proliferation assays under serum starvation requires attention to several key parameters:

  • Serum Starvation Duration: Excessive starvation periods cause significant baseline cell death that complicates data interpretation, while insufficient deprivation fails to recapitulate the tumor microenvironment. Pilot experiments establishing the maximum tolerable starvation period for each cell model are essential [6] [3]

  • This compound Solubility and Stability: Prepare this compound stock solutions in appropriate vehicles (typically DMSO) at concentrations that ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Aliquot and store stock solutions at -20°C or below to maintain compound stability.

  • Assay Linearity Validation: Establish the linear range of the viability assay for each cell type under investigation. As noted in the Assay Guidance Manual, when adherent cells approach confluence and become contact-inhibited, metabolism may slow and the amount of tetrazolium reduction per cell decreases, leading to loss of linearity between absorbance and cell number [7]

Troubleshooting Common Issues
  • High Background Cell Death in Starvation Controls: Reduce starvation duration, optimize cell seeding density, or consider using low-serum media (0.5-1% FBS) instead of complete serum deprivation to maintain viability while still inducing nutrient stress [6]

  • Inconsistent Results Between Replicates: Ensure uniform washing and medium replacement during the starvation protocol, pre-warm all solutions to 37°C before use, and maintain consistent timing across all experimental steps to minimize technical variability

  • Limited this compound Efficacy: Verify compound solubility and stability, extend treatment duration to allow full manifestation of anti-proliferative effects, and confirm serum starvation has indeed induced stress response pathways by monitoring established markers like ROS production or ERK activation [2]

The following diagram illustrates the key molecular pathways affected by this compound in prostate cancer cells:

G A This compound B GnRH Receptor Blockade A->B C Death Receptor Upregulation (DR4/DR5/Fas) B->C H G2/M Cell Cycle Arrest B->H D Caspase-8 Activation C->D E c-FLIP(L) Downregulation D->E Promotes F Caspase-3 Activation D->F E->D Inhibition Removed G Apoptosis F->G

Diagram 2: Molecular mechanisms of this compound action in prostate cancer cells

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating this compound-mediated proliferation inhibition under serum-starved conditions. The combination of proper serum starvation methodology with robust viability assessment techniques enables researchers to accurately characterize the direct anti-proliferative effects of this promising GnRH antagonist. The protocols outlined here emphasize critical optimization parameters and troubleshooting guidance to ensure reliable, reproducible results that effectively model the challenging nutrient environment of actual tumors. Further investigation into this compound mechanisms across diverse prostate cancer models will continue to elucidate its potential therapeutic applications, particularly in advanced, treatment-resistant disease states.

References

Comprehensive Research Guide: Ozarelix (LHRH Antagonist) - Applications, Protocols, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ozarelix and Research Significance

This compound is a fourth-generation luteinizing hormone-releasing hormone (LHRH) antagonist currently under investigation for the treatment of hormone-dependent cancers, particularly prostate cancer. As a decapeptide analogue of native GnRH, this compound competitively blocks GnRH receptors in the pituitary gland, leading to rapid suppression of gonadotropin secretion and consequent reduction in testosterone production without the initial flare effect associated with GnRH agonists. This direct antagonistic mechanism makes this compound particularly valuable for research applications requiring immediate hormonal suppression without the transient hormonal surge that can exacerbate disease symptoms in preclinical models. The compound has progressed to Phase 2b clinical trials for prostate cancer, demonstrating its relevance for translational research and drug development studies [1] [2].

This compound represents an important candidate in the therapeutic peptide landscape, which has seen renewed interest due to advances in peptide synthesis, modification, and formulation technologies. With over 70 therapeutic peptides currently on the market and many others in clinical development, peptides targeting protein-protein interactions (PPIs) have emerged as promising therapeutic modalities. This compound exemplifies this trend as it targets the GnRH receptor interaction, a clinically validated pathway for hormonal regulation [3]. For research purposes, understanding this compound's aggregation behavior, pharmacological profile, and formulation requirements is essential for designing robust experimental protocols and interpreting results accurately across preclinical and clinical studies.

Drug Properties and Technical Specifications

Chemical and Physical Properties

This compound is a synthetically produced oligopeptide belonging to the class of organic compounds known as decapeptides, consisting of ten amino acids with multiple structural modifications that enhance its stability and receptor binding affinity. The compound features several non-native amino acid substitutions and terminal modifications that distinguish it from endogenous GnRH and contribute to its antagonistic properties and improved pharmacokinetic profile. Its molecular formula is C~72~H~96~ClN~17~O~14~, with a molecular weight of approximately 1470.08 g/mol and a CAS registry number of 295350-45-7 [4].

The structural complexity of this compound includes D-amino acids, aromatic residues, and specific side chain modifications that promote resistance to proteolytic degradation and enhance receptor binding specificity. Like many therapeutic peptides, this compound exhibits a significant aggregation propensity, which must be carefully managed during formulation and storage. Research indicates that this compound forms aggregates that include acetate counterions within their structure, a behavior distinct from related compounds like degarelix [5]. This aggregation characteristic influences dissolution properties, stability, and bioavailability, making it a critical consideration for research applications.

Pharmacological Profile

This compound functions as a competitive GnRH receptor antagonist with high binding affinity for the gonadotropin-releasing hormone receptor in the pituitary gland. Through this mechanism, it directly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without the initial stimulatory phase characteristic of GnRH agonists. This immediate suppression of gonadotropin release results in rapid reduction of testosterone production to castration levels (<0.5 ng/mL), typically within 24-72 hours after administration [4] [2].

The molecular interactions between this compound and the GnRH receptor involve binding to the extracellular domains and transmembrane regions of the receptor, preventing native GnRH from activating downstream signaling cascades. This inhibition interrupts the hypothalamic-pituitary-gonadal axis, making it particularly useful for researching hormone-dependent conditions. While complete pharmacokinetic parameters (including absorption, distribution, metabolism, and excretion) are not fully characterized in public literature, clinical studies have established effective dosing regimens that maintain testosterone suppression for extended periods, with depot formulations sustaining therapeutic effects for 28 days or longer [2].

Table 1: Chemical and Pharmacological Properties of this compound

Property Specification Research Implications
Chemical Class Synthetic oligopeptide Requires specialized handling and storage conditions
Amino Acid Sequence Decapeptide with modified residues Synthetic complexity affects production and cost
Molecular Weight ~1470.08 g/mol Impacts formulation and delivery strategies
Mechanism of Action GnRH receptor antagonist Immediate hormonal suppression without flare effect
Primary Target Gonadotropin-releasing hormone receptor Relevant for endocrine and oncology research
Aggregation Behavior Concentration-dependent with acetate inclusion Critical for formulation development and stability testing
Water Solubility 0.00636 mg/mL (predicted) Requires optimization for delivery systems
Formulation and Stability Considerations

This compound is typically formulated as an acetate salt for pharmaceutical development, with various depot formulations designed to provide sustained release over several weeks. The aggregation behavior of this compound represents a critical factor in formulation development, as it influences viscosity, solubility, and release kinetics from delivery systems. Research indicates that this compound forms aggregates that incorporate acetate counterions within their structure, distinguishing its aggregation pattern from related compounds like degarelix [5].

For research use, this compound requires careful handling and storage to maintain stability and prevent undesirable aggregation. Recommended storage conditions include temperatures between -20°C to -80°C, protection from light, and avoidance of repeated freeze-thaw cycles. Reconstitution should typically use sterile water or appropriate buffers, with immediate use recommended to prevent degradation or aggregation. The physical stability of this compound solutions should be monitored through visual inspection (for particulate matter or cloudiness) and analytical techniques such as HPLC or dynamic light scattering when possible [5].

Research Applications and Experimental Findings

Preclinical and Clinical Research

This compound has been extensively investigated in both preclinical models and clinical trials for various hormone-dependent conditions. The primary research focus has been on prostate cancer management, where this compound has demonstrated efficacy in achieving and maintaining medical castration through continuous suppression of testosterone levels. Phase 2 clinical studies have established optimized dosing regimens, with intramuscular administration of 130 mg per cycle maintaining testosterone suppression below castration levels (0.5 ng/mL) through at least day 85 in clinical trials [2].

In these studies, this compound achieved a 97% tumor response rate as measured by PSA reduction in patients with continuous testosterone suppression, highlighting its potential efficacy for hormone-dependent malignancies. The drug's antagonist mechanism provides a significant advantage over GnRH agonists by eliminating the initial testosterone surge that can temporarily exacerbate disease symptoms, making it particularly suitable for patients with advanced disease or those at risk for complications from hormonal flares [2] [6].

Table 2: Key Clinical Findings from this compound Phase 2 Trials

Parameter Results Clinical Significance
Testosterone Suppression Sustained castration levels (<0.5 ng/mL) through day 85 with 130 mg/cycle dosing Comparable to surgical castration without initial testosterone flare
PSA Response 97% reduction in patients with continuous testosterone suppression Indicates strong antitumor activity
Dosing Regimens IM doses of 65 mg, 100 mg, or 130 mg per 28-day cycle Flexible dosing with 130 mg showing optimal efficacy
Administration Routes Subcutaneous and intramuscular depot formulations Multiple administration options for research models
Safety Profile Well-tolerated at all dosages tested Favorable risk-benefit profile for continued development
Comparative Studies with Analogous Compounds

Research on this compound has been conducted in comparison with other GnRH antagonists and agonists to elucidate relative efficacy, safety, and pharmacological profiles. In structural and aggregation studies, this compound has been evaluated alongside related peptides including cetrorelix, degarelix, and D-Phe^6^-GnRH. These comparative analyses reveal that while these compounds share a common GnRH antagonist mechanism, they exhibit distinct aggregation behaviors and physicochemical properties that influence their formulation and delivery [5].

In clinical contexts, this compound has been compared to the GnRH agonist goserelin acetate in randomized Phase 2b trials. These studies specifically evaluated the absence of testosterone surge with this compound compared to the characteristic flare effect observed with goserelin, highlighting a key differential clinical property. The avoidance of initial testosterone surge represents a significant clinical advantage for patients with symptomatic metastatic disease who might experience disease exacerbation with GnRH agonists [1] [6].

Experimental Protocols and Methodologies

Aggregation Behavior Studies

The aggregation propensity of therapeutic peptides like this compound significantly influences their developability, formulation stability, and bioavailability. The following protocol outlines a comprehensive approach to characterize this compound aggregation using ^1^H NMR spectroscopy, based on established methodologies from pharmaceutical sciences research [5].

4.1.1 Sample Preparation
  • Prepare this compound acetate solutions at concentrations of 0.1, 0.5, 1, 2, 5, and 10 mM in 100% H~2~O (not D~2~O, as deuterated water can influence aggregation behavior).
  • Use glass vials for preparation and avoid pH adjustments, as the addition of concentrated acid or base may create local pH variations that induce aggregation.
  • Gently agitate samples by manual swirling until solutions appear visually homogeneous—avoid vigorous shaking to prevent shear-induced aggregation.
  • Transfer 450 μL of each sample to disposable 5 mm NMR tubes, pipetting slowly to minimize shear stress.
  • Note the time between preparation and measurement (approximately 15 minutes for initial readings).
4.1.2 NMR Measurements and Data Collection
  • Perform experiments at 25°C using a 500 MHz NMR spectrometer equipped with a dual broadband gradient probe.
  • Use an excitation sculpting sequence for solvent suppression with the following parameters: spectral width of 6.6-8 kHz, acquisition time of 1.0-2.9 s, and recycle delay of 0.1-4.0 s.
  • Collect 64 scans for samples of 1-10 mM concentration and 300 scans for more dilute samples (0.1-1 mM) to ensure adequate signal-to-noise ratio.
  • Conduct measurements at multiple time points: immediately after preparation (within 15 minutes), after 2-24 hours, and after 48 hours-1 week to assess time-dependent aggregation.
  • Include rapid 4-scan measurements at 10-minute intervals for the initial period to capture early aggregation events.
4.1.3 Data Analysis and Interpretation
  • Evaluate changes in chemical shift, signal width, shape, and intensity across the concentration series and time points.
  • Signal reduction or broadening indicates participation in aggregates, as molecules in aggregates experience altered local environments and reduced mobility.
  • Identify coexisting classes of aggregates by analyzing distinct signal patterns corresponding to different molecular environments.
  • Assess counterion inclusion in aggregates by examining acetate proton signals—inclusion suggests electrostatic interactions in the aggregation process.
  • Perform complementary diffusion NMR experiments in D~2~O at 3 and 10 mM concentrations to estimate hydrodynamic radii and further characterize aggregate size.
Efficacy Assessment in Hormone-Dependent Models

Evaluating the pharmacological efficacy of this compound in research settings requires well-designed protocols that measure its impact on hormonal pathways and tumor markers. The following protocol outlines key methodologies for assessing this compound activity in relevant experimental models, derived from clinical trial designs and preclinical research approaches [2].

4.2.1 In Vivo Dosing and Administration
  • For subcutaneous administration in rodent models, prepare this compound in sustained-release formulations using biodegradable polymers to mimic clinical depot formulations.
  • Utilize dosing regimens based on clinical equivalents: loading doses followed by lower maintenance doses at 28-day intervals to maintain stable testosterone suppression.
  • For larger animal models or comparative studies, consider intramuscular administration with dose ranges of 65-130 mg per 28-day cycle, adjusted for species-specific metabolism.
  • Include appropriate control groups: vehicle control, GnRH agonist controls (e.g., goserelin) to demonstrate the absence of testosterone flare, and surgical castration groups for efficacy comparison.
  • Monitor animals for acute reactions to administration and ensure proper aseptic technique to prevent infection at injection sites.
4.2.2 Endpoint Measurements and Analysis
  • Collect serial blood samples at baseline, 24 hours, 72 hours, and weekly thereafter to measure testosterone levels using validated immunoassays or LC-MS/MS methods.
  • For prostate cancer models, monitor serum PSA levels weekly using species-specific assays to assess antitumor effects.
  • Evaluate testosterone surge by frequent sampling during the first 2 weeks (days 1, 3, 7, 14)—compare with GnRH agonist-treated groups which typically show 50-100% increase in testosterone within the first week.
  • At study termination, collect and weigh reproductive organs (testes, prostate, seminal vesicles) to assess organ-specific responses to hormonal suppression.
  • Perform histological analysis of reproductive tissues and any tumor specimens to evaluate morphological changes and apoptotic indices.

The following diagram illustrates the key pharmacological pathway and research measurements for this compound efficacy studies:

G This compound This compound GnRH_Receptor GnRH_Receptor This compound->GnRH_Receptor Antagonizes LH_FSH LH_FSH GnRH_Receptor->LH_FSH Suppresses Testosterone Testosterone LH_FSH->Testosterone Reduces PSA PSA Testosterone->PSA Regulates Tumor_Growth Tumor_Growth Testosterone->Tumor_Growth Stimulates

Figure 1: this compound Mechanism of Action and Key Research Measurements. This diagram illustrates the pharmacological pathway of this compound as a GnRH receptor antagonist and the primary endpoints for experimental efficacy assessment.

Molecular Dynamics Simulations for Aggregation Prediction

All-atom molecular dynamics (AA-MD) simulations provide valuable insights into the molecular-level interactions and aggregation pathways of therapeutic peptides like this compound. These computational approaches can complement experimental methods in early developability assessments and formulation development [5].

4.3.1 Simulation Setup and Parameters
  • Construct initial peptide structures using molecular modeling software, placing multiple this compound molecules (typically 6-12) in random orientations within a simulation box with periodic boundary conditions.
  • Solvate the system with explicit water molecules using transferable intermolecular potential with 3 points (TIP3P) water model and add counterions to achieve electroneutrality.
  • Employ force field parameters specifically validated for peptides and proteins (such as CHARMM36 or AMBER ff19SB) with appropriate modifications for non-standard amino acids.
  • Use energy minimization steps to relieve steric clashes, followed by gradual heating to the target temperature (310 K) and equilibration of the system under constant number, volume, and temperature (NVT) and constant number, pressure, and temperature (NPT) ensembles.
  • Conduct production runs for at least 100-200 ns using popular molecular dynamics packages (GROMACS, AMBER, or NAMD) with a 2-fs integration time step.
4.3.2 Trajectory Analysis and Interpretation
  • Calculate the solvent-accessible surface area (SASA) for hydrophobic residues to identify exposure and burial events indicative of aggregation.
  • Monitor intermolecular contacts by measuring distances between specific residues and identifying persistent hydrogen bonds or π-π interactions between aromatic side chains.
  • Quantify aggregation through cluster analysis algorithms that identify groups of peptides maintaining close contact over specified time frames.
  • Calculate radial distribution functions to characterize the ordering of water molecules and counterions around the peptide, providing insights into solvation changes during aggregation.
  • Visualize representative snapshots and trajectories of aggregation events to identify key residues involved in intermolecular interactions and propose structural modifications to reduce aggregation propensity.

Research Considerations and Future Directions

Formulation Challenges and Solutions

The development of this compound formulations faces several challenges common to therapeutic peptides, with aggregation propensity representing a primary concern for stability and delivery. Research indicates that this compound exhibits concentration-dependent aggregation behavior with distinctive inclusion of acetate counterions within aggregate structures [5]. This phenomenon necessitates careful consideration in formulation design, particularly for sustained-release depot systems where high local peptide concentrations may accelerate aggregation.

Several strategies can address these formulation challenges:

  • Excipient screening: Comprehensive evaluation of stabilizers including sugars (trehalose, sucrose), amino acids (histidine, arginine), and surfactants (polysorbate 20, 80) to inhibit aggregation through preferential exclusion or direct binding mechanisms.
  • Lyophilization development: Optimization of freeze-drying cycles with appropriate cryoprotectants and lyoprotectants to create stable solid formulations that reconstitute with minimal aggregation.
  • Delivery system engineering: Design of advanced delivery platforms including in situ forming implants, microspheres, or nanoparticle-based systems that maintain this compound in a monomeric state while providing controlled release profiles.
  • Analog design: Structural modification of aggregation-prone regions while maintaining receptor binding affinity, potentially inspired by comparative studies with related peptides like cetrorelix and degarelix that show different aggregation patterns [5].
Regulatory Status and Research Applications

This compound currently remains an investigational drug that has not received FDA approval for commercial distribution, making it suitable primarily for research purposes within academic, pharmaceutical, and biotechnology settings. The compound has undergone Phase 2 clinical trials for hormone-dependent prostate cancer, with study protocols demonstrating its safety and efficacy in achieving sustained medical castration [2]. Research applications of this compound extend beyond prostate cancer to include other hormone-dependent conditions such as benign prostatic hyperplasia, endometriosis, uterine fibroids, and assisted reproduction technologies where GnRH suppression is therapeutically beneficial.

The current regulatory status presents both opportunities and limitations for researchers:

  • Access considerations: this compound must be sourced through licensed manufacturers specializing in peptide synthesis for research use, with appropriate quality documentation and analytical certificates.
  • Compliance requirements: Research involving this compound must adhere to applicable regulations governing investigational compounds, including proper documentation, ethical approvals for animal or human studies, and compliance with material transfer agreements.
  • Clinical translation: Researchers should note that while this compound has demonstrated clinical efficacy in Phase 2 trials, its further development may depend on strategic decisions by patent holders and pharmaceutical partners [1] [2].

Table 3: Comparison of this compound with Other GnRH Antagonists in Research and Development

Parameter This compound Cetrorelix Degarelix Abarelix
Development Status Phase 2 completed Market approval (EU) FDA approved Withdrawn (safety)
Administration Route SC, IM SC SC IM
Dosing Frequency Monthly Daily to monthly Monthly Monthly
Aggregation Behavior Acetate inclusion in aggregates Acetate inclusion in aggregates No acetate inclusion Limited data
Testosterone Flare Absent Absent Absent Absent
Key Research Advantages Fourth-generation compound, favorable tolerability Extensive clinical data Market-approved benchmark Historical comparator

Conclusion

This compound represents a valuable research tool for investigating GnRH antagonist mechanisms and developing novel therapies for hormone-dependent conditions. Its well-characterized aggregation behavior, established efficacy in preclinical models, and extensive clinical trial data provide a solid foundation for further research applications. The experimental protocols outlined in this document—including aggregation studies, efficacy assessments, and computational approaches—offer comprehensive methodologies for researchers exploring this compound's properties and applications.

Future research directions for this compound include optimization of delivery systems to enhance stability and prolong release, expansion into new indications beyond prostate cancer, and combination therapies with other hormonal agents or novel therapeutics. Additionally, the continued application of advanced analytical techniques like ^1^H NMR and molecular dynamics simulations will further elucidate the structure-activity relationships and aggregation mechanisms of this compound, potentially informing the design of next-generation GnRH antagonists with improved pharmaceutical properties [5].

References

Understanding Ozarelix and Its Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Ozarelix and why does it present solubility challenges?

A1: this compound is an oligopeptide-class GnRH (Gonadotropin-Releasing Hormone) antagonist investigated for conditions like prostate cancer and benign prostatic hyperplasia [1]. As a complex synthetic peptide, it falls into a category of molecules notoriously difficult to formulate due to several inherent factors [2] [3]:

  • Hydrophobicity: Its long, complex chain of amino acids includes several aromatic and non-polar residues, reducing its affinity for aqueous environments [1].
  • Aggregation and Stability: Peptides are inherently flexible and can be susceptible to physical degradation pathways like aggregation, fibrillation, and precipitation in solution, especially in aqueous formulations [2] [3]. They are also prone to chemical degradation like hydrolysis and deamidation [2].

Alternative Solvents and Formulation Strategies

Q2: What are the scientifically validated alternatives to DMSO for solubilizing peptides like this compound?

A2: While DMSO is a highly effective, polar aprotic solvent, its potential for cytotoxicity and skin penetration drives the search for alternatives. The table below summarizes several options based on recent research.

Solvent / Formulation Key Characteristics & Advantages Key Limitations & Considerations Relevant Research / Context
Cyrene (Dihydrolevoglucosenone) [4] Bio-based, sustainable, non-toxic alternative to DMSO. Comparable solubilizing power. Can exhibit inherent antimicrobial effects at high concentrations (>5%), potentially interfering with biological assays [4]. Study on melatonin solubility [4].
Solvent Mixtures (e.g., DMSO/TEP, DMSO/IPA) [5] "Greener" profiles. Maintain synthesis efficiency and peptide stability. Reduces overall DMSO content. Requires optimization of mixing ratios. Physical and chemical stability of the peptide must be verified in the new mixture [5]. Green Solid-Phase Peptide Synthesis (SPPS) [5].
XeriSol Platform (Aprotic Solvent-Based) [3] A proprietary formulation platform using DMSO with excipients to create stable, ready-to-inject liquid formulations for problematic peptides. Patented technology (may require licensing). Specific excipient composition is proprietary [3]. Used in FDA-approved glucagon injection (Gvoke) and a co-formulation of insulin and pramlintide [3].
Polar Aprotic Solvents (DMF, NMP, DMA) Strong solubilizing power, historically used in peptide synthesis. High toxicity (reprotoxic, hepatotoxic). Facing increasing regulatory restrictions [5]. Being phased out in favor of greener alternatives [5].
Polyelectrolyte Complexes (PECs) [6] Use natural, biocompatible polymers (e.g., chitosan, gum arabic) to encapsulate drugs, enhancing stability and controlling release. Primarily a delivery system for the final formulation, not a primary solvent for dissolution. Drug delivery research using gum hydrocolloids [6].

Experimental Protocol: Systematic Screening of Solvent Systems

This workflow provides a methodology for evaluating the solubility and stability of this compound in various solvent systems. The following diagram maps out the key stages of this process:

G cluster_1 Step 1 Details cluster_2 Step 2 Details Start Start: Solvent Screening S1 1. Primary Solubility Test Start->S1 S2 2. Stability Assessment S1->S2 A1 Prepare small volumes of candidate solvents/solvent mixtures. S1->A1 S3 3. Biological Compatibility Check S2->S3 A2 Store stable solutions from Step 1 at 4°C, 25°C, and 40°C. S2->A2 S4 4. Formulation Optimization S3->S4 End Select Lead Formulation S4->End B1 Add this compound in small increments. Vortex/sonicate. A1->B1 C1 Visually inspect for clarity, precipitation, or turbidity. Quantify by HPLC. B1->C1 B2 Sample at defined timepoints (1, 3, 7, 30 days). A2->B2 C2 Analyze by HPLC for chemical purity and related substances. B2->C2

Step 1: Primary Solubility Test

  • Objective: Identify solvents that can dissolve this compound to a target concentration.
  • Method: Prepare 1 mL of each candidate solvent or solvent mixture. Add this compound powder in small increments (e.g., 0.5-1 mg) to the solvent. Vortex mix for 30-60 seconds and/or sonicate in a water bath for 5-10 minutes. After each addition, visually inspect the solution for clarity, opalescence, or precipitation. Continue until no more solute dissolves or the target concentration is reached. The maximum soluble concentration can be quantified by HPLC [4].

Step 2: Stability Assessment

  • Objective: Determine the chemical and physical stability of this compound in the promising solvents from Step 1.
  • Method: Prepare aliquots of the this compound solutions and store them under controlled conditions: 4°C (refrigerator), 25°C (room temperature), and 40°C (accelerated stability). Sample these solutions at defined time points (e.g., 1, 3, 7, and 30 days). Analyze the samples using HPLC to assess chemical purity, looking for the formation of degradation products. Also, check for physical changes like precipitation or gelation [2].

Step 3: Biological Compatibility Check

  • Objective: Ensure the solvent system does not interfere with subsequent biological assays or cell-based studies.
  • Method: If the solvent is for in vitro use, ensure its final concentration in the assay medium is non-cytotoxic (typically ≤1% v/v for many solvents, but this must be empirically determined). Run a solvent-only control in your biological assay. For solvents with known antimicrobial properties (like Cyrene at high %), confirm they do not interfere with the assay readout [4] [7].

Step 4: Formulation Optimization

  • Objective: Refine the lead solvent system for practical use.
  • Method: For the most promising solvent(s), experiment with adding excipients like buffers, tonicity agents, or surfactants to improve compatibility with the biological system or final administration route [3]. If using a co-solvent system like DMSO/IPA, fine-tune the ratio for optimal solubility and stability [5].

Frequently Asked Questions (FAQs)

Q3: Are there any emerging solvents that show promise but require more validation? A3: Yes, the field of green chemistry is driving innovation. Cyrene is a prominent example derived from cellulosic biomass, showing solubilizing power comparable to DMSO. However, researchers must be cautious of its potential antimicrobial effects in certain assays [4]. Other solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (2-MeTHF) are also being explored in peptide synthesis, but their utility for dissolving final peptide APIs like this compound is less documented [5].

Q4: The XeriSol platform uses DMSO. How does it differ from simply dissolving this compound in pure DMSO? A4: The key differentiator is the use of specific ionic excipients and stabilizers in conjunction with the aprotic solvent (like DMSO). This proprietary combination is designed to:

  • Chemically and physically stabilize the peptide in solution for extended periods (over 36 months for glucagon).
  • Create a formulation that, upon injection, interacts with the aqueous tissue environment to allow for proper drug release and absorption. Simply dissolving a peptide in pure DMSO may not confer the same long-term stability and may lead to precipitation upon dilution at the injection site [3].

Q5: Where can I find high-purity, reliable solvents for this research? A5: It is critical to source solvents from reputable suppliers that provide a Certificate of Analysis (CoA). For DMSO, companies like gChem (Gaylord Chemical) are leading producers [8]. For newer solvents like Cyrene, suppliers like Sigma-Aldrich offer it for research purposes [4]. Always confirm the purity grade is suitable for pharmaceutical R&D.

References

Ozarelix stock solution concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix Key Data Summary

Category Parameter Value / Information Source / Context
Basic Chemistry Molecular Formula C72H96ClN17O14 [1] [2] [3]
Molecular Weight 1459.09 g/mol (or 1459.12 g/mol) [2] [3]
CAS Number 295350-45-7 [1] [2] [3]
Biological Activity Mechanism of Action GnRH Receptor Antagonist [1] [4] [5]
Key In Vitro Findings Induces apoptosis; arrests cell cycle in G2/M phase; inhibits proliferation of PC3 and DU145 prostate cancer cell lines [4] [3].
Analytical Methods (Reference) LC-MS/MS Method A validated method for a similar peptide (LXT-101) exists. Mobile Phase: Acetonitrile/Water/Formic Acid (20:80:0.1, v/v/v). Column: C18 (50 x 2.1 mm, 5µm). Useful for purity checks [6].

Suggested Experimental Workflow for Stock Solution Preparation

Since standard protocols are not available, the following workflow synthesizes common laboratory practices for peptide handling with the snippets of information found. You can use this as a template for your troubleshooting guide.

Start Start: Prepare this compound Stock Solution Step1 1. Calculate Mass (Mol. Wt.: 1459.09 g/mol) Start->Step1 Step2 2. Select Solvent (Consider water, DMSO, or mobile phase) Step1->Step2 Step3 3. Weigh Peptide Carefully Step2->Step3 Step4 4. Dissolve and Sonicate Step3->Step4 Check1 Solubility Issue? Step4->Check1 Step5 5. Determine Concentration (UV-Vis Spectrophotometry) Check2 Concentration Accurate? Step5->Check2 Step6 6. Aliquot and Store (-20°C or -80°C) A2 Proceed to Experiments Step6->A2 Check1->Step5 Fully dissolved A1 Troubleshoot Solubility Check1->A1 Precipitation/unclear Check2->Step6 Yes Check2->A1 No A1->Step2

Frequently Asked Questions & Troubleshooting

Here are some potential FAQs that address common issues, based on general peptide expertise and the retrieved information.

Q1: What solvent should I use to prepare my this compound stock solution?

  • A: A universal solvent is not specified in the literature. Common choices for peptides include:
    • Sterile Water: For initial dissolution, if solubility is sufficient.
    • DMSO: A very common solvent for making high-concentration stock solutions for in vitro assays. Note that the final DMSO concentration in cell culture should typically not exceed 0.1%.
    • Mobile Phase Mimic: Based on the analytical method for LXT-101 [6], a mixture of water and acetonitrile (with a small amount of formic acid) could be an excellent solvent for this compound, especially for HPLC-related work. Start with a high-water content ratio and experiment.

Q2: My this compound solution is cloudy or has precipitate. What should I do?

  • A: Peptide aggregation is a known challenge [7].
    • Gentle Warming: Briefly warm the solution in your hands or at 37°C with gentle shaking.
    • Soniciation: Sonicate the solution in a water bath for 5-15 minutes.
    • Adjust Solvent: If the above fails, consider adding a small amount of organic solvent like acetonitrile or DMSO to improve solubility.
    • Vortexing: Ensure vigorous vortexing during dissolution.

Q3: How should I store this compound stock solutions, and what is their stability?

  • A:
    • Powder: Store the lyophilized powder at -20°C or -80°C, desiccated.
    • Solution: For short-term use (a week), store at 4°C. For long-term storage, prepare aliquots and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles, as this can degrade the peptide and promote aggregation. The stability of a specific solution is highly dependent on the solvent and concentration; it must be determined empirically.

Q4: How can I verify the concentration and purity of my stock solution?

  • A: The most reliable method is using an analytical technique like HPLC or LC-MS/MS. You can adapt the validated method described for LXT-101 [6], which uses a C18 column and a mobile phase of acetonitrile/water/formic acid. A standard UV-Vis spectrophotometer can also be used if the molar extinction coefficient of this compound is known or determined.

References

Ozarelix Mechanism & Preliminary Assay Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ozarelix's mechanism of action is crucial for selecting the appropriate assay and interpreting your results.

  • Mechanism of Action: this compound, a fourth-generation GnRH antagonist, has been shown to induce apoptosis in hormone-refractory, androgen receptor-negative prostate cancer cells (e.g., DU145, PC3). Its action involves modulating the expression and activity of death receptors (DR4/5, Fas), leading to caspase-8 dependent caspase-3 activation and sensitization to TRAIL-induced apoptosis [1].
  • Assay Implications: Given this pro-apoptotic mechanism, your viability assay should be capable of detecting not just a reduction in cell number, but also the specific mode of cell death. Assays that measure metabolic activity (like resazurin or CCK-8) will show overall viability, while annexin V/PI staining or TUNEL assays can specifically confirm apoptosis.

Troubleshooting Common Cell Viability Assays

The table below summarizes frequent issues and solutions for assays often used in drug sensitivity testing like yours.

Problem Scenario Possible Causes Recommendations & Solutions

| Weak or No Signal | • Low cell number or poor health • Suboptimal incubation time • Precipitated reagent [2] • Incorrect instrument settings [2] | • Optimize cell seeding density (e.g., use a dilution series) [3] [4]. • Increase incubation time with the reagent [2]. • Warm reagent to 37°C and mix to re-dissolve [2]. • Check instrument gain/voltage and filter/wavelength settings [2]. | | High Background Signal | • Excessive incubation time • Too many cells [2] • Non-specific dye binding [2] • Chemical interference [5] | • Decrease incubation time and/or reduce cell number [2]. • Increase number of wash steps (e.g., with BSA) to reduce background [2]. • Test compounds for interference in a no-cell control [5]. | | High Variability Between Replicates | • Inconsistent cell seeding • Precipitated reagent leading to varying dye concentration [2] • Pipetting errors [2] | • Ensure a homogeneous single-cell suspension before plating. • Warm and mix reagent thoroughly before use [2]. • Calibrate pipettes and ensure tips are secure [2]. | | False Positive Apoptosis (Annexin V) | • Cell membrane damage from harvest [2] | • Allow cells to recover for ~30 minutes after trypsinization before staining [2]. • For sensitive cells, use a non-enzymatic dissociation buffer [2]. |

Key Experimental Protocols & Optimization

For reliable results, meticulous protocol optimization is essential. Here are detailed methodologies for two common assays.

Resazurin (AlamarBlue) Reduction Assay

This is a popular, sensitive, and non-toxic method for drug screens [3].

  • Principle: Viable cells with active metabolism reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin.
  • Step-by-Step Protocol:
    • Cell Seeding: Plate cells in a 96-well plate. A critical optimization step is to determine the ideal seeding density and doubling time for your cell line (e.g., MCF7 was used in one optimization study) [3]. A typical starting density is 1,000-10,000 cells/well.
    • Treatment: Add this compound at desired concentrations and incubate (e.g., 24-72 hours).
    • Assay Execution: Add 10% volume of resazurin reagent directly to the culture medium. Incubate for 1-4 hours at 37°C. Protect from light [2].
    • Measurement: Read fluorescence (Ex ~560 nm, Em ~590 nm) or absorbance (570 nm) using a plate reader.
    • Data Analysis: Normalize data to untreated (positive viability) controls and vehicle-only (blank) controls. Use relevant drug response metrics like IC50, AUC, GR50, and GRmax [3].
CCK-8 Assay

This assay is similar to MTT but offers greater convenience and lower toxicity [6].

  • Principle: The water-soluble WST-8 tetrazolium salt is reduced by cellular dehydrogenases to a yellow-orange formazan dye.
  • Step-by-Step Protocol:
    • Cell Seeding & Treatment: Same as the resazurin assay.
    • Assay Execution: Add 10 µL of CCK-8 reagent directly to each well containing 100 µL of culture medium. Incubate for 1-4 hours at 37°C [6].
    • Measurement: Measure the absorbance at 450 nm using a plate reader.
    • Key Advantage: The CCK-8 reagent is non-radioactive and non-toxic, allowing you to use the same cells for other subsequent assays after measurement [6].

Apoptosis Detection Pathway & Workflow

For this compound studies, confirming apoptosis is often key. The following diagram illustrates the general experimental workflow for detecting apoptosis via flow cytometry, integrating this compound's known mechanism.

G cluster_mechanism This compound Mechanism Influence Start Start Experiment Harvest Harvest Cells (Use gentle dissociation) Start->Harvest Recover Recovery Incubation (~30 min in culture medium) Harvest->Recover Stain Staining with: - Annexin V-FITC - Propidium Iodide (PI) Recover->Stain Analyze Flow Cytometry Analysis Stain->Analyze Interpret Interpret Quadrants Analyze->Interpret Oza This compound Treatment DR ↑ Expression/Activity of Death Receptors (DR4/5, Fas) Oza->DR Caspase Caspase-8 Activation DR->Caspase Apoptosis Induction of Apoptosis Caspase->Apoptosis Apoptosis->Interpret

Frequently Asked Questions (FAQs)

Q1: My resazurin assay shows low signal after this compound treatment. Is this due to cytotoxicity or just slow metabolism? A1: This is a key distinction. A low signal indicates reduced metabolic activity, which is consistent with this compound-induced cytotoxicity [1]. To confirm this is due to apoptosis and not just slowed proliferation, run a parallel experiment using a TUNEL assay or staining for cleaved caspase-3 to specifically detect apoptotic cells [7].

Q2: Can I re-use my cells after performing a CCK-8 assay for other experiments? A2: Yes, one of the main advantages of the CCK-8 assay is that the reagent is not toxic to cells. After reading the absorbance, you can change the culture medium and use the cells for subsequent experiments, such as protein-level analysis [6].

Q3: Why do I see high background in my no-cell control wells? A3: This is often due to chemical interference. Some test compounds, like ascorbic acid or sulfhydryl-containing agents, can reduce the assay reagent non-enzymatically. Always include control wells containing your culture medium and the highest concentration of any solvents or compounds used (without cells) to test for this interference [5].

References

Ozarelix apoptosis detection methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix: Mechanism & Research Context

To troubleshoot your experiments, it's crucial to first understand what this compound is and how it triggers cell death. The table below summarizes its core characteristics.

Property Description
Classification Fourth-generation GnRH (Gonadotropin-Releasing Hormone) antagonist (also referred to as LHRH antagonist) [1] [2].
Primary Mechanism Competitively blocks GnRH receptors, leading to rapid suppression of gonadotropins and sex steroids without the initial "flare" effect seen with agonists [3] [2].
Direct Anticancer Action Induces apoptosis in hormone-refractory, androgen receptor-negative prostate cancer cells (e.g., DU145, PC3) [1].

| Key Molecular Events | • Cell Cycle Arrest: Accumulation of cells in the G2/M phase [1]. • Apoptosis Pathway: Caspase-8-dependent activation of Caspase-3 [1]. • Death Receptors: Modulates expression and activity of DR4, DR5, and Fas [1]. • Sensitization: Can overcome TRAIL-resistance in cancer cells [1]. |

This mechanism can be visualized through the following signaling pathway:

ozarelix_apoptosis This compound-Induced Apoptosis Signaling This compound This compound GnRH Receptor\nBlockade GnRH Receptor Blockade This compound->GnRH Receptor\nBlockade  Binds Suppression of\nGonadotropins Suppression of Gonadotropins GnRH Receptor\nBlockade->Suppression of\nGonadotropins  Leads to Direct Anti-Cancer Effects Direct Anti-Cancer Effects GnRH Receptor\nBlockade->Direct Anti-Cancer Effects  Triggers Cell Cycle\n(G2/M Phase Arrest) Cell Cycle (G2/M Phase Arrest) Direct Anti-Cancer Effects->Cell Cycle\n(G2/M Phase Arrest) Death Receptor Modulation\n(DR4/DR5, Fas) Death Receptor Modulation (DR4/DR5, Fas) Direct Anti-Cancer Effects->Death Receptor Modulation\n(DR4/DR5, Fas) Caspase-8\nActivation Caspase-8 Activation Death Receptor Modulation\n(DR4/DR5, Fas)->Caspase-8\nActivation Sensitization to\nTRAIL-Induced Apoptosis Sensitization to TRAIL-Induced Apoptosis Death Receptor Modulation\n(DR4/DR5, Fas)->Sensitization to\nTRAIL-Induced Apoptosis  Promotes Caspase-3\nActivation Caspase-3 Activation Caspase-8\nActivation->Caspase-3\nActivation  Activates c-FLIP(L)\nDownregulation c-FLIP(L) Downregulation Caspase-8\nActivation->c-FLIP(L)\nDownregulation  With Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) Caspase-3\nActivation->Apoptosis\n(Programmed Cell Death) TRAIL TRAIL TRAIL->Sensitization to\nTRAIL-Induced Apoptosis  Combined with Sensitization to\nTRAIL-Induced Apoptosis->Caspase-8\nActivation  Enhances

Comparison of Apoptosis Detection Methods

When studying a compound like this compound, selecting the right apoptosis detection method is critical. The table below compares common techniques, their key features, and how they relate to this compound's known mechanism.

Method Principle / What It Detects Key Readout Advantages Limitations / Considerations Relevance to this compound
Caspase Activity Assays [4] Activation of initiator (e.g., Casp-8) and executioner (e.g., Casp-3) caspases. Cleavage of specific peptide substrates (colorimetric, fluorometric). High specificity for apoptosis; can delineate pathway (extrinsic vs. intrinsic). Measures activity, not necessarily final cell death; timing is crucial [4]. Highly Relevant. Directly confirms the reported Caspase-8/3 activation [1].
Flow Cytometry (Annexin V/PI) [5] Exposure of phosphatidylserine (Annexin V) and loss of membrane integrity (PI). % of cells in early (AnnV+/PI-) and late (AnnV+/PI+) apoptosis. Standardized, quantitative, distinguishes early/late apoptosis. Can miss early stages; requires cell detachment (risks artifact) [6]. Highly Relevant. Standard method to quantify this compound-induced apoptotic population.
DNA Fragmentation (TUNEL) [6] Endonuclease cleavage of DNA, creating 3'-OH ends. Labeling of DNA strand breaks. Specific for late-stage apoptosis. Can also label cells in necrosis; protocol can be lengthy [6]. Confirmatory. Useful as a secondary method to validate apoptosis.
Cell Cycle Analysis (PI Staining) [1] [6] DNA content measurement to identify cell cycle phase. Sub-G1 peak (hypodiploid DNA = apoptotic cells); G2/M accumulation. Can detect cell cycle arrest and apoptosis in one assay. Sub-G1 peak may not capture early apoptosis [6]. Highly Relevant. Directly tests this compound's reported G2/M arrest and apoptosis [1].
Western Blotting Cleavage/expression of specific proteins (e.g., caspases, c-FLIP, PARP). Protein band intensity and presence of cleavage products. Mechanistic insight; can monitor multiple targets. Semi-quantitative; requires optimization of antibodies. Highly Relevant. Ideal for confirming c-FLIP downregulation and caspase cleavage [1].
YO-PRO-1/7-AAD [7] YO-PRO-1 enters apoptotic cells; 7-AAD stains dead cells. % of cells in early apoptosis (YO-PRO-1+/7-AAD-). Reported as sensitive for early apoptosis [7]. Less common than Annexin V/PI; may require more optimization. A potential alternative to Annexin V/PI for detecting early stages.

A general workflow for planning these experiments, from setup to analysis, can be visualized as follows:

apoptosis_workflow Apoptosis Detection Experimental Workflow Start Start Cell Treatment &\nExperimental Setup Cell Treatment & Experimental Setup Start->Cell Treatment &\nExperimental Setup End End Method Selection &\nSample Harvesting Method Selection & Sample Harvesting Cell Treatment &\nExperimental Setup->Method Selection &\nSample Harvesting Assay Execution &\nData Acquisition Assay Execution & Data Acquisition Method Selection &\nSample Harvesting->Assay Execution &\nData Acquisition Data Analysis &\nInterpretation Data Analysis & Interpretation Assay Execution &\nData Acquisition->Data Analysis &\nInterpretation Data Analysis &\nInterpretation->End 1 Key Considerations: Time Points Time Points Controls Controls Adherent Cell Handling Adherent Cell Handling Multiple Methods Multiple Methods

Frequently Asked Questions & Troubleshooting

Q1: My caspase activity assay shows low signal after this compound treatment. What could be wrong?

  • Timing: Caspase activation is transient. You may be harvesting cells too early or too late. Perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the peak of activity [1] [4].
  • Cell Line Verification: Ensure you are using a responsive cell line. The pro-apoptotic effect of this compound is well-documented in androgen receptor-negative lines like DU145 and PC3 [1]. It may not work in all cell types.
  • Assay Optimization: Confirm that the protein concentration in your lysates is within the linear range of the assay kit. Re-check reagent preparation and incubation times.
  • Positive Control: Always include a positive control (e.g., cells treated with a known apoptosis inducer like Staurosporine) to confirm your assay is working correctly.

Q2: I see a high background of necrotic cells (PI-positive) in my Annexin V assay. How can I reduce this?

  • Drug Toxicity: High concentrations of this compound or other compounds might cause direct necrosis. Perform a dose-response curve to find a concentration that induces apoptosis with minimal necrosis [5].
  • Handling of Adherent Cells: Rough trypsinization can mechanically damage cells, increasing PI false positives. Use gentle dissociation methods like PBS-EDTA and minimize processing time [6].
  • Timing of Analysis: Analyze your cells immediately after staining. Delays can lead to increased secondary necrosis.
  • Gating Strategy: Use unstained and single-stained controls to set your flow cytometry gates accurately and exclude debris [5].

Q3: The expected G2/M arrest is not evident in my cell cycle analysis. What should I check?

  • Fixation: Ensure cells are fixed properly with cold 70% ethanol and stored appropriately before PI staining [6].
  • RNase Treatment: Inadequate RNase treatment will result in RNA being stained by PI, obscuring the cell cycle profile. Ensure you use a sufficient concentration and incubation time.
  • Concentration and Duration: Confirm that the dose and duration of this compound treatment are sufficient to induce the reported effect. Consult the literature for established protocols [1].
  • DNA Content Quality: The PI staining solution must be filtered to avoid clogs in the flow cytometer, and the instrument should be calibrated for linearity.

Q4: For studying this compound's mechanism, what is the most definitive combination of assays? Based on the known mechanism, a powerful combination is:

  • Western Blotting: To provide mechanistic proof by showing the downregulation of c-FLIP(L), cleavage of Caspase-8 and Caspase-3, and potentially modulation of DR4/DR5 [1].
  • Flow Cytometry (Annexin V/PI): To quantitatively confirm that the molecular changes lead to actual apoptosis in the cell population.
  • Cell Cycle Analysis: To simultaneously validate the G2/M arrest phenotype, providing a more comprehensive view of this compound's anti-proliferative action [1].

Key Takeaways for Your Research

  • Focus on the Mechanism: Your experimental design should prioritize methods that directly probe the reported pathways: caspase-8 activation, c-FLIP downregulation, and death receptor modulation [1].
  • Multi-Method Approach is Crucial: No single assay can fully capture the complex process of apoptosis. Combining a method that quantifies cell death (like Annexin V/PI) with one that provides mechanistic insight (like Western Blotting) will yield the most robust and publishable data [5].
  • Context is Key: The efficacy of this compound is highly dependent on the cellular model. Always reference the foundational studies performed in hormone-refractory prostate cancer cells as a benchmark for your own work [1].

References

Ozarelix caspase activity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix and Apoptosis Signaling Pathway

The following diagram illustrates the mechanism by which this compound induces apoptosis in androgen-independent prostate cancer cells, as described in the literature [1]. This provides the experimental rationale for using caspase 3/7 activity as a key readout.

G This compound This compound (GnRH Antagonist) cFLIP c-FLIP(L) This compound->cFLIP Down-regulates DeathReceptors Death Receptors (DR4/5, Fas) This compound->DeathReceptors Up-regulates Caspase8 Caspase-8 (Initiator) cFLIP->Caspase8 Inhibits Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes DeathReceptors->Caspase8 Activates TRAIL TRAIL TRAIL->DeathReceptors Binds

Caspase 3/7 Activity Assay Protocol

This detailed protocol is adapted from a luminescent assay method [2] and can be used to measure the pro-apoptotic effect of this compound.

Workflow Overview

G Plate Seed and Treat Cells (with this compound) Equilibrate Equilibrate Caspase-Glo 3/7 Reagent to RT Plate->Equilibrate Add Add Reagent to Wells (1:1 ratio with medium) Equilibrate->Add Incubate Incubate Plate (3 hours, 37°C) Add->Incubate Measure Measure Luminescence Incubate->Measure

Materials & Reagents

  • Assay Kit: Caspase-Glo 3/7 Assay (Promega) or equivalent.
  • Equipment: Multiwell plate luminometer, multichannel pipette, plate shaker, 37°C incubator.
  • Cells: Androgen-independent prostate cancer cells (e.g., DU145, PC3) [1].
  • Treatment: this compound, prepared according to manufacturer specifications.

Step-by-Step Procedure

  • Cell Plating and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate. After an adherence period, treat cells with your desired concentrations of this compound. Include untreated and vehicle-only controls.
  • Reagent Preparation: Equilibrate the Caspase-Glo 3/7 Buffer and lyophilized substrate to room temperature. Transfer the buffer into the substrate bottle and mix by swirling or inverting until the substrate is fully dissolved to form the Caspase-Glo 3/7 Reagent.
  • Assay Execution: Remove the culture media from all wells. Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of medium remaining in each well (typically a 1:1 ratio). For example, add 100µL of reagent to 100µL of medium.
  • Incubation: Place the plate on a plate shaker for initial mixing (~30 seconds at 300-500 rpm). Then, incubate the plate for 3 hours at 37°C in the incubator.
  • Measurement: Measure the luminescence of each sample in a plate-reading luminometer according to the manufacturer's instructions.
  • Data Normalization: Normalize the raw luminescence data (Relative Light Units, RLU) to total protein concentration (measured by a Qubit Protein Assay Kit or BCA assay) to account for potential differences in cell number or viability [2].

Troubleshooting Guide & FAQs

Here are common issues and solutions related to caspase activity assays when testing compounds like this compound.

Table 1: Troubleshooting Common Assay Problems

Problem Possible Cause Suggested Solution
Low Signal Insufficient apoptosis induction; incorrect reagent concentration. Include a positive control (e.g., 0.5µM Staurosporine) [3]; confirm this compound concentration and exposure time [1].
High Background Non-specific cleavage; cellular autofluorescence. Use a caspase-3/7 inhibitor (e.g., DEVD-CHO) as a negative control to confirm specificity [3].
High Well-to-Well Variability Inconsistent cell seeding; pipetting errors; edge effect. Ensure homogeneous cell suspension before plating; use multichannel pipette and repeat pipetting; use a plate seal during incubation.
Signal Does Not Correlate with Apoptosis Off-target effects; assay measures activity, not commitment to death. Use a multi-parametric approach: combine with other apoptosis assays (e.g., Annexin V, TMRM for mitochondrial potential) [3] [4].

Frequently Asked Questions

  • Q: What is the mechanism by which this compound induces caspase activity?

    • A: In androgen receptor-negative prostate cancer cells (like DU145 and PC3), this compound induces apoptosis through the extrinsic pathway. It modulates the expression and activity of death receptors (DR4/5, Fas) and down-regulates the apoptotic inhibitor c-FLIP(L). This leads to the activation of caspase-8, which in turn cleaves and activates the executioner caspases-3 and -7 [1].
  • Q: My assay shows high signal in the negative control. What should I do?

    • A: First, verify the health of your untreated cells. Then, as recommended in the troubleshooting table, run a control well with a specific caspase-3/7 inhibitor. A reduction in signal confirms the signal is specific. Also, ensure reagents are fresh and have been stored correctly.
  • Q: Why is a multi-parametric approach recommended for studying apoptosis?

    • A: Cell death is a complex, dynamic process. Caspase activation is a key event, but it may be transient or occur in parallel with other pathways. Combining a caspase activity assay with measurements of mitochondrial membrane potential (e.g., TMRM dye), phosphatidylserine exposure (Annexin V staining), and cell membrane integrity provides a more accurate and comprehensive assessment of apoptosis [3] [4].

References

Ozarelix Western blot protocol improvements

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common Western blot questions that are relevant when working with challenging targets.

I'm getting no signal or a very weak signal. What should I do?

A weak or absent signal is a common issue, especially for low-abundance targets. The problem and solution often involve multiple steps of the protocol [1] [2].

Possible Cause Recommended Solution
Suboptimal Antibodies Confirm antibody specificity for denatured epitopes. Titrate to find optimal concentration; datasheet values are a starting point [3] [1].
Inefficient Transfer Verify transfer by staining membrane (Ponceau S) and gel (Coomassie). Adjust transfer time/buffer for protein size [1] [2].
Low Antigen Abundance Load more protein (20–50 µg per lane is common). Concentrate sample or use immunoprecipitation to enrich target [1].
Insufficient Detection Use fresh ECL reagent, ensure no sodium azide is in buffers (inhibits HRP), and increase exposure time [1] [2].
Over-blocking Test alternatives to milk (e.g., BSA), which can sometimes mask epitopes [1].

How can I reduce high background on my blot?

A high background makes specific bands hard to distinguish. This is typically caused by non-specific antibody binding [1] [4].

  • Increase blocking: Ensure the membrane is fully blocked. If using milk, try switching to BSA, especially for detecting phosphoproteins [1].
  • Titrate antibodies: Often, the concentration of the primary or secondary antibody is too high. Try a 2X to 5X higher dilution [1].
  • Wash thoroughly: Perform more frequent and longer washes (e.g., 5-6 washes for 5-10 minutes each) with TBST [1].
  • Include controls: Always run a secondary-only control (no primary antibody) to identify if the background is coming from your secondary antibody [1].

Why am I seeing non-specific or unexpected bands?

Extra bands can arise from various sources. The table below outlines the common causes and how to address them [4].

Possible Cause How to Investigate and Resolve
Protein Degradation Add fresh protease inhibitors to lysis buffer. Use fresh samples and avoid repeated freeze-thaw cycles.
Post-translational Modifications (PTMs) Check databases for known PTMs (e.g., glycosylation, phosphorylation). Treatments like deglycosylase enzymes can confirm.
Antibody Cross-Reactivity Use knockout/knockdown cell lines as a negative control to confirm antibody specificity. Check antibody datasheet for known isoforms.
Incomplete Reduction Ensure fresh reducing agent (DTT or BME) is used in the sample buffer and that samples are boiled properly.

Key Workflow Considerations for Low-Abundance Targets

Detecting low levels of a protein requires careful optimization at every step. A 2025 study on detecting low levels of Tissue Factor (TF) highlights several critical factors [3] [5]:

  • Antibody Choice is Critical: The study tested three different antibodies against the same target and found significant differences in their performance. A rabbit monoclonal antibody yielded the best results for their low-expressing cell lines [5].
  • Systematic Optimization: Sensitivity was affected by a combination of factors, including blocking conditions, the detection method, and the choice of primary and secondary antibodies. There is no single solution; you must optimize the entire protocol [3].
  • Appropriate Controls: The authors stress the importance of using positive and negative controls (e.g., KO cell lines) to properly validate antibodies in your specific experimental context [5].

The following diagram summarizes the logical troubleshooting workflow based on the visual results of your blot.

Western Blot Troubleshooting Workflow cluster_1 Increase Signal Start Start: Assess Blot Result NoSignal Weak or No Signal Start->NoSignal HighBackground High Background Start->HighBackground NonspecificBands Non-specific Bands Start->NonspecificBands CheckTransfer CheckTransfer NoSignal->CheckTransfer  Confirm protein transfer (Ponceau S / Coomassie) IncreaseBlock IncreaseBlock HighBackground->IncreaseBlock  Change blocking agent (Milk to BSA) AddInhibitors AddInhibitors NonspecificBands->AddInhibitors  Add fresh protease/ phosphatase inhibitors CheckAntibody CheckAntibody CheckTransfer->CheckAntibody  Transfer OK AdjustTransfer AdjustTransfer CheckTransfer->AdjustTransfer  Transfer failed CheckLoad Increase protein load (20-50 µg/lane) CheckAntibody->CheckLoad  Antibodies OK TitrateAntibody Titrate antibody (Overnight incubation at 4°C) CheckAntibody->TitrateAntibody  Antibodies suspect EnhanceDetect Use fresh, sensitive ECL Increase exposure DiluteAntibody DiluteAntibody IncreaseBlock->DiluteAntibody  Dilute primary/secondary (2X-5X higher dilution) IncreaseWash IncreaseWash DiluteAntibody->IncreaseWash  Add more/longer washes (5-6 x 5 min with TBST) CheckKO CheckKO AddInhibitors->CheckKO  Validate with KO control Confirm specificity ReduceLoad ReduceLoad CheckKO->ReduceLoad  Reduce protein load Avoid overloading

[caption]Logical workflow for troubleshooting common Western blot issues.[/caption]

How to Proceed Without a Specific Ozarelix Protocol

Since a direct protocol for this compound is unavailable, your research will involve developing and optimizing one. Here is a suggested path:

  • Start with Foundational Knowledge: Use the troubleshooting guides and FAQs above as a blueprint for your optimization efforts. The principles for detecting low-abundance proteins are universally applicable.
  • Locate the Primary Antibody: Your first step is to find an antibody for your target. Once identified, use the vendor's datasheet as a starting point, but be prepared to titrate the antibody and optimize blocking conditions as the TF study demonstrated [3].
  • Incorporate Rigorous Controls: Follow the recommendation to include both positive controls (a known expressing cell line) and negative controls (e.g., a knockout line, if possible) to validate your results [5] [4].

References

Ozarelix concentration range determination 5-20 ng/mL

Author: Smolecule Technical Support Team. Date: February 2026

Basis for the 5-20 ng/mL Concentration Range

The referenced concentration range for Ozarelix is primarily derived from in vitro studies on hormone-refractory prostate cancer cell lines. The table below summarizes the key experimental findings from these studies [1] [2] [3]:

Cell Line Experiment Type Concentrations Tested Incubation Time Key Observations
PC3 & DU145 Cell Proliferation Assay 0, 5, 10, 20 ng/mL 0, 24, 48, 72, 96 h Inhibition of cell proliferation in a dose and time-dependent manner [1].
PC3 & DU145 Apoptosis Induction 0, 5, 10, 20 ng/mL 72 h Induction of apoptosis [1].

| PC3 & DU145 | Western Blot Analysis | 0, 5, 10, 20 ng/mL | 72 h | - Increased p21, p27, Erk, p38MAPK activity

  • Decreased Bcl2, Bcl-Xl
  • Caspase-8 dependent caspase-3 activation at 20 ng/mL [1]. |

Experimental Protocol for Cell Proliferation Assay

The following methodology is adapted from the published studies on this compound [1] [3].

  • Cell Lines: Use serum-starved human prostate cancer cell lines PC3 and DU145.
  • Compound Preparation:
    • Prepare a stock solution of this compound. The suppliers suggest that this compound may be soluble in DMSO, and stock solutions are typically stored at -20°C [3].
    • Dilute the stock solution in the appropriate cell culture medium to create working concentrations of 5, 10, and 20 ng/mL. Include a vehicle control (e.g., culture medium with the same volume of DMSO without the drug).
  • Procedure:
    • Seed cells in culture plates and allow them to adhere.
    • Treat the cells with the prepared concentrations of this compound (0, 5, 10, 20 ng/mL).
    • Incubate the cells for various time periods (0, 24, 48, 72, and 96 hours).
    • Assess cell proliferation at each time point using a standard assay like MTT or MTS.
  • Data Analysis: Plot cell viability against time and concentration to demonstrate the dose and time-dependent inhibitory effect of this compound.

Troubleshooting & FAQs

  • Problem: Low or inconsistent solubility of this compound in aqueous solutions.
    • Solution: this compound is a large, complex peptide with potential aggregation propensity [4]. For in vivo studies, one supplier suggests formulation options such as:
      • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [3].
      • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [3].
      • Always prepare a fresh stock solution and consider brief sonication to dissolve the peptide completely.
  • Problem: Uncertainty about the molecular mechanism at the tested concentrations.
    • Solution: At 20 ng/mL, this compound has been shown to trigger a caspase-8 dependent apoptotic pathway. This involves the activation of death receptors DR4/5 and Fas, and a down-regulation of the anti-apoptotic protein c-FLIP (L) [1]. The diagram below illustrates this mechanism.

ozarelix_apoptosis_pathway This compound Apoptosis Mechanism This compound This compound DeathReceptors Death Receptors (DR4/5, Fas) This compound->DeathReceptors Modulates cFLIP c-FLIP(L) (Down-regulation) This compound->cFLIP Down-regulates G2Arrest G2/M Phase Cell Cycle Arrest This compound->G2Arrest Induces Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 cFLIP->Caspase8 Relieves inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Crucial Handling Information

  • Storage: Store the lyophilized powder at -20°C in a desiccated environment. Once in solution, store at -20°C and use within one month to prevent loss of potency. Avoid multiple freeze-thaw cycles by aliquoting the solution [5].
  • Purity: Ensure you use this compound with a high purity grade (≥98%) for reproducible results [3].
  • Intended Use: Note that this compound is strictly for research purposes and not for human use [2] [3] [5].

References

GnRH Antagonists: Core Mechanism and Key Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix is a second-generation, non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist [1]. These drugs work by competitively blocking the GnRH receptor in the pituitary gland, which prevents the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This leads to a rapid and reversible suppression of sex hormone production [2].

The table below lists key GnRH antagonists for reference:

Compound Name Type Primary Clinical Applications
This compound Non-peptide antagonist Studied for endometriosis treatment [1]
Cetrorelix Peptide antagonist Assisted reproductive technologies (ART) [2]
Degarelix Peptide antagonist Advanced prostate cancer [2]
Elagolix Non-peptide antagonist Uterine fibroids, endometriosis [1]
Ganirelix Peptide antagonist Assisted reproductive technologies (ART) [2]
Teverelix Peptide antagonist Various reproductive and hormone-dependent illnesses [2]

GnRH Signaling Pathway and Antagonist Action

The following diagram illustrates the cellular signaling pathway of GnRH and the point where this compound acts as an antagonist, which is fundamental to understanding its experimental effects.

G GnRH Signaling and this compound Blockade GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq Gαq/11 Protein GnRHR->Gq PLCb Phospholipase Cβ (PLCβ) Gq->PLCb PIP2 PIP₂ PLCb->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC CaRelease Ca²⁺ Release IP3->CaRelease Downstream Gene Expression & Hormone Secretion (LH/FSH) PKC->Downstream CaRelease->Downstream This compound This compound This compound->GnRHR Blocks Binding

Suggested Steps for Protocol Development

Since direct protocols are unavailable, I suggest constructing your experimental plan based on the drug's known properties and standard cell culture practices:

  • Determine Key Parameters: For incubation times of 24-96 hours, crucial parameters to measure include cell viability, apoptosis markers, gene expression of GnRHR, and secretion levels of LH/FSH (or relevant hormones/cytokines in your model system).
  • Consult Broader Literature: Look for published studies using other GnRH antagonists (like Cetrorelix or Degarelix) in cell-based assays. Their methodologies can often be adapted for this compound.
  • Pilot Experiments: Start with a broad range of this compound concentrations and multiple time points within the 24-96 hour window to establish a dose-response and time-course relationship.

Tips for Troubleshooting

  • Positive Controls: Using a known GnRH agonist to stimulate the pathway can help confirm that this compound is effectively blocking the receptor.
  • Cell Model Validation: Ensure your chosen cell line (e.g., gonadotrope-derived cells or cancer cells expressing GnRHR) robustly expresses the GnRH receptor.
  • Solvent Control: Account for the solvent used to dissolve this compound (e.g., DMSO) in your control experiments.

References

Stability of GnRH Antagonists: Powder vs. Solution

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes stability information for various GnRH antagonist peptides, which can serve as a reference for expected stability profiles.

Drug Product Form Key Stability Information Information Source

| General Thermolabile Drugs [1] | Various | • >1 Month: 25.6% of 203 drugs studied. • 1 Week - 1 Month: 31% of drugs. • 48h - 1 Week: 17.7% of drugs. • <24h: 5.9% of drugs. | Summary of Product Characteristics, published literature, manufacturers. | | Oligonucleotides (as peptide analogs) [2] | Powder (Lyophilized) | Excellent long-term stability at -20°C; often acceptable at 2°C–8°C. Easy to ship and flexible for compounding. | Industry white paper on API handling. | | Oligonucleotides (as peptide analogs) [2] | Solution (Aqueous) | Generally stable for >3 years at 2°C–8°C when properly formulated. Higher risk for microbial growth; freezing can prevent this. | Industry white paper on API handling. | | Cetrorelix [3] [4] | Bulk & Formulation | A validated HPLC method confirmed the stability of stock solutions (1 mg/mL in water) and quality control samples under short-term (25°C for 24h) and long-term (-20°C for 1 week) storage, as well as through freeze-thaw cycles. | Peer-reviewed analytical method validation study. |

Experimental Protocols for Determining Stability

To establish stability data for a specific compound like Ozarelix, the following validated experimental approaches are recommended.

Protocol 1: Stability-Indicating Assay Method Development

This protocol is based on established methods for the analysis of Cetrorelix [3] [4] and LXT-101 [5].

  • 1. Instrumentation: Use an HPLC system with a UV detector or an LC-MS/MS system for higher sensitivity.
  • 2. Chromatographic Conditions:
    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5µm).
    • Mobile Phase: A gradient elution of water and acetonitrile, both containing 0.1% Trifluoroacetic Acid (TFA), is typically required for sharp peptide peaks [3] [4].
    • Detection: UV detection at ~275 nm is common for GnRH antagonists containing aromatic amino acids [3] [4]. For greater specificity and sensitivity, LC-MS/MS in Selected Reaction Monitoring (SRM) mode is preferred [5].
  • 3. Method Validation: The assay must be validated for parameters including [5] [3]:
    • Selectivity: No interference from excipients or degradation products.
    • Linearity: A calibration curve over the expected concentration range (e.g., 62.5-1250 µg/mL for HPLC, or 2-600 ng/mL for LC-MS/MS).
    • Accuracy & Precision: Demonstrated by low relative standard deviation (RSD) in quality control samples.
    • Sensitivity: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Protocol 2: Forced Degradation and Stability Studies
  • 1. Sample Preparation:
    • Powder: Expose the powder to stressed conditions like elevated temperature (e.g., 40°C, 60°C) and humidity [1] [2].
    • Solution: Prepare solutions at various pH levels and store them under different temperature conditions (e.g., -20°C, 2-8°C, 25°C) [2]. Also, subject samples to multiple freeze-thaw cycles (e.g., from -20°C to room temperature) to assess handling stability [6] [7].
  • 2. Analysis: At predetermined time points, analyze samples using the validated assay from Protocol 1 to quantify the remaining intact drug and the formation of degradation products [5] [3].
  • 3. Data Analysis: Determine the degradation rate constant and calculate the shelf-life at each storage condition. The stability of the peptide is proven if the assay finds no significant change in concentration and no new degradation peaks appear [3].

The following workflow diagrams illustrate the core experimental processes for conducting these stability studies.

A Stability Study Workflow B Protocol 1: Develop Analytical Method A->B B1 Select Instrument: HPLC-UV or LC-MS/MS B->B1 B2 Establish Chromatographic Conditions (Gradient Elution) B1->B2 B3 Validate Method: Selectivity, Linearity, Precision, Accuracy B2->B3 C Protocol 2: Perform Stability Tests B3->C C1 Prepare Samples: Powder & Solution Forms C->C1 C2 Apply Stress Conditions: Heat, Humidity, pH, Freeze-Thaw C1->C2 C3 Analyze Samples at Intervals Using Validated Method C2->C3 C4 Quantify Degradation & Calculate Shelf-Life C3->C4 D Establish Stability Profile C4->D

Frequently Asked Questions

  • Why is gradient elution preferred over isocratic for peptide analysis? Peptides like GnRH antagonists adsorb to the hydrophobic stationary phase and desorb only when the organic solvent concentration reaches a critical level. Gradient elution, which gradually increases organic solvent concentration, produces much sharper peaks and better separation than isocratic elution, leading to more accurate quantification [3] [4].

  • What is the risk of using a solution API instead of a powder? The primary risk for solution-based APIs is microbial growth. To mitigate this, solutions should be stored frozen or under strict refrigerated conditions with defined hold times. Powder APIs present a much lower microbial risk [2].

  • How do freeze-thaw cycles affect my peptide sample? While many analytes are stable through multiple freeze-thaw cycles, some can degrade. For instance, a study on serum samples found that lactate dehydrogenase (LD) activity significantly decreased after ten cycles [6] [7]. It is best to aliquot peptide solutions to avoid repeated freezing and thawing.

References

Ozarelix solvent compatibility corn oil saline

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix Overview

From the available patent data, here is the basic identifying information for this compound [1] [2]:

Property Description
Drug Type Synthetic peptide [2]
Target Gonadotropin-releasing hormone (GnRH) receptor [2]
Action GnRH receptor antagonist [2]
Molecular Formula C₇₂H₉₆ClN₁₇O₁₄ [2]
CAS Registry 295350-45-7 [2]

Troubleshooting Guide for Missing Formulation Data

Facing a lack of specific protocol information is a common experimental challenge. Here is a systematic approach to resolve this issue, based on general scientific troubleshooting principles [3].

Start Problem: Missing Solvent Compatibility Data Step1 1. Analyze & Verify Check all available data sources and supplier documentation Start->Step1 Step2 2. Re-run & Consult Re-formulate with new supplies Consult colleagues or experts Step1->Step2 Step3 3. Systematic Testing Design new experiments to test solvent compatibility Step2->Step3 Step4 4. Document & Advocate Document all findings and advocate for further research Step3->Step4

Detailed Action Plan
  • Analyze and Verify: Carefully review all available information. The search results indicate that this compound is a peptide [2]. Check the chemical and physical properties of the lot you have on hand and consult the documentation from the supplier or originator organization [3].
  • Re-run and Consult: If budget allows, re-run any preliminary experiments with new supplies to rule out issues with a specific batch of the compound or solvent. Discuss the problem with your lab manager or principal investigator to leverage their experience and resources [3].
  • Systematic Testing: In the absence of pre-existing data, you may need to generate it. Design a small-scale stability and compatibility study. Key parameters to test and document for your experiment are listed in the table below [4].
  • Document and Advocate: Meticulously document all your procedures, observations, and results. This is critical for reproducibility and for advocating for the resources needed to continue your research [3] [4].
Parameter to Test Method of Assessment Key Data to Record
Visual Inspection Solubility, clarity, precipitation Photos, notes on time to precipitation
Chemical Stability HPLC, Mass Spectrometry Percentage of intact this compound remaining
Physical Stability Dynamic Light Scattering Particle size and aggregation over time

Finding Specialized Information

For highly specific pharmaceutical formulation data like this, I suggest you:

  • Check Regulatory Filings: Search the FDA's, EMA's, and other regulatory agency databases for any Investigational New Drug (IND) or clinical trial applications related to this compound.
  • Access Scientific Databases: Use specialized platforms like the one cited in the search results [2] or other pharmaceutical intelligence databases that may contain proprietary formulation data.
  • Consult Primary Literature: Deeply search scientific journals for any preclinical or clinical studies on this compound, as the "Methods" sections may contain formulation details.

References

Ozarelix Working Solution Preparation (2 mg/mL)

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct protocol for a 2 mg/mL solution is not available, the table below outlines the preparation based on a generic drug formulation method described in the literature [1]. This is a theoretical preparation and should be validated in your laboratory.

Parameter Specification
Target Concentration 2 mg/mL
Suggested Solvent DMSO ( [1])
Theoretical Preparation Dissolve Ozarelix powder in pure DMSO to a final concentration of 2 mg/mL.
Suggested Storage Aliquot and store at -20°C or -80°C for long-term stability ( [1]).
Important Note This is a stock solution. Further dilution in an aqueous buffer or saline is required for in vivo experiments to reduce the final DMSO concentration.

Troubleshooting Guide for Solution Preparation

Here are solutions to common problems you might encounter when preparing and using this compound solutions.

Issue Possible Cause Suggested Solution
Low Solubility / Precipitation Solvent choice; rapid transition to aqueous buffer. Ensure initial dissolution in pure DMSO. For in vivo studies, use a recommended injection formulation and add the aqueous phase slowly while vortexing.
Inconsistent Experimental Results Degradation of solution; inaccurate concentration. Use fresh aliquots. Avoid multiple freeze-thaw cycles. Confirm concentration using a validated method (e.g., UV-Vis spectroscopy).
Cell Toxicity High final concentration of DMSO in cell culture. Ensure the final DMSO concentration in cell media is kept at a non-toxic level (typically below 0.1-0.5%).

Frequently Asked Questions (FAQs)

Q1: What is the chemical stability of this compound in solution? A: While specific stability data for a 2 mg/mL solution is not provided, it is recommended to store this compound solutions at -80°C for 6 months or -20°C for 1 month to maximize stability [1]. For the best results, prepare small, single-use aliquots.

Q2: Are there any documented formulations for this compound for use in animal studies? A: Yes, but not for a 2 mg/mL concentration. One documented in vivo injection formulation for mice uses a different concentration and consists of DMSO, PEG300, Tween 80, and saline [1]. This highlights the need for formulation optimization for specific experimental needs.

Q3: What are the documented biological effects of this compound in cell assays? A: In studies on prostate cancer cells (PC3 and DU145), this compound, at concentrations up to 20 ng/mL, has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle at the G2/M phase [1] [2].

Experimental Workflow for Cell-Based Assays

For your research, here is a generalized workflow for conducting cell-based assays with this compound, based on protocols from the search results [1] [2]. The following diagram summarizes the key stages:

G Start Prepare 2 mg/mL Stock Solution A Dilute to Working Concentrations (e.g., 5, 10, 20 ng/mL) Start->A B Apply to Serum-starved PC3/DU145 Cells A->B C Incubate for 72 hours B->C D Perform Assays: - Cell Proliferation (MTT) - Apoptosis (Caspase) - Protein Analysis (Western Blot) C->D

Protocol Summary:

  • Stock Solution Preparation: Prepare a 2 mg/mL stock solution of this compound in DMSO [1].
  • Working Solution Dilution: Dilute the stock solution into cell culture medium to achieve the desired final treatment concentrations (e.g., 5, 10, 20 ng/mL). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity [1] [2].
  • Cell Treatment: Apply the working solutions to serum-starved prostate cancer cells, such as PC3 and DU145 cell lines [1] [2].
  • Incubation: Incubate the cells with this compound for a period of 72 hours to observe significant effects on proliferation and apoptosis [1] [2].
  • Downstream Analysis: Perform various assays to evaluate the drug's effects.
    • Cell Proliferation Assay: Use methods like MTT to measure inhibition of cell growth [1] [2].
    • Apoptosis Analysis: Measure markers like caspase-3 activation, which occurs in a caspase-8 dependent manner upon this compound treatment [1] [2].
    • Western Blot Analysis: Investigate changes in protein expression, such as increased levels of p21 and p27, and decreased levels of anti-apoptotic proteins Bcl-2 and Bcl-XL [1] [2].

References

Ozarelix experimental controls positive negative

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix FAQs for Researchers

Q1: What is the established clinical protocol for this compound in hormone-dependent prostate cancer? A Phase 2 trial defined a tolerable and effective intramuscular (IM) dosing regimen for continuous testosterone suppression in inoperable prostate cancer [1].

  • Therapeutic Class: Fourth-generation Luteinizing Hormone-Releasing Hormone (LHRH/GnRH) antagonist [1].
  • Primary Objective: To achieve continuous suppression of testosterone to castration levels (defined as < 0.5 ng/mL) [1].
  • Key Efficacy Endpoint: Tumor response, measured as a ≥50% reduction in serum Prostate-Specific Antigen (PSA) levels from baseline [1].

The table below summarizes the successful dosing regimens from the trial:

Parameter Details
Route of Administration Intramuscular (IM) injection [1]
Successful Dosage per Cycle 130 mg [1]
Cycle Duration 28 days [1]
Number of Cycles in Study 3 [1]
Total Dose Range in Study 230 mg to 390 mg per patient [1]
Efficacy at 130 mg dose 97% PSA response rate with continuous testosterone suppression [1]

Q2: What are the positive and negative controls when studying this compound's mechanism? While explicit controls for this compound are not detailed in the available literature, standard practice in hormonal cancer therapy provides guidance.

  • Positive Controls: Established GnRH agonists (e.g., Goserelin, Leuprolide) demonstrate the "testosterone flare" phenomenon, a known risk that this compound as an antagonist aims to avoid [2] [3].
  • Negative Controls / Placebo: In clinical trials, a placebo control is used to measure the treatment effect against the natural progression of the disease [2]. In preclinical studies, a vehicle control (the solution without the active drug) would be standard.

GnRH Signaling Pathway and Drug Action

This diagram illustrates the mechanism of GnRH antagonists like this compound compared to agonists, which is central to understanding their use as experimental controls.

GnRH_Signaling GnRH Drug Action on Pituitary Cell cluster_pituitary Pituitary Cell GnRH_Antag This compound (GnRH Antagonist) GnRHR GnRH Receptor (GPCR) GnRH_Antag->GnRHR  Competitive Block (Immediate Suppression) GnRH_Agonist GnRH Agonist GnRH_Agonist->GnRHR  Initial Binding (Agonist Flare) GnRH_Agonist->GnRHR  Receptor Desensitization Pathway Gαq/11 → PLCβ → IP₃/DAG Ca²⁺ Release & PKC Activation GnRHR->Pathway LH_Release LH & FSH Synthesis and Release Pathway->LH_Release Testosterone Testosterone Production LH_Release->Testosterone  Stimulates Downstream Gene Expression (Cell Growth) Testosterone->Downstream  Promotes Pituitary_Cell Pituitary Gonadotrope Cell

Experimental Workflow for this compound

This workflow outlines the key experimental steps for evaluating this compound in a pre-clinical or clinical setting.

Experimental_Workflow This compound Experimental Workflow Start Study Initiation Grouping Subject Grouping & Randomization Start->Grouping Admin Drug Administration (this compound IM Injection) Grouping->Admin MonitorT Primary Endpoint Monitoring: Testosterone ≤ 0.5 ng/mL Admin->MonitorT MonitorP Secondary Endpoint Monitoring: PSA Reduction ≥ 50% Admin->MonitorP Assess Efficacy & Safety Assessment MonitorT->Assess MonitorP->Assess Result Result: Tumor Response & Testosterone Suppression Assess->Result

Key Experimental Considerations

Based on the trial design [1], your protocols should emphasize:

  • Dosing Schedule: The 130 mg per 28-day cycle was critical for continuous suppression; deviations led to suboptimal results.
  • Endpoint Measurement: Testosterone and PSA levels must be measured with high precision at consistent time points.
  • Control Groups: The trial was "randomized-controlled," implying a direct comparison against another treatment or placebo [1].

References

Ozarelix Quantitative Data from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key efficacy and safety data from Phase 2 clinical trials of Ozarelix in Benign Prostatic Hyperplasia (BPH) and prostate cancer.

Indication Dosing Regimen Key Efficacy Endpoints Key Safety Observations Source / Citation

| Benign Prostatic Hyperplasia (BPH) [1] | Intramuscular (IM) injection on Day 1 and Day 15 (e.g., 15 mg + 15 mg). | • IPSS Improvement: Significant improvement at 12 and 28 weeks vs. placebo. • Qmax (Urine Flow): Significant improvement. • Duration of Effect: Single dosing regimen maintained efficacy for 6 months. | • Testosterone: Transient decline, returned to baseline by ~6 weeks. • Erectile Function: No impact (IIEF-5 scores unchanged). • Tolerability: Well tolerated; no treatment-related serious adverse events reported. | Spectrum Pharma Phase 2 Update | | Hormone-Dependent Prostate Cancer [2] | 130 mg IM every four weeks. | • Testosterone Suppression: Continuous suppression to <0.5 ng/mL between Day 8 and Day 85. • PSA Reduction: ≥50% reduction from baseline in all patients. | Demonstrated to be safe and effective; met the primary endpoint of the study. | Spectrum Pharma Phase 2 Data |

Potential Sources of Data Variability

Based on the available data and general principles of peptide drug development, here are key areas to investigate for reproducibility issues:

  • 1. Peptide Aggregation: A study analyzing this compound alongside other GnRH antagonists found that it forms aggregates that include acetate counterions within their structure [3]. This aggregation can directly impact drug release kinetics, stability, and bioactivity, potentially leading to significant batch-to-batch variability.
  • 2. Pharmacokinetic and Dosing Factors:
    • Testosterone Flare: As a GnRH antagonist, this compound avoids the initial "testosterone flare" phenomenon associated with agonists [4]. This eliminates one major variable, but the transient testosterone suppression observed in BPH trials [1] must be carefully monitored in experimental models.
    • Dosing Schedule: The BPH trials used a specific loading dose regimen (injections on Day 1 and Day 15) to achieve a sustained effect [1]. Reproducibility depends on strict adherence to the validated dosing schedule.

Experimental Design and Troubleshooting

To address these challenges, consider the following methodological approaches:

  • Monitoring Aggregation:
    • Technology: Use 1H NMR spectroscopy and all-atom molecular dynamics (AA-MD) simulations [3].
    • Application: These tools can detect the presence and class of aggregates, quantify aggregation propensity, and provide insights into molecular-level interactions driving aggregation, which is crucial for formulation development.
  • Validating Pharmacological Effect:
    • Key Biomarkers: Ensure your experimental setup includes monitoring of testosterone levels (to confirm suppression and subsequent recovery) and PSA (in prostate cancer models) as primary biomarkers of drug activity [2] [1].
    • Control Groups: Include appropriate control groups to account for natural hormonal fluctuations in your model system.

Key Experimental Protocol Outline

The search results do not provide granular laboratory protocols (e.g., exact sample preparation, buffer recipes). However, the high-level workflow for the pharmacokinetic and efficacy studies can be summarized as follows. This diagram outlines the general flow of a pre-clinical or clinical study:

G cluster_1 Key Experimental Steps cluster_dosing Dosing Regimen cluster_metrics Key Metrics A 1. Study Population Allocation B 2. Drug Administration (Intramuscular Injection) A->B C 3. Sample Collection (Blood/Plasma) B->C D1 BPH: Loading dose (e.g., Day 1 & Day 15) B->D1 D2 Prostate Cancer: Monthly dose (e.g., 130 mg every 4 weeks) B->D2 D 4. Bioanalytical Measurement C->D E 5. Data Analysis & Endpoint Assessment D->E M1 Testosterone Levels E->M1 M2 PSA Levels (Cancer) E->M2 M3 IPSS Score (BPH) E->M3 M4 Qmax (BPH) E->M4

Advice for Navigating Information Gaps

  • Focus on General Principles: Given the lack of specific this compound protocols, rigorously apply established best practices for working with peptide-based GnRH antagonists [4].
  • Consult Related Methods: Examine methodologies from studies on structurally similar peptides (like LXT-101 [5]) for insights into handling, analysis (e.g., LC-MS/MS), and formulation.
  • Reach Out: If possible, contact the organizations previously involved in this compound development or authors of the cited papers for additional technical details.

References

Ozarelix: Technical Overview for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key technical information available for Ozarelix.

Attribute Description
Mechanism of Action GnRH receptor (GNRHR) antagonist/modulator [1] [2].
Primary Target Gonadotropin-releasing hormone receptor (GnRH-R) in the pituitary gland [3].
Key Biological Effects Induces cell apoptosis; arrests cell cycle in G2/M phase; inhibits proliferation in PC3 and DU145 prostate cancer cell lines [2].
Reported Protein Binding Not Available in the searched databases and literature [1].
Metabolism Not Available in the searched databases and literature [1].
Route of Elimination Not Available in the searched databases and literature [1].

Experimental Methodologies for Investigating Interactions

While direct data on this compound is scarce, you can apply established techniques to study its behavior. The following workflows and protocols are based on studies of similar peptide drugs.

Investigating Peptide Aggregation

Understanding aggregation is critical in peptide drug development. The following diagram illustrates a complementary workflow using Nuclear Magnetic Resonance (NMR) and All-Atom Molecular Dynamics (AA-MD) simulations to study this behavior, as demonstrated in studies of structurally similar peptides [4].

start Peptide Sample (this compound) NMR 1H NMR Analysis start->NMR MD All-Atom MD Simulations start->MD agg_detect Aggregation Detection NMR->agg_detect Concentration & Time Series insights Molecular-Level Insights MD->insights Dynamics & Intermolecular Forces results Aggregation Propensity Rank & Formulation Strategy agg_detect->results insights->results

Diagram 1: Workflow for evaluating peptide aggregation propensity.

The methodology can be broken down as follows [4]:

  • ¹H NMR Analysis: Prepare samples in neat H₂O and use ¹H NMR to systematically investigate variations in aggregation with peptide concentration and over time. This method can detect coexisting classes of aggregates and whether counterions (like acetate) are included in the aggregate structure.
  • All-Atom Molecular Dynamics (AA-MD) Simulations: Perform simulations to obtain molecular-level insights into aggregation dynamics, pathways, and the influence of specific structural elements on aggregation propensity.
Pharmacokinetic Analysis via LC-MS/MS

For characterizing the absorption and pharmacokinetics of this compound in pre-clinical models, you can adapt a validated LC-MS/MS method developed for a similar GnRH antagonist, LXT-101 [5].

Detailed Protocol: LC-MS/MS Method for GnRH Antagonist Quantification in Plasma [5]

  • Instrumentation: Use a triple-stage quadrupole mass spectrometer (e.g., TSQ Quantum Discovery) with an electrospray ionization (ESI) interface, coupled to an HPLC system (e.g., Finnigan Surveyor).
  • Chromatography:
    • Column: Hypersil GOLD C18 (50 mm × 2.1 mm, I.D. 5 μm).
    • Mobile Phase: Acetonitrile/water/formic acid (20:80:0.1, v/v/v).
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 25 °C.
  • Mass Spectrometry:
    • Ionization Mode: Positive ESI.
    • Data Acquisition: Selected Reaction Monitoring (SRM).
    • SRM Transitions: For a compound like LXT-101, these were m/z 472.1³⁺ → 587.8 (quantification) and m/z 472.1³⁺ → 170.0 (qualification). You will need to optimize these for this compound.
  • Sample Preparation (Protein Precipitation):
    • Thaw plasma samples at room temperature and vortex for 60 seconds.
    • Combine 300 µL plasma, 50 µL internal standard (IS) working solution (e.g., 1000 ng/mL in methanol), and 600 µL of acetonitrile.
    • Vortex-mix for 3 minutes.
    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.
    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 37°C.
    • Reconstitute the residue in 200 µL of mobile phase.
    • Vortex for 3 minutes, centrifuge again, and inject 20 µL of the supernatant into the LC-MS/MS system.

GnRH Receptor Signaling Pathway

As a GnRH antagonist, this compound blocks the following signaling pathway in the pituitary gland, which is crucial for its therapeutic action in prostate cancer [3].

GnRH GnRH GNRHR GnRH Receptor (GPCR) GnRH->GNRHR Gq Gαq/11 Protein GNRHR->Gq PLCb Phospholipase Cβ (PLCβ) Gq->PLCb DAG DAG PLCb->DAG IP3 IP3 PLCb->IP3 PKC PKC Activation DAG->PKC Ca Cytoplasmic Ca²⁺ ↑ IP3->Ca MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Ca->MAPK LH_FSH LH & FSH Synthesis/Release MAPK->LH_FSH This compound This compound (Antagonist) This compound->GNRHR  Blocks

Diagram 2: GnRH receptor signaling pathway and this compound mechanism of action.

Key Considerations for Your Research

  • Addressing the Data Gap: The absence of protein binding data for this compound in the public domain presents both a challenge and a research opportunity. Your experimental work could generate valuable new knowledge in this area.
  • Leveraging Known Mechanisms: The established role of this compound as a GnRH receptor antagonist is a solid foundation. You can focus your interaction studies on this specific target protein and its downstream signaling components [3] [2].
  • Adapting Validated Methods: The methodologies outlined, particularly the LC-MS/MS protocol for pharmacokinetics [5] and the aggregation studies [4], provide an excellent starting point which you can validate for this compound.

References

Ozarelix FAQs & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Ozarelix and what is its primary mechanism of action? A: this compound is a next-generation GnRH antagonist used in the treatment of advanced prostate cancer and other hormone-dependent conditions [1] [2]. It functions by competitively blocking the Gonadotropin-releasing Hormone (GnRH) receptors in the pituitary gland. This leads to a rapid and reversible suppression of gonadotropins (LH and FSH), thereby reducing the production of sex hormones without the initial "flare effect" associated with GnRH agonists [1] [2].

Q2: Why is assessing the metabolic stability of this compound important in drug development? A: Metabolic stability is a critical parameter in Drug Metabolism and Pharmacokinetics (DMPK) as it determines the rate at a drug compound is broken down in the body [3]. For this compound, understanding its stability helps predict its half-life and clearance in humans. This is crucial for determining the optimal dosing regimen to maintain therapeutic levels and ensure efficacy, especially for a drug intended for long-term management of chronic conditions like prostate cancer [3] [4].

Q3: What are the standard in vitro systems used for metabolic stability assays for peptides like this compound? A: The most common in vitro systems are:

  • Human Liver Microsomes (HLM): Contains cytochrome P450 (CYP450) enzymes and is a standard Tier II assay for estimating human clearance [4].
  • Hepatocytes: Liver cells from humans or relevant animal species (e.g., rat, mouse, dog). Hepatocytes provide a more physiologically complete system as they contain both microsomal and non-microsomal enzymes [3].

Q4: What are common issues when developing an HPLC-UV method for a peptide like this compound? A: Peptides often present unique chromatographic challenges [5]:

  • Broad Peaks and Poor Resolution: Peptides can exhibit adsorption phenomena on the column instead of simple partitioning, leading to broad peaks. Solution: Use gradient elution instead of isocratic methods to achieve sharper peaks [5].
  • Sensitivity: Peptides may have specific UV absorption characteristics. Solution: Perform a wavelength scan to identify the maximum absorption wavelength (e.g., Cetrorelix, a related GnRH antagonist, has a maximum at 275 nm) [5].
  • Interference from Excipients: Formulation components can co-elute with the peptide in short run times. Solution: Develop a longer, robust gradient method to adequately separate the peptide from impurities and excipients [5].

Troubleshooting Common Experimental Problems

The following table addresses frequent challenges in metabolic stability studies.

Problem Potential Cause Recommended Solution
Unexpectedly High Stability (Low Clearance) Low enzymatic activity in microsomes/hepatocytes [3]. Use fresh batches, verify activity with control compounds, and ensure proper storage of biological materials.
High Variability in Replicates Inconsistent pipetting of small volumes or improper mixing [3]. Use calibrated pipettes, automate sample handling, and ensure thorough mixing after initiating reactions.
Non-Linear Degradation Kinetics Compound precipitation or binding to labware [3]. Check solubility in assay buffer, use low-binding plates/tubes, and include controls to assess recovery.
Poor LC-MS/MS Chromatography Peak tailing or adsorption to the HPLC system. Use an acidic mobile phase modifier like Trifluoroacetic Acid (TFA) and pre-condition the column [5].

Experimental Protocol: Metabolic Stability in Hepatocytes

Below is a generalized standard operating procedure for determining metabolic stability in hepatocytes, which can be adapted for this compound [3].

Workflow Summary:

  • Preparation: Thaw and viability-test cryopreserved hepatocytes. Dilute to working concentration.
  • Incubation: Pre-warm hepatocytes, add NADPH regenerating system, and initiate reaction by adding this compound.
  • Sampling: Withdraw aliquots at predetermined time points and quench the reaction in cold organic solvent.
  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant using LC-MS/MS.
  • Calculation: Determine the disappearance rate of the parent this compound compound to calculate half-life and intrinsic clearance.

This workflow is also presented in the following diagram for clarity:

workflow Start Start Assay Prep Prepare Hepatocytes (0.5 million cells/mL) Start->Prep PreInc Pre-incubate at 37°C for 10 minutes Prep->PreInc Initiate Initiate Reaction Add this compound & NADPH PreInc->Initiate Sample Sample Aliquots at T=0, 5, 10, 20, 40, 60 min Initiate->Sample Quench Quench Reaction in Cold Methanol Sample->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life & Clearance Analyze->Calculate End End Calculate->End

Materials and Reagents:

  • Test Compound: this compound (e.g., prepared as a 1 mM stock solution in DMSO)
  • Biological System: Cryopreserved human or relevant species hepatocytes [3]
  • Cofactor: NADPH Regenerating System [4]
  • Buffer: Potassium phosphate buffer (pH 7.4)
  • Solvents: HPLC-grade methanol, acetonitrile [5]
  • Internal Standards: e.g., Dextromethorphan, Diazepam [3]
  • Labware: 96-well or 384-well incubation plates, polypropylene tubes/plates [3] [4]

Detailed Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes rapidly according to the vendor's protocol. Dilute the cell suspension to a final density of 0.5 x 10^6 cells/mL in incubation buffer and keep on ice [3].
  • Pre-incubation: Equilibrate the hepatocyte suspension in a 37°C shaking incubator for approximately 10 minutes [3].
  • Reaction Initiation: Add the this compound stock solution to the pre-warmed hepatocytes to achieve a final assay concentration (e.g., 1 µM). The final organic solvent concentration should be kept low (e.g., ≤1% DMSO and methanol) [3].
  • Time-point Sampling: At designated time points (e.g., 0, 5, 10, 20, 40, and 60 minutes), withdraw a defined aliquot (e.g., 25 µL) from the incubation mixture and transfer it to a plate containing a sufficient volume of ice-cold methanol (e.g., 300 µL) with internal standards to immediately stop the metabolic reaction [3].
  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 3000 rpm for 20 min at 4°C) to pellet precipitated proteins. Transfer the clear supernatant to a new plate for analysis [3].
  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. A generic reversed-phase C18 column with a gradient elution of water and acetonitrile (both modified with 0.1% TFA) is often suitable for peptides [5]. Monitor the disappearance of the parent this compound peak.

Data Analysis:

  • Plot the natural logarithm (Ln) of the peak area ratio (this compound / Internal Standard) versus time.
  • The slope of the linear regression of this plot is the elimination rate constant, k (min⁻¹).
  • Calculate the in vitro half-life using: t₁/₂ (min) = 0.693 / k [3].
  • Intrinsic clearance (CLint) can be derived from the half-life and the incubation parameters.

Further Guidance

Due to the lack of publicly available this compound-specific data, the following approaches are recommended for obtaining concrete information:

  • Consult Scientific Literature Databases: A focused search on platforms like PubMed and Google Scholar using terms like "this compound pharmacokinetics," "this compound metabolism," and "this compound stability in hepatocytes" may yield primary research articles.
  • Review Patent Filings: Patent documents related to this compound formulation and development often contain detailed experimental data on stability and metabolism.
  • Leverage In-Silico Models: Publicly available ADME prediction tools, like those mentioned in one of the search results, can provide initial estimates of metabolic stability [4].

References

FAQs: Investigating Batch-to-Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common questions about the causes and impacts of batch-to-batch variability.

  • What is batch-to-batch variability and why is it a concern for drug development? Batch-to-batch variability refers to differences in the quality, characteristics, or performance of a drug substance or product between different manufacturing lots [1]. This is a critical challenge in biopharma as it can impact everything from early R&D to manufacturing consistency, potentially affecting the reliability of bioequivalence studies, drug safety, and efficacy [2] [3].

  • What are the common root causes of batch-to-batch variability? Causes can be multifaceted and include:

    • Variability in Raw Materials: Inherent differences in the quality and properties of starting materials, such as the chemical or physical properties of excipients [4] or biological starting materials like a patient's own immune cells in cell therapies [5].
    • Process Parameters: Minor, uncontrolled changes in the manufacturing process, such as feeding consistency in continuous manufacturing [4].
    • Inherent Product Heterogeneity: This is particularly relevant for complex products like orally inhaled drugs, where the formulation and device combine to create a final product with multiple potential failure points [2].
  • How can batch-to-batch variability impact pharmacokinetic (PK) bioequivalence studies? Substantial batch-to-batch variability can confound PK bioequivalence assessments. If a single, non-representative batch of a reference or test product is used in a study, the results may not be generalizable. This can lead to incorrect conclusions of bioequivalence (Type I error) or bio-inequivalence (Type II error) simply due to batch selection rather than true product performance [2] [6]. Simulation studies show that a 10% batch difference in relative bioavailability can reduce the statistical power of a standard bioequivalence study from over 95% to as low as 30% [6].

Troubleshooting Guides & Experimental Protocols

A systematic, data-centric approach is key to managing batch-to-batch variability [3]. The following workflow outlines a comprehensive investigation strategy.

Start Investigate Batch-to-Batch Variability C1 Characterize Batches Start->C1 C2 Identify Critical Quality Attributes (CQAs) C1->C2 C3 Design of Experiments (DoE) C2->C3 C4 Statistical & Model-Based Analysis C3->C4 C5 Implement Control Strategy C4->C5

Phase 1: Characterize Batches and Identify CQAs

The first step is a thorough analytical characterization to understand the differences between batches.

  • Objective: To quantify differences in key physical and chemical properties between out-of-specification and normal batches of Ozarelix.
  • Experimental Protocol:
    • Select Batches: Choose multiple batches (e.g., 3-9) that represent the observed variability, including those that have failed specifications and those that have passed [4].
    • Define Analytical Tests: Perform a suite of tests. The table below summarizes potential tests and their purposes.

Table: Key Analytical Tests for Batch Characterization

Attribute Category Specific Test Purpose & Relevance to Variability
Purity & Potency HPLC/UPLC, Related Substances Quantifies the main active ingredient and identifies impurities that may affect safety or efficacy.
Physical Properties Particle Size Distribution (PSD) PSD can significantly impact dissolution rates, bioavailability, and processability (e.g., flowability) [4].
Solid-State X-Ray Powder Diffraction (XRPD), DSC Determines crystallinity and polymorphic form, which can alter drug stability and solubility.
Performance In Vitro Dissolution Testing Assesses the drug release profile, a critical quality attribute linked to in vivo performance.
Phase 2: Model the Impact and Optimize the Process

Once CQAs are identified, structured experiments can pinpoint critical process parameters.

  • Objective: To understand the relationship between material attributes, process parameters, and the identified CQAs.
  • Experimental Protocol:
    • Apply Quality by Design (QbD): Utilize Design of Experiments (DoE) to systematically explore how input variables (e.g., raw material properties, manufacturing speed, temperature) affect the output CQAs [3].
    • Conduct a Feeding Study (for powder/formulation): If flowability is an issue, test different feeder set-ups and screw speeds to see if an optimized configuration can minimize the impact of variable excipient batches [4].
    • Perform Model-Based Simulations: Use pharmacokinetic modeling and simulation to understand the potential clinical impact of variability. For example, simulate a bioequivalence study by incorporating the observed batch-to-batch variability in relative bioavailability to assess its effect on study power and type I error rates [6].
Phase 3: Implement a Control Strategy

The final phase uses the data generated to build a robust, controlled process.

  • Objective: To establish controls that minimize future variability.
  • Methodology:
    • Tighten Raw Material Specifications: Use the data from Phase 1 to set stricter acceptance criteria for raw materials, focusing on properties (like particle size) that were found to be critical [3] [4].
    • Establish a Control Space: Based on the DoE results (Phase 2), define the proven acceptable ranges for critical process parameters within which consistent product quality is assured.
    • Adopt Advanced Batch Correction for Analytics: In bioanalytical workflows (e.g., immunoassays for biomarkers), use techniques to reduce variability. For complex data types like single-cell RNA sequencing, computational batch-effect correction methods (e.g., Harmony, Seurat, LIGER) are recommended to integrate data from different batches [7] [8].

Key Takeaways

  • A Proactive, Holistic Approach is Essential: Managing batch-to-batch variability requires a holistic strategy that spans from raw material characterization and process optimization to rigorous data analysis [3].
  • Data is Your Most Important Asset: A data-centric approach throughout the product lifecycle allows for early deviation detection, proactive process adjustments, and informed decision-making [3].
  • The Experimental Design Matters: Standard two-period crossover bioequivalence studies are highly vulnerable to batch variability. Consider more robust study designs that include multiple batches if your product is susceptible to this issue [2] [6].

References

Ozarelix shipping condition room temperature

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Shipping Specifications

The table below summarizes the key storage and handling conditions for Ozarelix as provided by research chemical suppliers.

Specification Details Source / Catalog
CAS Number 295350-45-7 [1] [2]
Molecular Weight 1459.09 g/mol [1] [2]
Long-Term Storage -20°C or -80°C [1] [2]
Shipping Condition Room temperature (continental US) [2]
Handling Note Avoid freeze-thaw cycles [1]

Frequently Asked Questions

Q1: Can this compound be shipped to me at room temperature? Yes, according to at least one supplier, this compound is shipped at room temperature within the continental United States. However, upon receipt, it must be stored at the recommended long-term storage condition of -20°C or -80°C. [2]

Q2: What should I do with the product immediately upon receipt? Inspect the package and vial for any damage. You should then store it immediately in a freezer at either -20°C or -80°C, as per your laboratory's standard operating procedures for research peptides. [1] [2]

Q3: How should I handle this compound to maintain its stability? The most critical practice is to avoid repeated freeze-thaw cycles. It is highly recommended to prepare single-use aliquots upon first thaw to preserve the product's stability and bioactivity for future experiments. [1]

Experimental Protocols & Workflows

The following diagrams outline the key experimental workflows for handling this compound and assessing its biological activity in cell-based assays, based on cited research.

Protocol 1: Cell Proliferation Assay

This workflow summarizes the method for evaluating the anti-proliferative effects of this compound on cancer cell lines. [2]

Start Start Cell Proliferation Assay Plate Plate serum-starved PC3 and DU145 cells Start->Plate Treat Treat with this compound (0, 5, 10, 20 ng/mL) Plate->Treat Incubate Incubate for 0, 24, 48, 72, 96h Treat->Incubate Measure Measure cell proliferation (e.g., MTT assay) Incubate->Measure Analyze Analyze dose and time-dependent inhibition Measure->Analyze End End Assay Analyze->End

Protocol 2: Apoptosis & Protein Expression Analysis

This diagram illustrates the procedure for investigating this compound-induced apoptosis and related protein expression changes. [2]

Start Start Apoptosis Assay Plate2 Plate PC3 and DU145 cells Start->Plate2 Treat2 Treat with this compound (0, 5, 10, 20 ng/mL) Plate2->Treat2 Incubate2 Incubate for 72h Treat2->Incubate2 Harvest Harvest cells Incubate2->Harvest Analyze2 Analyze apoptosis induction and protein expression Harvest->Analyze2 Analyze2_1 Detect caspase 8/3 activation Analyze2->Analyze2_1 Analyze2_2 Measure p21/p27 levels (Western Blot) Analyze2->Analyze2_2 Analyze2_3 Measure Bcl2/Bcl-XL levels (Western Blot) Analyze2->Analyze2_3 Analyze2_4 Assess Erk/p38MAPK activity (Western Blot) Analyze2->Analyze2_4 End2 End Assay Analyze2_1->End2 Analyze2_2->End2 Analyze2_3->End2 Analyze2_4->End2

Important Disclaimer on Temperature Excursions

The search results do not provide specific data on how long this compound remains stable during an unplanned exposure to room temperature (a "temperature excursion"). One reviewed article highlights that stability profiles can vary significantly even between products with the same active ingredient, and brand-specific data is essential. [3]

  • General Best Practice: For any temperature-sensitive research chemical, the most conservative approach is to consider a product compromised if it experiences an unvalidated temperature excursion.
  • Action Plan: If a temperature excursion occurs, clearly label the vial and do not use it for critical experiments. You may need to contact the supplier for specific stability data or use a new batch for definitive research.

References

Established HPLC Methods for GnRH Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two validated methods that can be adapted for Ozarelix analysis.

Feature Method for Cetrorelix (RP-HPLC-UV) [1] Method for LXT-101 (LC-MS/MS) [2]
Analytical Target Cetrorelix acetate in bulk and pharmaceutical forms LXT-101 in beagle dog plasma (pharmacokinetics)
Separation Column C18, 250 mm × 4.6 mm, 5 µm C18, 50 mm × 2.1 mm, 5 µm

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% TFA in Acetonitrile (Gradient Elution) | Acetonitrile : Water : Formic Acid (20:80:0.1, v/v/v) (Isocratic Elution) | | Flow Rate | 1.0 mL/min | 0.3 mL/min | | Detection | UV at 275 nm | Tandem Mass Spectrometry (MS/MS) | | Injection Volume | 20 µL | 20 µL | | Linearity Range | 62.5 - 1250 µg/mL | 2 - 600 ng/mL | | Key Application | Assay and purity testing; specific for peptide analysis. | Highly sensitive bioanalysis; suitable for complex matrices. |

Troubleshooting Common HPLC Issues

Here are solutions to frequent challenges in peptide analysis, based on the principles in the searched methods.

  • Poor Peak Shape (Tailing or Broad Peaks)

    • Cause: Peptide adsorption to the column or silanol interactions.
    • Solution: Use ion-pairing reagents in the mobile phase. Both methods above use acidic modifiers (TFA or formic acid) to improve peak shape [2] [1]. For gradient methods, ensure a sufficient strong solvent hold and re-equilibration time.
  • Inconsistent Retention Times

    • Cause: Inadequate buffering or mobile phase preparation.
    • Solution: Precisely control the pH of the aqueous phase. The cetrorelix method uses a defined gradient of TFA, which is critical for reproducibility [1]. For isocratic methods, ensure mobile phase is thoroughly mixed and degassed.
  • Low Sensitivity (UV Detection)

    • Cause: Suboptimal detection wavelength.
    • Solution: Perform a wavelength scan of your analyte. The cetrorelix method selected 275 nm as a compromise that maximized analyte signal while minimizing baseline noise from TFA [1].
  • Method is Not Stability-Indicating

    • Cause: Inability to separate degradants from the main peak.
    • Solution: Employ a gradient elution method. Research on elagolix shows that gradient programs are essential for separating a drug from its impurities formed under stress conditions [3]. The cetrorelix method also uses a detailed gradient to achieve separation [1].

Experimental Protocol: Adapting the Cetrorelix Method for Purity Assessment

This detailed workflow, based on the published method for cetrorelix, provides a robust starting point for developing your own this compound purity method [1].

1. Mobile Phase Prep 1. Mobile Phase Prep 2. Standard Prep 2. Standard Prep 1. Mobile Phase Prep->2. Standard Prep 3. System Setup 3. System Setup 2. Standard Prep->3. System Setup 4. Chromatographic Run 4. Chromatographic Run 3. System Setup->4. Chromatographic Run 5. Data Analysis 5. Data Analysis 4. Chromatographic Run->5. Data Analysis

  • Mobile Phase Preparation

    • Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in high-purity water.
    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
    • Filter both phases through a 0.45 µm (or smaller) membrane filter and degas thoroughly (e.g., by sonication).
  • Standard and Sample Preparation

    • Diluent: Use a diluent with a composition close to the initial mobile phase (e.g., water or a mixture of water and a low percentage of organic solvent) to avoid peak distortion.
    • Prepare a stock solution of this compound and dilute to the desired concentration range (e.g., 50–500 µg/mL) for calibration standards.
  • System Setup and Equilibration

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
    • Detection: UV-Vis Detector, wavelength to be determined (e.g., 275 nm as a starting point).
    • Gradient Program: Utilize a gradient similar to the one validated for cetrorelix [1]:
      • 0-5 min: 90% A
      • 5-20 min: Ramp from 90% A to 30% A (70% B)
      • 20-30 min: Hold at 30% A (70% B)
      • 30-35 min: Return to 90% A
      • 35-65 min: Re-equilibrate at 90% A
    • Flow Rate: 1.0 mL/min
    • Column Temperature: Ambient or controlled (e.g., 25-40°C)
    • Allow the system to equilibrate sufficiently at the initial gradient conditions until a stable baseline is achieved.
  • Chromatographic Run

    • Inject the prepared samples and standards.
    • Monitor the chromatogram for the main this compound peak and any impurity/degradant peaks.
  • Data Analysis

    • Identify the this compound peak by its retention time, confirmed by a standard.
    • Integrate the peak areas.
    • Construct a calibration curve (peak area vs. concentration) to assess linearity.
    • Calculate the percentage of purity by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram (excluding the solvent front).

Frequently Asked Questions (FAQs)

User Question User Question Technical Recommendation Technical Recommendation User Question->Technical Recommendation Rationale & Citation Rationale & Citation Technical Recommendation->Rationale & Citation

  • Q: Why is gradient elution recommended over isocratic for peptide purity analysis?

    • A: Peptides like this compound tend to adsorb to the hydrophobic stationary phase and elute abruptly when the organic solvent reaches a critical concentration. A gradient ensures sharper peaks and better separation from impurities, which is crucial for accurate purity assessment [1].
  • Q: My method works, but the run time is too long. How can I make it faster?

    • A: You can optimize for speed by using a shorter column packed with smaller particles (e.g., 2-3 µm) and leveraging higher pressures and temperatures, as guided by optimization principles [4]. This is a trade-off between speed, resolution, and pressure limits.
  • Q: Should I use formic acid or TFA in my mobile phase?

    • A: TFA is often superior for UV-based purity methods due to its excellent ion-pairing properties, which improve peak shape for basic peptides. Formic acid is more compatible with Mass Spectrometry (MS) detection, as TFA can cause ion suppression [2] [1]. The choice depends on your detection system.
  • Q: How can I make my method more robust and reliable?

    • A: Adopt an Analytical Quality by Design (AQbD) approach. This involves using statistical Design of Experiments (DoE) to systematically understand the impact of factors like pH, column temperature, and gradient slope on your method's performance, thereby creating a robust "design space" [5] [3].

References

Ozarelix vs goserelin Zoladex clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Drug Class and Mechanism Comparison

The core difference lies in their mechanisms of action, which is crucial for researchers to understand. The table below outlines the key distinctions.

Feature Goserelin (Zoladex) Ozarelix
Drug Class GnRH Agonist [1] GnRH Antagonist [2]
Mechanism of Action Initial "flare" effect stimulates gonadotropin release, followed by sustained suppression of the hormone axis after chronic exposure [1]. Directly and competitively blocks the GnRH receptor, causing immediate suppression without a flare effect [2].
Clinical Phase Approved and widely used for prostate cancer, breast cancer, and endometriosis [3] [1] [4]. Primarily in preclinical or early-phase investigation for prostate cancer; not an approved therapy [2].
Key Differentiator Proven efficacy comparable to orchiectomy and oophorectomy in large Phase III trials [3] [1]. Preclinical data suggests potential to induce apoptosis in androgen-independent (hormone-refractory) prostate cancer cells [2].

This fundamental mechanistic difference is illustrated in the signaling pathway below:

G cluster_Agonist Goserelin (Agonist) Action cluster_Antagonist This compound (Antagonist) Action Hypothalamus Hypothalamus GnRH GnRH Release Hypothalamus->GnRH  Produces Pituitary Pituitary Gonadotropins LH/FSH Release Pituitary->Gonadotropins GnRH->Pituitary  Binds to GnRH Receptor Sex_Hormones Sex Hormones (Estradiol/Testosterone) Gonadotropins->Sex_Hormones Tumor_Growth Hormone-Dependent Tumor Growth Sex_Hormones->Tumor_Growth  Stimulates A_Initial 1. Initial Phase Transient 'Flare' A_Initial->Gonadotropins  Stimulates A_Chronic 2. Chronic Phase Receptor Downregulation Sustained Suppression A_Initial->A_Chronic Over Time A_Chronic->Pituitary  Inhibits O_Block Immediate and Direct Receptor Blockade Rapid Suppression O_Block->GnRH  Competes With

Goserelin Clinical Data Summary

Goserelin has a robust clinical foundation. The tables below summarize key efficacy and safety data from major trials.

Table: Goserelin Efficacy in Key Clinical Trials

Condition & Comparison Key Efficacy Endpoints Results & Conclusion

| Advanced Prostate Cancer vs. Orchiectomy [3] | Subjective/objective response; time to treatment failure and death; survival. | No significant difference between treatments. Goserelin is a "medical alternative to orchiectomy." | | Advanced Prostate Cancer vs. Diethylstilbestrol (DES) [3] | Response rate; response duration; survival. | Similar response rates and survival. Goserelin showed a more rapid initial response and fewer side effects leading to therapy cessation. | | Advanced Breast Cancer (Premenopausal) vs. Oophorectomy [1] | Best objective response (Complete + Partial Response). | 22% for Goserelin vs. 12% for Oophorectomy. Median survival was comparable (33.2 vs. 33.6 months). | | Early Breast Cancer (Adjuvant)

  • Tamoxifen vs. No Endocrine Therapy [1] | Event-free survival (EFS) at 15 years. | Adding Goserelin to tamoxifen showed a significant benefit (Hazard Ratio: 0.65, meaning fewer recurrences/deaths). | | Formulation Comparison (Breast Cancer) 10.8 mg (3-month) vs. 3.6 mg (1-month) [5] [6] | Proportion with estradiol suppression; Progression-Free Survival (PFS) rate at 24 weeks. | The 3-month formulation was non-inferior to the 1-month formulation in suppressing estradiol and PFS. |

Table: Common Adverse Events of Goserelin [1] [4]

Adverse Event Prevalence Notes
Hot Flashes Very Common (up to 70% in men, 44% in women with combo therapy) Most frequent side effect due to hormonal suppression.
Tumor Flare Common (e.g., 23% in breast cancer trial) Transient worsening of symptoms in the first few weeks (GnRH agonist effect).
Depression / Emotional Lability Common (in women) Monitor patients, as it may occur or worsen.
Decreased Libido Common Effect of reduced sex hormone levels.
Injection Site Injury Reported Use extra care in patients with low BMI or on anticoagulants.
Arthralgia, Headache, Fatigue Reported Listed as common or less common side effects.

Experimental Protocol Summary

For researchers designing studies, here are the core methodologies from the cited trials.

1. Phase III Prostate Cancer Trial (Goserelin vs. Orchiectomy/DES) [3]

  • Design: Multicenter, open, randomized Phase III trial.
  • Intervention: Goserelin 3.6 mg subcutaneous depot every 28 days.
  • Comparators: Orchiectomy or Diethylstilbestrol (DES) 1 mg three times daily.
  • Primary Endpoints: Subjective and objective response (British Prostate Group criteria), time to treatment failure, survival.
  • Assessment Method: Used standardized criteria for disease progression and response.

2. Phase III Breast Cancer Trial (Goserelin 10.8 mg vs. 3.6 mg) [6]

  • Design: Phase 3, open-label, randomized, multicenter, non-inferiority trial.
  • Population: Premenopausal women with ER-positive advanced breast cancer.
  • Intervention: Goserelin 10.8 mg sc every 12 weeks or Goserelin 3.6 mg sc every 4 weeks. All patients received concomitant tamoxifen (20 mg daily).
  • Primary Endpoint: Progression-Free Survival (PFS) rate at 24 weeks.
  • Non-inferiority Margin: Predefined at -17.5%.
  • Key Secondary Endpoints: Objective Response Rate (ORR) by RECIST v1.1, serum estradiol levels.

3. Preclinical this compound Study (In Vitro) [2]

  • Cell Lines: DU145 and PC3 (androgen-independent, hormone-refractory prostate cancer).
  • Intervention: this compound added to cell cultures.
  • Assays: Cell toxicity, cell cycle modification (flow cytometry), cell viability, caspase activity.
  • Molecular Analysis: Expression of death receptors (DR4/5, Fas) and c-FLIP (L) via Western blot.

Research Implications and Future Directions

The absence of direct clinical comparisons highlights a significant gap and opportunity in the field.

  • Mechanistic Distinction is Key: The agonist vs. antagonist mechanism is the primary differentiator. Goserelin's initial "flare" may require anti-androgen cover in prostate cancer, a consideration not needed for antagonists like this compound [1].
  • This compound's Potential Niche: The most promising finding for this compound is its pro-apoptotic effect on androgen-independent cells in vitro [2]. This suggests a potential research and therapeutic pathway for hormone-refractory prostate cancer, where GnRH agonists like Goserelin are ineffective.
  • Clinical Trial Gap: There is a clear need for head-to-head clinical trials, particularly in populations where the rapid suppression and lack of flare from an antagonist could provide a clinical advantage, or in hormone-refractory disease.

References

Ozarelix vs LHRH agonists mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

The table below summarizes the core mechanistic differences between LHRH agonists and GnRH antagonists.

Feature LHRH Agonists (e.g., Triptorelin, Leuprolide) GnRH Antagonists (e.g., Cetrorelix, Degarelix, Ozarelix* class*)
Primary Mechanism Initial receptor stimulation, followed by prolonged desensitization and downregulation of pituitary LHRH receptors [1] [2] Competitive and immediate blockade of pituitary LHRH receptors [1] [3]
Effect on Hormone Levels Initial surge in LH, FSH, and testosterone ("flare-up"), followed by suppression after 1-3 weeks [4] [3] Rapid and direct suppression of LH, FSH, and testosterone within days, with no initial surge [4] [3] [5]
Effect on Receptor Gene Expression Chronic administration can suppress LHRH-Receptor (LHRH-R) mRNA levels (by 41% in one ovariectomized rat study) [6] Suppresses LHRH-R mRNA levels (by 73% in one ovariectomized rat study) by counteracting the stimulatory effect of endogenous LHRH [6]
Therapeutic Onset Slow (weeks) due to the initial stimulatory phase [3] Rapid (days) [3] [5]
Key Clinical Implication Requires concomitant anti-androgen therapy initially to prevent "tumor flare" [4] [3] Avoids tumor flare phenomenon; advantageous when rapid hormone suppression is needed [6] [4]

> Note on this compound: As a GnRH antagonist, this compound shares the core mechanism of direct receptor blockade described above. The data from other antagonists like cetrorelix and degarelix provides a reliable model for its expected pharmacological behavior.

Detailed Experimental Evidence and Protocols

The general mechanisms outlined above are supported by specific experimental studies, primarily involving other GnRH antagonists.

Gene Expression Study: Cetrorelix vs. Triptorelin

This study directly compared the effect of an antagonist and an agonist on pituitary LHRH receptor gene expression in rats [6].

  • Experimental Protocol:
    • In Vitro Model: Cultured pituitary cells were exposed to either pulses of LHRH/agonist or continuous perfusion with the antagonist cetrorelix.
    • In Vivo Model: Ovariectomized (OVX) and normal female rats were treated chronically with cetrorelix or the agonist triptorelin.
    • Key Measurements: Levels of LHRH-Receptor (LHRH-R) messenger RNA (mRNA) and serum LH.
  • Summary of Findings:
    • Pulses of LHRH or triptorelin increased LHRH-R mRNA levels in vitro by 77-88% [6].
    • Continuous cetrorelix perfusion prevented this stimulatory effect [6].
    • In OVX rats, cetrorelix suppressed elevated LHRH-R mRNA levels more effectively (-73%) than triptorelin (-41%) [6].
    • The study concluded that antagonists inhibit receptor gene expression indirectly by blocking the stimulatory effect of endogenous LHRH [6].
Direct Anti-Tumor Effect Study

Beyond pituitary action, research indicates some LHRH analogs can exert direct effects on tumor cells [1] [7].

  • Experimental Protocol:
    • Cell Line: LNCaP human prostate cancer cells.
    • Treatment: Cells were treated with the LHRH agonist buserelin, with or without a co-administered LHRH antagonist (antide).
    • Key Measurements: Gene and protein expression of key enzymes in androgen synthesis (e.g., AKR1C3, CYP17A1), and cell proliferation (MTS assay).
  • Summary of Findings:
    • Buserelin suppressed the expression of genes and proteins critical for de novo steroidogenesis within the tumor cells [7].
    • Buserelin also suppressed LNCaP cell proliferation in a dose-dependent manner [7].
    • These suppressive effects were mitigated by the LHRH antagonist, indicating they are mediated through specific LHRH receptors on the cancer cells [7].

Signaling Pathway: GnRH Antagonists vs. Agonists

The diagram below illustrates the key mechanistic differences in their action on the pituitary gland and subsequent hormonal effects.

G cluster_Agonist LHRH Agonist Pathway cluster_Antagonist GnRH Antagonist Pathway Hypothalamus Hypothalamus Releases GnRH Pituitary Pituitary Gland (GnRH Receptors) Hypothalamus->Pituitary GnRH Pulse LH_FSH LH & FSH Secretion Pituitary->LH_FSH Gonads Gonads (Testes/Ovaries) Testosterone/Estrogen Production LH_FSH->Gonads Agonist LHRH Agonist Agonist->Pituitary Agonist_Effect Initial: Receptor Stimulation Chronic: Desensitization & Downregulation Agonist->Agonist_Effect Antagonist GnRH Antagonist (e.g., this compound class) Antagonist->Pituitary  Blocks Receptor Antagonist_Effect Immediate: Competitive Receptor Blockade Antagonist->Antagonist_Effect Surge Initial Hormone SURGE Agonist_Effect->Surge Rapid_Suppression Rapid SUPPRESSION (Within Days), No Surge Antagonist_Effect->Rapid_Suppression Suppression Hormone SUPPRESSION (Delayed: Weeks) Surge->Suppression

References

Comparative Profile of GnRH Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of selected GnRH antagonists, highlighting the developmental status of Ozarelix relative to its peers.

Name Type Primary Indications (Approved or Investigated) Route of Administration Development Status (as of latest data)
This compound Peptide Prostate Cancer, Benign Prostatic Hyperplasia (BPH) [1] Injectable [2] Not commercially marketed; clinical trials completed/terminated [3] [1]
Cetrorelix Peptide Female Infertility (Assisted Reproduction) [3] Subcutaneous Injection [3] Approved (since 2000) [3]
Ganirelix Peptide Female Infertility (Assisted Reproduction) [3] Subcutaneous Injection [3] Approved (since 2000) [3]
Degarelix Peptide Prostate Cancer [3] Subcutaneous Injection [3] Approved (since 2008) [3]
Elagolix Non-peptide Endometriosis, Uterine Fibroids [3] Oral [3] Approved (since 2018) [3]
Relugolix Non-peptide Prostate Cancer, Uterine Fibroids [3] Oral [3] Approved (since 2019/2020) [3] [4]
Teverelix Peptide Prostate Cancer, BPH, Endometriosis, Uterine Fibroids [4] Long-acting Injectable [4] Phase III (planned for advanced prostate cancer) [4]

Experimental and Mechanistic Insights

For researchers, the subtle structural differences between peptide antagonists can influence their experimental behavior and molecular interactions.

  • Structural Characteristics: this compound, Cetrorelix, and Teverelix are all decapeptides containing 2-naphthylalanine, which contributes to their aggregation behavior in solution [2]. Their critical aggregation concentrations (CAC) have been determined via fluorescence spectroscopy, a key physicochemical property for formulation development [2].
  • Signaling Pathway Inhibition: A 2019 study compared the potency of Cetrorelix, Ganirelix, and Teverelix in inhibiting GnRH-mediated intracellular signaling in vitro [5]. The experimental workflow and key findings on calcium signaling inhibition are summarized below.

G Start Start Experiment CellPrep Cell Preparation Start->CellPrep GnRHR_cells GnRHR-Expressing Cell Lines (HEK293/GnRHR, SH-SY5Y/GnRHR, LβT2) CellPrep->GnRHR_cells EC50 Establish GnRH EC50 (Dose-response curve) GnRHR_cells->EC50 AntagTest Antagonist Potency Test EC50->AntagTest InhibitDose Treat with 3x EC50 GnRH + Increasing Antagonist Doses AntagTest->InhibitDose Measure Measure Intracellular Ca²⁺ via Bioluminescence Resonance Energy Transfer (BRET) InhibitDose->Measure Analyze Analyze Area Under the Curve (AUC) Measure->Analyze

  • Key Finding on Calcium Inhibition: The study demonstrated that while all antagonists effectively suppressed GnRH-induced Lhb gene transcription, they exhibited differential potencies in inhibiting the rapid GnRH-induced intracellular calcium (Ca²⁺) increase [5].
    • Cetrorelix showed the highest potency, achieving significant inhibition at 10 nM.
    • Ganirelix and Teverelix required higher concentrations, around 100 nM, to achieve a similar level of inhibition in the tested cell lines [5].
    • This illustrates a phenomenon of ligand-induced selective signaling (LiSS), where structurally similar antagonists can differentially modulate intracellular pathways [5].

Summary and Developmental Context

  • This compound's Position: The available data suggests that this compound remains an experimental compound that did not progress to market. While it shares structural and aggregation properties with other peptide antagonists like Cetrorelix and Teverelix [2], it lacks the robust clinical trial data and subsequent regulatory approval that defines antagonists like Degarelix, Cetrorelix, and the oral agents Elagolix and Relugolix [3].
  • Market and Development Trends: The field has significantly evolved with a clear shift towards:
    • Oral Formulations: The approvals of Elagolix and Relugolix represent a major advancement for patient convenience and adherence [3] [4].
    • Next-Generation Injectables: Development continues for improved peptides, such as the long-acting Teverelix, which is being investigated for its potential benefits in patients with advanced prostate cancer and high cardiovascular risk [4].

References

Testosterone Suppression Data for Ozarelix

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy data from a Phase 2 clinical trial of Ozarelix in men with hormone-dependent prostate cancer [1].

Peptide Drug Dosage Regimen Testosterone Suppression Level Duration of Suppression Tumor Response (PSA reduction)
This compound 130 mg per cycle, intramuscularly Suppression to castration levels (< 0.5 ng/mL) [1] Remained suppressed until at least day 85 [1] 97% of patients (achieved ≥50% PSA reduction) [1]

GnRH Antagonists vs. Agonists Mechanism

This compound is a fourth-generation Gonadotropin-Releasing Hormone (GnRH) antagonist [2] [1]. The following diagram illustrates the key mechanistic difference between GnRH antagonists and the older GnRH agonists, which explains the clinical benefit of avoiding a "testosterone flare."

Experimental Protocol from Clinical Trial

The data in the table was generated by the following clinical trial design [1]:

  • Trial Design: Open-label Phase 2 trial.
  • Patient Group: Men with hormone-dependent prostate cancer.
  • Intervention: this compound was administered intramuscularly at 65, 100, or 130 mg doses, repeated for 3 cycles of 28 days.
  • Primary Endpoint: The most tolerable dosage that ensured continuous suppression of testosterone to castration levels (< 0.5 ng/mL) over a three-month period.
  • Key Secondary Endpoint: Tumor response, measured by a ≥50% reduction in serum Prostate-Specific Antigen (PSA) levels from baseline.

Interpretation and Context

  • Clinical Significance: Achieving and maintaining testosterone at castration levels is a primary goal of androgen deprivation therapy (ADT) for advanced prostate cancer [3].
  • Advantage of Antagonists: The data suggests this compound achieves suppression without an initial testosterone surge, a drawback of GnRH agonists that can temporarily worsen disease symptoms [3]. Another trial listed avoidance of this "testosterone surge" as a secondary outcome when comparing this compound to a GnRH agonist [4].

References

Ozarelix Phase 2b Clinical Trial at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key design elements and primary results from the Ozarelix Phase 2b trial in BPH [1] [2].

Trial Characteristic Details
Trial Design Randomized, double-blind, placebo-controlled [1] [2]
Patient Population Men with symptomatic moderate to severe BPH [2]
Treatment Regimen 15 mg this compound or placebo, intramuscular injection on Day 1 and Day 15 [1]
Primary Endpoint Improvement in International Prostate Symptom Score (IPSS) [1] [2]
Key Efficacy Result Mean IPSS decrease from baseline: -8.6 at Week 12, -9.4 at Week 20, -8.7 at Week 28 (≈47% decrease); p<0.0001 vs. placebo [2]
Key Safety Result No drug-related serious side effects; no adverse effect on erectile function (IIEF score) [2]

Comparative Analysis with Other BPH Treatments

While the search results do not provide direct head-to-head trial data between this compound and other specific branded drugs, they do allow for a mechanistic and performance comparison with the two main existing drug classes for BPH at the time.

The table below outlines this comparison based on the documented mechanisms and reported trial outcomes [2].

Therapy Mechanism of Action Onset of Action Effect on Sexual Function Impact on Prostate Size
This compound Fourth-generation LHRH antagonist; believed to inhibit intra-tissue growth factors in the prostate [2]. Rapid and pronounced effect [2]. No adverse effect observed (per IIEF score) [2]. Information not specified in results.
Alpha-Blockers Relax muscles in the bladder neck and prostate [2]. Relatively rapid [2]. Information not specified in results. No direct effect on prostate growth [2].
5-Alpha Reductase Inhibitors Reduce prostate size [2]. Slow onset (may take ≥6 months) [2]. May be associated with impotence and decreased libido [2]. Can result in some size reduction [2].

Detailed Experimental Protocol

For clarity and potential replication, here is a detailed breakdown of the methodology used in the this compound Phase 2b trial [1] [2].

  • Patient Recruitment: The trial enrolled approximately 75 men suffering from moderate to severe BPH [1].
  • Randomization & Blinding: Patients were randomly assigned to receive either this compound or a placebo following a double-blind protocol, where neither the patients nor the investigators knew which treatment was being administered [1] [2].
  • Dosing Schedule: The study regimen involved intramuscular injections of 15 mg of this compound or a matching placebo on Day 1 and Day 15 [1].
  • Follow-up Period: Patients were followed for a total of six months to assess the durability of the treatment effect [1].
  • Primary Outcome Measure: The change from baseline in the International Prostate Symptom Score (IPSS), a standardized tool for assessing BPH symptom severity [1] [2].
  • Secondary Outcome Measures:
    • Urine Flow: Objective measurement of urinary stream improvement.
    • Residual Urine Volume: Amount of urine left in the bladder after urination.
    • Quality of Life: Assessment of how symptoms impact daily living.
    • Safety: Monitored via adverse events and International Index of Erectile Function (IIEF) score [2].

Mechanism of Action Workflow

The following diagram illustrates the hypothesized mechanism of action for this compound in BPH, based on descriptions from the clinical trial results [2].

This compound This compound LHRH LHRH Receptor This compound->LHRH Antagonizes GrowthFactors Intra-Tissue Growth Factors in Prostate This compound->GrowthFactors Inhibits ProstateGrowth Prostate Growth & Obstruction GrowthFactors->ProstateGrowth Stimulates BPHsymptoms BPH Symptoms (Weak Stream, Urgency) ProstateGrowth->BPHsymptoms Causes

Important Development Note

It is crucial for researchers to note that despite the promising Phase 2b results, Spectrum Pharmaceuticals terminated the this compound development program for BPH in 2010 [3]. The company cited disappointing results from low-dose intermittent therapy in treating lower urinary tract symptoms, which, combined with the failure of a similar drug (cetrorelix) in a Phase 3 trial, did not support continued investment in this indication [3].

References

Ozarelix in Androgen-Independent Prostate Cancer: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings from a key study investigating Ozarelix:

Aspect Experimental Findings in DU145 and PC3 Cells
Cell Models DU145 and PC3 cell lines (Androgen receptor-negative, hormone-refractory) [1]
Antiproliferative Effect Observed antiproliferative effects [1]
Cell Cycle Impact Accumulation of cells in the G2/M phase [1]
Apoptosis Induction Induced apoptosis via caspase-8-dependent caspase-3 activation [1]
Key Protein Modulation Down-regulation of c-FLIP (L); Increased expression and activity of death receptors DR4, DR5, and Fas [1]
TRAIL Sensitization Sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]

Molecular Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound induces apoptosis in androgen-independent prostate cancer cells, based on the described study [1].

ozarelix_mechanism This compound This compound GnRH_R GnRH Receptor This compound->GnRH_R cFLIP_down c-FLIP(L) Down-regulation GnRH_R->cFLIP_down DR_Increase Increased DR4/DR5/Fas Expression & Activity GnRH_R->DR_Increase CellCycle G2/M Phase Cell Cycle Arrest GnRH_R->CellCycle Induces Apoptosis Apoptosis Caspase8 Caspase-8 Activation cFLIP_down->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis DR_Increase->Caspase8 enhances TRAIL_Sensitization Sensitization to TRAIL-Induced Apoptosis DR_Increase->TRAIL_Sensitization TRAIL_Sensitization->Apoptosis enhances

This compound Mechanism in Androgen-Independent Prostate Cancer

Knowledge Gaps and Further Research

The available information has several limitations. A direct, quantitative comparison of This compound's efficacy against other GnRH antagonists like degarelix or cetrorelix in similar models is not available in the search results. While the core findings are presented, the detailed experimental protocols are not provided. The search results also lack information on the current clinical development status of this compound.

References

Ozarelix Profile and Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information and proposed mechanism of action for Ozarelix.

Attribute Description
Drug Type Synthetic peptide, Fourth-generation GnRH antagonist [1] [2]
Mechanism of Action Gonadotropin-releasing hormone receptor (GnRHR) antagonist [3]
Highest Phase Discontinued after Phase 3 trials [2]
Key Proposed Advantage Potential direct apoptotic effect on hormone-refractory prostate cancer cells [1]

This compound is designed to work through a dual mechanism:

  • Primary (Pituitary) Action: Competitively blocks the GnRH receptor in the pituitary gland, rapidly suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a quick reduction in testosterone production without the initial "flare" effect associated with GnRH agonists [4] [5].
  • Direct (On-Tumor) Action: Preclinical studies suggest this compound can directly induce apoptosis in androgen receptor-negative, hormone-refractory prostate cancer cells (like DU145 and PC3). This effect is proposed to work by modulating the expression and activity of death receptors (DR4, DR5, Fas) and down-regulating the cellular FLICE-inhibitory protein (c-FLIP), thereby sensitizing resistant cancer cells to apoptosis signals like TRAIL [1].

Comparative Analysis with Other Hormonal Therapies

The following table places this compound in context with other classes of hormonal therapies used for prostate cancer.

Therapy / Drug Class Example Drugs Primary Mechanism Key Characteristics / "Hormone Escape" Limitations
GnRH Antagonists This compound, Degarelix, Abarelix [4] Directly blocks GnRH receptor [4] Rapid testosterone suppression without flare effect [4] [5]. This compound proposed to have additional direct anti-cancer action [1].
GnRH Agonists Leuprolide, Goserelin, Triptorelin [5] Initial overstimulation, then desensitization/downregulation of GnRH receptor [5] Causes initial "testosterone flare" which can worsen symptoms; requires co-administration with AR antagonists [5].
Androgen Receptor (AR) Antagonists Bicalutamide, Enzalutamide [5] Blocks androgen receptor in cancer cells [5] Used in Combined Androgen Blockade (CAB) with GnRH analogs. Resistance often develops through AR mutations or alternative pathways [5].
CYP17 Inhibitors Abiraterone acetate [5] Inhibits androgen synthesis in testes, adrenals, and tumor cells [5] Used for Castration-Resistant Prostate Cancer (CRPC). Can lead to upregulation of other steroidogenic pathways [5].

Supporting Experimental Data and Protocols

The experimental data for this compound comes from both clinical and preclinical studies, as detailed below.

Clinical Trial Data (Phase 2)

A Phase 2 trial assessed this compound for hormone-dependent prostate cancer [6].

  • Objective: To define the most tolerable dosage regimen that ensures continuous suppression of testosterone to castration levels (< 0.5 ng/mL) over three months [6].
  • Protocol: this compound was administered via intramuscular injection at doses of 65, 100, or 130 mg, repeated over three 28-day cycles [6].
  • Findings: The 130 mg per cycle dose showed the greatest continuous testosterone suppression, with patients remaining suppressed until at least day 85. In these patients, tumor response, measured by a reduction in PSA levels, was 97% [6].
Preclinical Study Data

An in vitro study investigated this compound's effect on hormone-refractory cancer cells [1].

  • Cell Lines: DU145 and PC3 (androgen-independent prostate cancer models) [1].
  • Experimental Protocol: this compound was added to cell cultures. Researchers investigated toxicity, cell cycle modifications, viability, and caspase activity [1].
  • Key Findings:
    • This compound demonstrated antiproliferative effects and caused an accumulation of cells in the G2/M phase of the cell cycle [1].
    • It induced apoptosis (programmed cell death) associated with caspase-8-dependent caspase-3 activation [1].
    • It down-regulated c-FLIP (L), a key anti-apoptotic protein, and sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1].
    • This sensitization was linked to an increased expression and activity of death receptors DR4/5 and Fas [1].

Mechanism of Action and Experimental Workflow Diagrams

The diagrams below illustrate this compound's proposed dual mechanism and the experimental workflow from the key preclinical study.

Diagram 1: Proposed Dual Mechanism of this compound in Prostate Cancer

This diagram shows the two proposed pathways of this compound's action.

cluster_pituitary Pituitary Pathway (Standard GnRH Antagonist Action) cluster_direct Direct On-Tumor Action (Proposed) This compound This compound GnRHR1 GnRH Receptor (Pituitary) This compound->GnRHR1 GnRHR2 GnRH Receptor (Cancer Cell) This compound->GnRHR2 LH_FSH LH & FSH Release GnRHR1->LH_FSH  Blocked Testosterone Testosterone Production LH_FSH->Testosterone Tumor_Growth1 Androgen-Dependent Tumor Growth Testosterone->Tumor_Growth1 DeathReceptors ↑ Expression of Death Receptors DR4/5, Fas GnRHR2->DeathReceptors cFLIP ↓ c-FLIP (L) GnRHR2->cFLIP Caspase8 Caspase-8 Activation DeathReceptors->Caspase8  Sensitizes to cFLIP->Caspase8  Disinhibits Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis TRAIL TRAIL TRAIL->Caspase8

Diagram 2: In Vitro Experimental Workflow for Apoptosis

This flowchart outlines the key experimental steps from the preclinical study on this compound.

Start Treat DU145 & PC3 Cell Lines With this compound A1 Cell Viability Assay (e.g., MTT) Start->A1 A2 Cell Cycle Analysis (Flow Cytometry) Start->A2 A3 Caspase Activity Assay (Caspase-3 & Caspase-8) Start->A3 A4 Protein Expression Analysis (Western Blot: c-FLIP, DR4/5, Fas) Start->A4 Results Key Findings: • ↓ Cell Viability • G2/M Phase Arrest • Caspase-8/3 Activation • ↓ c-FLIP, ↑ Death Receptors • Sensitization to TRAIL A1->Results Data from assays compiled A2->Results Data from assays compiled A3->Results Data from assays compiled A5 Co-treatment with TRAIL (Apoptosis Assay) A4->A5 Informed by protein findings A4->Results Data from assays compiled A5->Results Data from assays compiled

Interpretation of Findings and Future Directions

The experimental data suggests that this compound holds a unique theoretical position among GnRH antagonists. While its primary endocrine mechanism is similar to others in its class, the preclinical evidence for a direct anti-cancer effect on hormone-refractory cells is its most distinctive feature [1]. This action, modulating the extrinsic apoptosis pathway, positions it as a potential candidate for overcoming hormone escape, a common limitation of conventional androgen deprivation therapy.

However, it is crucial to note that this promise was not realized in clinical development. The drug was discontinued after Phase 3 trials, and no further development has been reported [2]. The reasons for discontinuation are not detailed in the available search results but could include insufficient efficacy, safety concerns, or commercial decisions. Therefore, while its novel mechanism provides valuable insights for research, this compound itself is not a current therapeutic option.

Future research into overcoming hormone escape could explore:

  • Other next-generation GnRH antagonists with improved profiles, such as Teverelix [4].
  • Combination therapies that pair standard hormonal agents with drugs targeting alternative survival pathways in cancer cells, akin to the proposed mechanism of this compound.

References

Ozarelix Clinical Trial Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase & Condition Dosing Regimen Key Efficacy Findings on PSA Study Design & Notes
Phase 2 (Hormone-Dependent Prostate Cancer) [1] Intramuscular (IM) 65, 100, or 130 mg per cycle. Repeated for three 28-day cycles. 97% PSA response rate (defined as ≥50% reduction from baseline) in patients receiving 130 mg/cycle with continuous testosterone suppression [1]. Primary Endpoint: Testosterone suppression to castration levels (<0.5 ng/mL) [1].
Phase 2 (Benign Prostatic Hyperplasia - BPH) [2] Intramuscular (IM) 15 mg, two weeks apart (on Day 0 and Day 14) [2]. PSA level monitoring was a secondary objective. Specific quantitative reduction results not detailed in the summary [2]. Primary Focus: Improvement of lower urinary tract symptoms (LUTS) [2]. Note: This was not a cancer study.

Experimental Protocol Details

For the Phase 2 trial in hormone-dependent prostate cancer that reported the 97% PSA response rate [1]:

  • Trial Design: Open-label, Phase 2 trial conducted in Europe.
  • Patient Population: Enrolled 64 patients with hormone-dependent prostate cancer.
  • Intervention: Ozarelix was administered via intramuscular injection according to different dosing schedules (65, 100, or 130 mg per cycle) for three cycles of 28 days.
  • Primary Endpoint: To define the most tolerable dosage regimen that ensures continuous suppression of testosterone to castration levels (< 0.5 ng/mL) for a three-month period.
  • Assessment of PSA Response: Tumor response was measured by assessing serum PSA. A PSA response was defined as a 50% or greater reduction in serum PSA levels compared to baseline [1].

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway of GnRH antagonists like this compound, which underlies their effect on PSA reduction.

G GnRH GnRH (Endogenous) GnRHR GnRH Receptor (Pituitary Gonadotrope) GnRH->GnRHR Binds to Antagonist This compound (GnRH Antagonist) Antagonist->GnRHR Competitive Inhibition LH_FSH LH & FSH Secretion GnRHR->LH_FSH Stimulates Testosterone Testosterone Production LH_FSH->Testosterone Stimulates PSA PSA Production Testosterone->PSA Stimulates

This mechanism leads to a rapid and direct suppression of testosterone, a key driver of prostate cancer growth and PSA production [3].

Comparative Context and Data Gaps

  • Comparison with Other GnRH Antagonists: While other GnRH antagonists like Degarelix and Abarelix are approved for advanced prostate cancer [3], the available search results do not provide head-to-head clinical trial data comparing their PSA reduction efficacy directly against this compound.
  • Focus on Early-Stage Research: The most specific PSA data for this compound comes from a 2006 press release on a Phase 2 trial [1]. The later Phase 2 trial listed on ClinicalTrials.gov (NCT00427219) focused on Benign Prostatic Hyperplasia (BPH), not cancer, and did not emphasize PSA reduction as a primary outcome [2].

References

Mechanism of Action: GnRH Antagonists vs Agonists

Author: Smolecule Technical Support Team. Date: February 2026

The core difference between these two classes of drugs lies in their mechanism of action, which directly impacts the speed of effect and the presence of an initial "flare" phenomenon.

Feature GnRH Antagonists (e.g., Ozarelix, Degarelix) GnRH Agonists (e.g., Leuprolide, Goserelin)
Mechanism Competitive blockade of GnRH receptors; immediate suppression [1] [2] Receptor desensitization after initial overstimulation; suppressed levels after ~3-4 weeks [3] [4]
Onset of Action Rapid [1] [2] Slow (requires receptor downregulation) [3]
Testosterone "Flare" No flare effect (avoids clinical complications) [1] [2] Causes initial testosterone surge (requires antiandrogen co-treatment) [1] [3]
FSH Suppression More rapid and profound suppression [4] Less pronounced suppression [4]
Key Distinction Direct inhibitor Indirect inhibitor (downregulation)

This mechanistic difference is summarized in the pathway diagram below:

GnRH_Comparison Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary LH_FSH LH_FSH Pituitary->LH_FSH Produces LH_FSH_Inhibited 2. LH/FSH Suppressed (No Flare) LH_FSH_Surge 2. Initial LH/FSH Surge (T Flare) Testes Testes Testosterone Testosterone Testes->Testosterone Antagonist GnRH Antagonist Antagonist->Pituitary 1. Directly blocks receptor Antagonist->LH_FSH_Inhibited Leads to Agonist GnRH Agonist Agonist->Pituitary 1. Initially overstimulates 2. Receptor desensitization Agonist->LH_FSH_Surge Leads to GnRH->Pituitary Binds to GnRH Receptor LH_FSH->Testes Stimulates

Clinical and Preclinical Data on this compound

The following table summarizes the available evidence for this compound. It is crucial to note that the clinical data is from Phase 2 trials conducted around 2006, and there is no information on Phase 3 trials or subsequent regulatory approval in the search results.

Aspect Summary of Findings Source / Context
Efficacy (PCa) Phase 2 trial (2006): 65-130 mg IM doses achieved continuous testosterone suppression to castration levels (<0.5 ng/mL) for 3-month test period; 97% tumor response (PSA reduction ≥50%) in suppressed patients [5]. 64 patients, hormone-dependent inoperable prostate cancer [5].
Efficacy (BPH) Phase 2 trial (2006): 15 mg IM dose significantly improved BPH symptoms (IPSS score) vs. placebo; effect lasted 28 weeks [6]. 144 patients, Benign Prostatic Hyperplasia (BPH) [6].
Safety & Tolerability "Well tolerated at all dosages"; no drug-related serious side effects reported in BPH trial; transient testosterone decrease without impacting sexual function (IIEF score) [5] [6]. Phase 2 trial reports from company press releases [5] [6].
Direct Anti-Tumor Activity (Preclinical) Induced apoptosis in androgen-independent PCa cells (DU145, PC3); arrested cell cycle at G2/M phase; modulated death receptors (DR4/5, Fas) and sensitized cells to TRAIL-induced apoptosis [7]. In vitro study on hormone refractory prostate cancer cell lines (2010) [7].

Detailed Experimental Protocols from Cited Studies

For research reproducibility, here are the methodologies from key studies:

  • In Vitro Antiproliferative Assay (2010 Study) [7]:

    • Cell Lines: Androgen-independent prostate cancer (DU145 and PC3).
    • Intervention: Cells treated with this compound.
    • Assays: Cell toxicity, viability, cell cycle analysis, and caspase activity were investigated. Apoptosis was measured via caspase-8 and caspase-3 activation. Expression of key proteins like c-FLIP and death receptors (DR4/5, Fas) was analyzed.
  • Phase 2 Clinical Trial for Prostate Cancer (2006) [5]:

    • Design: Open-label, randomized, dose-finding study.
    • Participants: 64 patients with hormone-dependent inoperable prostate cancer.
    • Intervention: Four groups received different intramuscular dosage regimens of this compound (65 mg, 100 mg, or 130 mg) for three 28-day cycles.
    • Primary Endpoint: Testosterone suppression to castration levels (<0.5 ng/mL).
    • Secondary Endpoint: Tumor response, defined as a ≥50% reduction in PSA levels from baseline.

Implications for Drug Development Professionals

  • Therapeutic Potential: The direct antitumor activity observed in preclinical models suggests this compound could have benefits beyond testosterone suppression [7]. This dual mechanism is a point of differentiation from standard therapies.
  • Cardiovascular Safety Considerations: The cardiovascular profile of GnRH antagonists is a complex and active area of research. While some randomized trial data suggested a protective role for degarelix (another antagonist) compared to agonists [1], a 2024 meta-analysis of real-world evidence studies concluded that degarelix was associated with a 31% increased risk of major adverse cardiovascular events, particularly in patients with pre-existing cardiovascular disease [8]. This highlights the need for careful patient stratification and long-term safety monitoring.
  • Evidence Gap: The most significant finding is the lack of recent clinical data for this compound. Its current development status and safety profile in large, diverse populations remain unclear. In contrast, other GnRH antagonists like degarelix are established in clinical practice with a more robust, though still evolving, safety and efficacy database [8] [1] [2].

References

Ozarelix vs. GnRH Agonists: Mechanism and Rationale

Author: Smolecule Technical Support Team. Date: February 2026

GnRH antagonists like Ozarelix offer a distinct pharmacological profile compared to traditional GnRH agonists. The core difference lies in their mechanism of action, which has direct clinical implications, particularly the avoidance of the "testosterone flare." [1]

The following diagram contrasts the signaling pathways of GnRH agonists and antagonists, illustrating the biological rationale for using this compound.

G GnRHAgonist GnRH Agonist (e.g., Goserelin) ReceptorDesensitization Receptor Desensitization and Downregulation GnRHAgonist->ReceptorDesensitization GnRHAntagonist GnRH Antagonist (e.g., this compound) CompetitiveBlock Competitive Receptor Blockade GnRHAntagonist->CompetitiveBlock TestosteroneFlare Initial Testosterone Surge (Flare) ReceptorDesensitization->TestosteroneFlare TestosteroneSuppression Sustained Testosterone Suppression ReceptorDesensitization->TestosteroneSuppression ImmediateSuppression Immediate Testosterone Suppression CompetitiveBlock->ImmediateSuppression

Comparative Clinical and Preclinical Data

The tables below summarize available data on this compound's efficacy, dosing, and mechanisms based on the identified literature.

Table 1: Key Efficacy and Safety Outcomes from Phase 2b Trial of this compound This data is based on the design of a randomized, open-label Phase 2b study comparing this compound with Goserelin. [2]

Outcome Measure This compound (Subcutaneous) Goserelin (Subcutaneous)
Primary Endpoint
Testosterone ≤ 0.5 ng/mL (Day 28-84) (Data from trial not specified in results) (Data from trial not specified in results)
Key Secondary Endpoints
Testosterone Surge Assessed Observed (as per drug class mechanism) [1]
PSA Level Reduction Assessed Assessed
Safety & Tolerability Assessed Assessed

Table 2: Preclinical Profile and Dosing Information This table combines data from this compound's preclinical studies and disclosed clinical trial protocols. [3] [2]

Parameter This compound Other GnRH Antagonists (e.g., Degarelix)
Generation Fourth-generation [3] Varies (e.g., Degarelix is a later-generation antagonist)
Preclinical Mechanism in AR- PCa Induces apoptosis; modulates DR4/5, Fas; sensitizes to TRAIL [3] Information not in search results
Monthly Dosing Regimen Loading dose, followed by lower maintenance dose on Days 28 and 56 [2] Loading dose, followed by maintenance doses (established regimen) [4]

Experimental Protocol Details

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies cited.

In Vitro Assessment of Apoptosis in Androgen-Independent PCa [3]

  • Cell Lines: Androgen receptor-negative, hormone-refractory prostate cancer models (DU145 and PC3).
  • Intervention: Cells were treated with this compound in culture.
  • Primary Assays:
    • Cell Viability: Measured to determine antiproliferative effects.
    • Cell Cycle Analysis: Conducted via flow cytometry to detect accumulation in the G2/M phase.
    • Apoptosis Assay: Caspase-3 and Caspase-8 activity was measured.
    • Western Blot Analysis: Used to evaluate expression levels of key proteins (c-FLIP (L), death receptors DR4/5, and Fas).
    • Sensitization Assay: this compound-treated cells were exposed to TRAIL (TNF-Related Apoptosis-Inducing Ligand) to assess synergistic apoptotic effects.

Phase 2b Clinical Trial Design for Monthly Dosing [2]

  • Trial Design: International, multi-center, randomized, open-label study.
  • Population: Men with prostate cancer for whom hormonal treatment is indicated.
  • Randomization: 2:1 ratio (this compound : Goserelin).
  • Intervention:
    • This compound Arm: A loading dose administered subcutaneously, followed by a lower maintenance dose on Day 28 and Day 56.
    • Goserelin Arm: Goserelin administered subcutaneously at randomization, followed by two additional doses on Day 28 and Day 56.
  • Study Duration: Patients were followed for 84 days.
  • Primary Outcome: Percentage of patients achieving sustained medical castration (testosterone ≤0.5 ng/mL) from Day 28 through Day 84.

Interpretation and Research Gaps

The available information suggests this compound is a fourth-generation GnRH antagonist with a potentially differentiated profile. The direct, competitive receptor blockade is its key advantage, avoiding the clinical risks associated with the testosterone flare seen with agonists. [1] Preclinical data points to an additional, direct apoptotic action on hormone-refractory cancer cells, which merits further investigation as it could benefit patients with advanced disease. [3]

However, this analysis is limited by a lack of publicly disclosed results from the Phase 2b trial. A comprehensive comparison requires detailed data on:

  • The precise efficacy rates for testosterone suppression.
  • Statistical significance of outcomes versus the active comparator.
  • Detailed safety and tolerability profiles.
  • Pharmacokinetic and pharmacodynamic data from the subcutaneous monthly formulation.

References

GnRH Antagonists in Clinical Use and Development

Author: Smolecule Technical Support Team. Date: February 2026

To provide context for Ozarelix, the table below summarizes key GnRH antagonists based on current clinical literature [1].

Antagonist Primary Clinical Application Key Characteristics / Status
Cetrorelix Assisted Reproductive Technology (ART) Used for the prevention of premature luteinizing hormone surges in IVF cycles [1].
Ganirelix Assisted Reproductive Technology (ART) Used for the prevention of premature luteinizing hormone surges in IVF cycles [1].
Degarelix Advanced Prostate Cancer A parenteral agent used as androgen deprivation therapy; avoids testosterone flare [1] [2] [3].
Abarelix Advanced Prostate Cancer First GnRH antagonist approved for prostate cancer; now generally discontinued due to safety concerns [1] [3].
Teverelix Various hormone-dependent diseases Investigated as a next-generation antagonist with a promising efficacy and safety profile [1].
This compound Prostate Cancer A fourth-generation antagonist; a Phase 2b trial in prostate cancer was initiated [1] [4] [5].

Available Information on this compound

Clinical Trial Announcement

In 2011, Spectrum Pharmaceuticals announced the commencement of patient enrollment for Part 2 of a randomized, open-label, Phase 2b clinical trial for this compound [4].

  • Official Title: Not fully specified in the announcement.
  • Objective: To assess the safety and efficacy of a monthly subcutaneous (SC) dosing regimen of this compound versus Zoladex (goserelin acetate) depot [4].
  • Study Design: International, multicenter, randomized, open-label [4].
  • Patients: 150 men with prostate cancer for whom hormonal treatment was indicated [4].
  • Randomization: 2:1 ratio (this compound vs. goserelin) [4].
  • Dosing:
    • This compound arm: A loading dose of SC this compound, followed by a lower maintenance dose on days 28 and 56 [4].
    • Goserelin arm: SC goserelin at randomization, followed by two more doses on days 28 and 56 [4].
  • Follow-up: 84 days [4].
  • Primary Outcome: The percentage of patients achieving testosterone ≤ 0.5 ng/mL from day 28 through day 84 [4].
  • Secondary Outcomes:
    • Percentage of patients with testosterone surge during the first two weeks [4].
    • Effects on Prostate Specific Antigen (PSA) levels [4].
    • Safety comparison [4].
Preclinical Mechanistic Study

A 2010 laboratory study investigated this compound's effect on androgen-independent prostate cancer cells (DU145 and PC3), which are models of hormone-refractory disease [5].

  • Experimental Model: In vitro cell cultures.
  • Methodology: this compound was added to cultures, and researchers investigated:
    • Toxicity and cell viability.
    • Cell cycle modifications (via methods like flow cytometry).
    • Induction of apoptosis (programmed cell death) via caspase activity assays.
    • Expression levels of key proteins (e.g., c-FLIP, death receptors DR4/5, Fas).
  • Key Findings:
    • This compound demonstrated antiproliferative effects and caused an accumulation of cells in the G2/M phase of the cell cycle [5].
    • It induced apoptosis through a caspase-8-dependent caspase-3 activation pathway [5].
    • This compound sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis, likely by increasing the expression and activity of death receptors [5].

GnRH Signaling Pathway and Antagonist Mechanism

The following diagram illustrates the GnRH signaling pathway and how antagonists like this compound exert their effect, based on the reviewed literature [1].

GnRH_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq Gαq/11 Protein GnRHR->Gq PLCb Phospholipase Cβ (PLCβ) Gq->PLCb PIP2 PIP₂ PLCb->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC CaRelease Ca²⁺ Release IP3->CaRelease MAPK MAPK/ERK Signaling PKC->MAPK CaMKII Ca²⁺/Calmodulin/CaMKII CaRelease->CaMKII NFAT NFAT Activation CaRelease->NFAT GeneTrans Gene Transcription & Hormone Secretion CaMKII->GeneTrans NFAT->GeneTrans MAPK->GeneTrans Antagonist GnRH Antagonist (e.g., this compound) Antagonist->GnRHR Blocks Binding

Interpretation of Available Data

Based on the gathered information, here is an objective analysis:

  • Clinical Development Status: The initiation of a Phase 2b trial in 2011 indicates that this compound was considered a promising candidate. However, the absence of subsequent results in the search results suggests that its development may have been halted or that results were not widely published. In contrast, other antagonists like Degarelix and the oral agent Relugolix have progressed to approval and clinical use [1] [2].
  • Potential Differentiating Mechanism: The preclinical data suggests a potential advantage of this compound: its ability to induce apoptosis in androgen-independent prostate cancer cells [5]. This is significant because most patients eventually develop resistance to conventional hormone therapy. If this effect translates to humans, it could position this compound as a treatment for later-stage, castration-resistant prostate cancer (CRPC).
  • Unanswered Questions: The available data does not answer critical questions regarding the final efficacy outcomes (e.g., sustained castration rate), long-term safety profile, or how its efficacy directly compares head-to-head with established agents beyond the initial trial design.

References

Ozarelix Profile and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Ozarelix is a synthetic peptide and a fourth-generation Gonadotropin-Releasing Hormone (GnRH) antagonist [1] [2] [3]. Its mechanism and key characteristics are summarized below.

Aspect Description
Mechanism of Action GnRH receptor modulator/antagonist [4]
Primary Effect Immediate suppression of gonadotropins (LH & FSH) and testosterone [5] [3]
Key Differentiator Investigated for direct apoptosis induction in androgen-independent prostate cancer cells [3]

Research Findings and Clinical Status

The most significant non-clinical finding for this compound involves a direct anti-cancer effect, as shown in the table below.

Study Model Reported Findings Proposed Mechanism of Action
In vitro (DU145 & PC3 androgen-independent prostate cancer cell lines) [3] Antiproliferative effect; induced apoptosis; sensitized cells to TRAIL-induced apoptosis Modulated expression/activity of death receptors DR4/5 and Fas; induced caspase-8-dependent caspase-3 activation; down-regulated c-FLIP (L)

Despite this promising preclinical research, the clinical development of this compound has been discontinued [1] [2]. The table below outlines its development history.

Indication Highest Phase Reached Status
Benign Prostatic Hyperplasia (BPH) [2] Phase 3 Discontinued
Prostate Cancer [1] [2] Phase 2 Discontinued (No recent development)
Alzheimer's Disease [1] Phase 2 Development Discontinued
Endometriosis [1] Preclinical No development reported

Comparison with Other GnRH Antagonists

Compared to FDA-approved GnRH antagonists, this compound did not reach the market. The table below lists other antagonists approved for clinical use.

Drug Name Year of FDA Approval Key Advantage
Degarelix [5] 2008 Rapid testosterone suppression without testosterone flare
Abarelix [5] 2003 (First in class) Rapid testosterone suppression without testosterone flare

Experimental Workflow for this compound Anti-Cancer Study

To help clarify the in vitro study that discovered this compound's direct anti-cancer effect, the following diagram outlines the experimental workflow.

Start In Vitro Study Setup A Culture androgen-independent prostate cancer cells (DU145, PC3) Start->A B Treat with this compound A->B C Conduct Assays B->C E Sensitization Test with TRAIL B->E D1 Cell Viability & Toxicity C->D1 D2 Cell Cycle Analysis C->D2 D3 Caspase Activity C->D3 D4 Protein Expression (Death Receptors, c-FLIP) C->D4 F Analyze Data: Apoptosis & Mechanism D1->F D2->F D3->F D4->F E->F

Diagram of the in vitro experimental workflow used to investigate this compound's direct anti-cancer effects [3].

Knowledge Gaps and Limitations

It's important to note that the information available has limitations:

  • No Therapeutic Index Data: The concept of a "therapeutic index" (the ratio between toxic and therapeutic dose) is a quantitative clinical measure. The search results do not contain the specific data needed to calculate or compare this index for this compound.
  • Discontinued Development: The fact that this compound's development was discontinued in all areas [1] [2] suggests it may have faced challenges related to efficacy, safety, or commercial potential in later-stage trials, for which detailed data is often not publicly disclosed.

References

Ozarelix Dosing Regimen Comparison & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following data synthesizes information from Phase 2 clinical trials on Ozarelix for hormone-dependent prostate cancer.

Dosing and Efficacy Data Summary

The table below summarizes the key dosing regimens and their outcomes from this compound Phase 2 trials.

Aspect Loading Dose Maintenance Dose
Objective Rapidly achieve testosterone suppression to castration levels [1] Maintain sustained testosterone suppression over the treatment period [2]
Typical Dosing (Intramuscular) 130 mg per cycle, administered via specific schedules (e.g., 65 mg, 100 mg, or 130 mg repeated over 28-day cycles) [3] Lower dose administered on Days 28 and 56 after an initial loading dose [2]
Typical Dosing (Subcutaneous) A loading dose administered subcutaneously, followed by... ...a lower maintenance dose on Days 28 and 56 [2]
Reported Efficacy At 130 mg/cycle, patients achieved castration-level testosterone suppression that lasted until at least Day 85 [3] The primary goal was sustained castration (testosterone ≤0.5 ng/mL) from Day 28 through Day 84 [2]
Tumor Response (PSA) A 97% PSA response rate was observed in patients with continuous testosterone suppression [3] Effects on PSA levels were a secondary outcome measure [2]
Tolerability Well tolerated at all dosages tested (65 mg, 100 mg, 130 mg) [3] Safety compared to an active comparator (goserelin) in a Phase 2b trial [2]

Detailed Experimental Protocols

The data in the table above is derived from specific clinical trial designs. Here is a detailed breakdown of the methodologies.

Phase 2 Trial with Intramuscular (IM) Administration

This earlier study focused on defining an effective and tolerable intramuscular dosing regimen.

  • Study Design: Open-label, Phase 2 trial conducted in Europe [3].
  • Patient Population: 64 enrolled patients with hormone-dependent prostate cancer [3].
  • Dosing Groups: this compound was administered intramuscularly at doses of 65 mg, 100 mg, or 130 mg according to different schedules over three 28-day cycles. The total cumulative dose per patient ranged from 230 mg to 390 mg [3].
  • Primary Endpoint: To define the most tolerable dosage regimen that ensures continuous suppression of testosterone to castration levels (< 0.5 ng/mL) over a three-month period [3].
  • Secondary Endpoint: Tumor response as measured by a ≥50% reduction in serum PSA levels from baseline [3].
  • Key Finding: The 130 mg per cycle dose showed the greatest continuous suppression, maintaining castration levels until at least day 85 [3].
Phase 2b Trial with Subcutaneous (SC) Administration

This later study was designed as a more robust, comparative trial using a subcutaneous formulation.

  • Study Design: International, multi-center, randomized, open-label study [2].
  • Patient Population: Planned to enroll 150 patients with prostate cancer requiring hormonal treatment [2].
  • Randomization: Patients were randomized in a 2:1 ratio to either this compound or ZOLADEX (goserelin acetate) [2].
  • Dosing Protocol:
    • This compound Arm: A loading dose of subcutaneous this compound, followed by a lower maintenance dose on Days 28 and 56 [2].
    • Goserelin Arm: Goserelin administered subcutaneously at randomization and again on Days 28 and 56 [2].
  • Treatment Duration: All patients were followed for 84 days [2].
  • Primary Efficacy Outcome: The percentage of patients achieving and maintaining testosterone ≤0.5 ng/mL from Day 28 through Day 84 [2].
  • Secondary Outcomes:
    • Percentage of patients experiencing testosterone surge (a "flare" reaction) in the first two weeks [2].
    • Effects on Prostate Specific Antigen (PSA) levels [2].
    • Overall safety comparison between the two drugs [2].

Mechanism of Action and Testing Workflow

This compound is a Luteinizing Hormone-Releasing Hormone (LHRH) antagonist. Its mechanism and the logical flow of the clinical trials can be visualized as follows.

ozarelix_workflow Start Study Start MOA This compound Mechanism of Action: GnRH Receptor Antagonist Start->MOA Block Blocks Pituitary GnRH Receptors MOA->Block Suppress Rapid Suppression of LH & FSH Secretion Block->Suppress Result Rapid Reduction in Testosterone Production Suppress->Result Goal Achieves Medical Castration (Testosterone ≤ 0.5 ng/mL) Result->Goal Trial1 Phase 2 (IM Dosing) • Various loading schedules • Primary: Continuous suppression Goal->Trial1  Tests IM Dosing Trial2 Phase 2b (SC Dosing) • Defined loading/maintenance • Primary: Sustained suppression D28-84 Goal->Trial2  Tests SC Dosing

Interpretation and Context

  • Rationale for Dosing Strategy: The use of a loading dose is common for GnRH antagonists to quickly occupy pituitary receptors and compete with endogenous GnRH, leading to a rapid drop in testosterone. The maintenance dose is then optimized to sustain this suppression without over-dosing the patient [1] [4].
  • Advantage over Agonists: Unlike GnRH agonists (like goserelin), which cause an initial "testosterone surge," LHRH antagonists like this compound block the receptor directly, avoiding this flare phenomenon. This was a key secondary outcome measured in the Phase 2b trial [2] [4].
  • Evolving Formulations: The transition from IM to SC administration in clinical development is often aimed at improving patient convenience and the pharmacokinetic profile of the drug.

Important Limitations and Future Directions

  • Limited Direct Comparators: The available search results provide detailed protocols for this compound but do not contain head-to-head quantitative data against other GnRH antagonists (like degarelix or relugolix) using the same trial designs [5] [4].
  • Status of Development: The most recent information on this compound in the search results is from 2019 regarding the commencement of a Phase 2b trial. The current development status and results of that specific trial are not provided in these search results. Further research is needed to find more recent clinical outcomes or regulatory approvals.
  • Future Research: For a complete comparison guide, you would need to investigate more recent clinical publications and trial registries for results of the Phase 2b SC trial and any subsequent Phase 3 trials, as well as direct comparative studies with other agents in the class.

References

Ozarelix patient selection criteria

Author: Smolecule Technical Support Team. Date: February 2026

GnRH Antagonists at a Glance

The table below compares key GnRH antagonist peptides based on their clinical applications and status [1].

Antagonist Primary Clinical Applications Status / Key Differentiators
Ozarelix Prostate Cancer (investigational); Benign Prostatic Hyperplasia (BPH) (investigated) [2] Fourth-generation; studied for direct apoptosis in androgen-independent cancer [3].
Cetrorelix Assisted Reproductive Technology (ART) [1] Marketed.
Ganirelix Assisted Reproductive Technology (ART) [1] Marketed.
Degarelix Advanced Prostate Cancer [1] Marketed; associated with injection site reactions [4].
Abarelix Advanced Prostate Cancer [1] Marketed (discontinued in some regions due to safety concerns).
Teverelix Various reproductive & hormone-dependent illnesses [1] Next-generation; investigational for an improved efficacy/safety profile.

This compound's Mechanism and Experimental Data

This compound is a fourth-generation GnRH antagonist studied for potential use in prostate cancer and Benign Prostatic Hyperplasia (BPH) [2] [5]. Unlike agonists, GnRH antagonists like this compound competitively block the GnRH receptor in the pituitary gland, preventing gonadotropin release (LH and FSH) and subsequent sex hormone production without the initial "flare effect" [1].

Experimental Evidence in Hormone-Refractory Cancer

A key preclinical study investigated this compound's effect on androgen-independent prostate cancer cells (DU145 and PC3), revealing a mechanism beyond hormonal suppression [3].

  • Methodology: this compound was added to cell cultures, and researchers assessed:

    • Cell viability and proliferation.
    • Cell cycle distribution.
    • Induction of apoptosis (caspase-3 and caspase-8 activity).
    • Expression levels of key proteins (c-FLIP, death receptors DR4/5, Fas).
    • Potential synergy with TRAIL (TNF-related apoptosis-inducing ligand).
  • Findings: Treatment with this compound demonstrated [3]:

    • Antiproliferative Effect: Suppressed cancer cell growth.
    • Cell Cycle Arrest: Accumulation of cells in the G2/M phase.
    • Induction of Apoptosis: Triggered cell death through a caspase-8 dependent pathway.
    • Sensitization to TRAIL: Made resistant cancer cells more vulnerable to TRAIL-induced apoptosis by upregulating death receptor expression and activity.

The following diagram illustrates the signaling pathways through which this compound induces apoptosis in androgen-independent prostate cancer cells, based on the described study [3]:

G cluster_path1 This compound Treatment cluster_path2 Sensitization to TRAIL This compound This compound Caspase-8 Activation Caspase-8 Activation This compound->Caspase-8 Activation ↓ c-FLIP(L) ↓ c-FLIP(L) This compound->↓ c-FLIP(L) ↑ DR4/5 & Fas Expression ↑ DR4/5 & Fas Expression This compound->↑ DR4/5 & Fas Expression Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis ↓ c-FLIP(L)->Caspase-8 Activation Enhanced TRAIL-Induced Apoptosis Enhanced TRAIL-Induced Apoptosis ↑ DR4/5 & Fas Expression->Enhanced TRAIL-Induced Apoptosis TRAIL TRAIL TRAIL->Enhanced TRAIL-Induced Apoptosis

Clinical Trial Design

A Phase 2b study was initiated to evaluate this compound against the agonist goserelin in men with prostate cancer requiring hormonal treatment [5].

  • Objective: Assess safety and efficacy of monthly subcutaneous this compound.
  • Primary Endpoint: Percentage of patients achieving medical castration (testosterone ≤ 0.5 ng/mL) from Day 28 to Day 84.
  • Key Secondary Endpoints:
    • Incidence of testosterone surge ("hormone escape").
    • Effect on Prostate-Specific Antigen (PSA) levels.
    • Safety profile compared to goserelin.

Final Insights

  • This compound represents the ongoing evolution of GnRH antagonists, with preclinical evidence suggesting potential direct anti-cancer effects in hormone-refractory disease [3].
  • Its clinical development focused on providing androgen deprivation therapy while aiming to avoid the initial testosterone surge associated with agonists [5].
  • For the most current and complete patient selection criteria, consulting official clinical trial registries (like ClinicalTrials.gov) for the this compound studies would be necessary, as these details are not fully captured in the available scientific reviews.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

15

Exact Mass

1457.7011185 Da

Monoisotopic Mass

1457.7011185 Da

Heavy Atom Count

104

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1IF8M2YL3

Sequence

XXXSYXXRPA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

Ozarelix is a highly modified, fourth generation linear decapeptide with gonadotropin-releasing hormone (GnRH or LHRH) antagonizing properties. Ozarelix competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with hormonally dependent disease states such as hormone-dependent prostate cancer.

Pictograms

Health Hazard

Health Hazard

Other CAS

295350-45-7

Wikipedia

Ozarelix

Dates

Last modified: 02-18-2024
1: Festuccia C, Dondi D, Piccolella M, Locatelli A, Gravina GL, Tombolini V, Motta M. Ozarelix, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors. Prostate. 2010 Apr 5;70(12):1340-1349. [Epub ahead of print] PubMed PMID: 20623634.
2: Schneider A, Lang A, Naumann W. Fluorescence Spectroscopic Determination of the Critical Aggregation Concentration of the GnRH Antagonists Cetrorelix, Teverelix and Ozarelix. J Fluoresc. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20514551.
3: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.
4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

Explore Compound Types